Rigosertib
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBFCJROIKNMGD-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207984 | |
| Record name | Rigosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592542-59-1 | |
| Record name | Rigosertib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592542-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rigosertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0592542591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rigosertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rigosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIGOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67DOW7F9GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rigosertib's Multi-Kinase Inhibition: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rigosertib (ON 01910.Na) is a synthetic benzyl styryl sulfone that has been investigated as a multi-kinase inhibitor in various oncological contexts.[1] Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), its mechanism of action is now understood to be more complex, involving the modulation of several key signaling pathways critical for cancer cell proliferation and survival.[1][2] This technical guide provides an in-depth overview of this compound's core mechanism of action, focusing on its role as an inhibitor of multiple kinase pathways, including the PLK1, PI3K/Akt, and RAS-RAF-MEK signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the affected pathways and experimental workflows using Graphviz diagrams.
Introduction
The development of targeted cancer therapies has shifted focus towards agents that can simultaneously modulate multiple oncogenic signaling pathways, potentially offering a more robust anti-tumor response and mitigating the development of resistance. This compound has emerged as such a molecule, demonstrating a pleiotropic mechanism of action.[1] While its clinical development has faced challenges, the study of its multi-targeted approach provides valuable insights for drug development professionals.[3] This guide will dissect the primary kinase pathways targeted by this compound, presenting the evidence for its inhibitory effects and the downstream cellular consequences.
Core Mechanisms of Action: A Multi-Kinase Inhibitory Profile
This compound exerts its anti-cancer effects by targeting several critical signaling nodes.
Inhibition of Polo-like Kinase 1 (PLK1)
PLK1 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[4] Overexpression of PLK1 is common in many cancers and is associated with poor prognosis. This compound was one of the first non-ATP-competitive inhibitors of PLK1 to be identified.[1][2]
-
Mechanism: this compound's inhibition of PLK1 disrupts the G2/M cell-cycle transition, leading to mitotic arrest and subsequent apoptosis.[4] This effect is achieved without competing with ATP for the kinase's active site, suggesting an allosteric mechanism of inhibition.[1]
-
Downstream Effects: Inhibition of PLK1 by this compound leads to spindle abnormalities and apoptosis in cancer cells.[5]
Modulation of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a frequent event in human cancers. This compound has been shown to inhibit the PI3K/Akt pathway.[4][7]
-
Mechanism: this compound's inhibitory effect on the PI3K pathway contributes to its pro-apoptotic and anti-proliferative activity.[2] It has been shown to inhibit the phosphorylation of key downstream effectors like Akt and mTOR.[8]
-
Downstream Effects: By inhibiting the PI3K/Akt pathway, this compound can induce apoptosis and inhibit cell cycle progression in cancer cells.[8]
Interference with the RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to control gene expression and prevent apoptosis. Mutations in RAS genes are among the most common oncogenic drivers in human cancers. This compound has been described as a RAS-mimetic, interfering with RAS-effector protein interactions.[9]
-
Mechanism: this compound is thought to bind to the RAS-binding domains (RBDs) of effector proteins like RAF kinases, thereby preventing their interaction with RAS and inhibiting downstream signaling.[9] However, some studies suggest this inhibition might be an indirect effect mediated by cellular stress responses.[10]
-
Downstream Effects: Disruption of the RAS-RAF-MEK-ERK pathway by this compound can lead to the suppression of proliferative signals and the induction of apoptosis.[11]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound against various kinases and cancer cell lines.
Table 1: this compound Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Notes |
| PLK1 | 9 | Non-ATP-competitive inhibition.[2][12] |
| PLK2 | 18-260 | [5] |
| PDGFR | 18-260 | [5] |
| Flt1 | 18-260 | [5] |
| BCR-ABL | 18-260 | [5] |
| Fyn | 18-260 | [5] |
| Src | 18-260 | [5] |
| CDK1 | 18-260 | [5] |
Table 2: this compound Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Various (94 cell lines) | Multiple | 50-250 |
| MES-SA, MES-SA/DX5a | Multidrug Resistant | 50-100 |
| CEM, CEM/C2a | Multidrug Resistant | 50-100 |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Caption: this compound's multi-target inhibition of key oncogenic signaling pathways.
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Workflow: Cell Viability Assay (MTT)
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase in a cell-free system.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
This compound stock solution (in DMSO)
-
ATP (radiolabeled, e.g., γ-32P-ATP, or non-radiolabeled for other detection methods)
-
96-well plates
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or other appropriate detection system
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase and its specific substrate to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager (for radiolabeled ATP) or by immunoblotting with a phospho-specific antibody.
-
Quantify the band intensities and calculate the percentage of kinase inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.[9][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible.[9]
-
Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.[6]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound or vehicle control for the desired time.
-
Harvest both the adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X binding buffer to each tube.[6]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry method is used to determine the effect of this compound on the cell cycle distribution of cancer cells.[5]
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound or vehicle control for the desired time.
-
Harvest the cells, wash them with PBS, and resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash them with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[7]
-
Analyze the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound presents a compelling case study in the development of multi-targeted kinase inhibitors. Its ability to concurrently inhibit PLK1, the PI3K/Akt pathway, and the RAS-RAF-MEK cascade underscores a therapeutic strategy aimed at overcoming the robustness and redundancy of cancer cell signaling networks. While the precise molecular interactions and the full extent of its target profile continue to be explored, the existing body of evidence firmly establishes this compound as a multi-kinase inhibitor with significant anti-proliferative and pro-apoptotic effects across a range of preclinical models. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the complex mechanism of action of this compound and similar multi-targeted agents. The ongoing research and clinical trials will be crucial in defining the ultimate therapeutic potential of this molecule.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. kumc.edu [kumc.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Rigosertib as a Polo-like Kinase 1 (Plk1) Inhibitor in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Polo-like Kinase 1 (Plk1) - A Key Regulator of Mitosis and a Target in Oncology
Polo-like kinase 1 (Plk1) is a serine/threonine-protein kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its functions are integral to several key mitotic events, including the maturation of centrosomes, the assembly of the bipolar spindle, chromosome segregation, and cytokinesis.[3][4] Plk1 expression is tightly regulated throughout the cell cycle, with levels peaking during the G2 and M phases.[4][5]
Structurally, Plk1 is composed of an N-terminal kinase domain and a C-terminal polo-box domain (PBD).[6] The PBD is crucial for the subcellular localization of Plk1, directing the kinase to its various sites of action, such as centrosomes, kinetochores, and the central spindle.[7]
Given its essential role in cell division, Plk1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis.[8] This has made Plk1 an attractive target for the development of novel anticancer therapeutics.[9][10] Inhibition of Plk1 can lead to mitotic arrest, spindle abnormalities, and ultimately, apoptosis in cancer cells.[8]
Rigosertib: A Multi-Kinase Inhibitor with Plk1-Inhibitory Activity
This compound (ON 01910.Na) is a styryl benzyl sulfone that has been investigated as a multi-kinase inhibitor in various cancers.[11][12] It was initially identified as a non-ATP-competitive inhibitor of Plk1.[13][14] This mode of inhibition is significant as it may overcome resistance mechanisms associated with ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases.[14]
Mechanism of Action: A Complex and Debated Topic
This compound's mechanism of action is complex and has been a subject of debate. Initially, it was proposed to allosterically inhibit Plk1, leading to mitotic arrest and apoptosis.[14] It has also been reported to act as a Ras mimetic, interfering with the Ras-Raf interaction, and to inhibit the PI3K/Akt signaling pathway.[14][15]
More recent studies have suggested that this compound's primary mechanism of cytotoxicity may be through microtubule destabilization, independent of direct Plk1 inhibition.[16][17] However, other research maintains that its anti-cancer effects are mediated through the inhibition of multiple signaling pathways, including Plk1.[18] It is plausible that this compound's clinical activity results from its multi-targeted nature.[19]
Signaling Pathways and Cellular Effects of this compound
This compound's engagement with multiple cellular targets leads to a cascade of downstream effects, primarily culminating in cell cycle arrest and apoptosis.
Inhibition of the Plk1 Pathway and Induction of Mitotic Arrest
As a Plk1 inhibitor, this compound disrupts the normal progression of mitosis.[20] By inhibiting Plk1, this compound prevents the proper formation of the mitotic spindle, leading to abnormal spindle structures and a failure of chromosome segregation. This triggers the spindle assembly checkpoint, causing the cells to arrest in the G2/M phase of the cell cycle.[20][21] Prolonged mitotic arrest ultimately leads to apoptotic cell death, often referred to as mitotic catastrophe.[20]
Dual Inhibition of PI3K/Akt Signaling
In addition to its effects on Plk1, this compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[11][12] This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a common feature of many cancers.[12] By inhibiting PI3K, this compound can suppress downstream signaling through Akt, further contributing to its anti-proliferative and pro-apoptotic effects.[21]
Preclinical Data
This compound has demonstrated anti-cancer activity in a broad range of preclinical models, both in vitro and in vivo.
In Vitro Activity
This compound has shown potent cytotoxic effects against numerous cancer cell lines with IC50 values typically in the nanomolar range.[13][22]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | ~100-250 | [13] |
| DU145 | Prostate Cancer | ~50-100 | [13] |
| A549 | Lung Cancer | ~50-500 | [13] |
| K562 | Chronic Myeloid Leukemia | ~50 | [23] |
| SCLC cell lines | Small Cell Lung Cancer | Nanomolar concentrations | [22][24] |
| EGI-1 | Cholangiocarcinoma | 100 | [20] |
| A549 | Lung Adenocarcinoma | <100 | [25] |
| MCF-7 | Breast Cancer | ~100-1000 | [25] |
| MDA-MB231 | Breast Cancer | ~100-1000 | [25] |
| RPMI 8226 | Multiple Myeloma | >1000 | [25] |
| U87-MG | Glioblastoma | >1000 | [25] |
In Vivo Efficacy
In animal models, this compound has demonstrated significant tumor growth inhibition in various xenograft and patient-derived xenograft (PDX) models of cancer.[22][24] For instance, in preclinical models of small cell lung cancer, this compound showed efficacy equivalent to standard-of-care agents like irinotecan and cisplatin.[22]
Clinical Trials
This compound has been evaluated in numerous clinical trials for both hematological malignancies and solid tumors.
| Phase | Cancer Type | Key Findings | Reference |
| Phase I/II | Myelodysplastic Syndromes (MDS) | Acceptable safety profile. Showed biologic activity with reduction or stabilization of bone marrow blasts and improved peripheral blood counts in a subset of patients. | [15][26] |
| Phase III (ONTIME) | Higher-Risk MDS | Did not meet the primary endpoint of overall survival compared to best supportive care. However, a post-hoc analysis suggested a survival benefit in a subset of patients who had progressed on or failed previous treatment with hypomethylating agents. | [27] |
| Phase III (INSPIRE) | Higher-Risk MDS | Did not meet the primary endpoint of significantly improved overall survival versus physician's choice of therapy. | [28][29] |
| Phase I | Advanced Solid Tumors | Oral this compound was tolerable with urinary toxicity being the dose-limiting toxicity. The recommended Phase II dose was determined to be 560 mg twice daily. Antitumor activity was observed in head and neck squamous cell carcinomas. | [11][12][30] |
| Phase I | Solid Tumors and Pancreatic Cancer (in combination with gemcitabine) | The combination was tolerable, and the recommended Phase II dose was established. Synergistic antitumor activity was suggested based on preclinical data. | [31] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Plk1 inhibitors like this compound.
In Vitro Plk1 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Plk1 in a cell-free system.
Materials:
-
Recombinant Plk1 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Plk1 substrate (e.g., casein or a specific peptide substrate)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted this compound or vehicle control (DMSO).
-
Add 2 µL of diluted Plk1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects Plk1 activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[3][28]
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.[6][8][11]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound or other test compounds
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as for the cell viability assay.
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold PBS.
-
Fix the cells by adding the cell suspension dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[1][4][5][22][32]
Western Blot Analysis of Cell Cycle Proteins
This method is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins following drug treatment.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[25][30][31]
Immunofluorescence Staining of Mitotic Spindles
This technique allows for the visualization of the mitotic spindle and chromosomes to assess the morphological effects of this compound on mitosis.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for DNA staining
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Plate cells on coverslips and treat with this compound for the desired time.
-
Fix the cells with ice-cold methanol or paraformaldehyde.
-
If using paraformaldehyde, permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the anti-α-tubulin primary antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash with PBS.
-
Stain the DNA with DAPI or Hoechst.
-
Mount the coverslips onto glass slides.
-
Visualize the cells using a fluorescence or confocal microscope to observe spindle morphology.[2][7][12][16]
Animal Xenograft Model for Efficacy Studies
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Human cancer cell line or patient-derived tumor tissue
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject human cancer cells into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule and route of administration.
-
Measure tumor volume using calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of this compound.[14][27][29]
Conclusion
This compound is a multi-kinase inhibitor with a complex mechanism of action that includes the inhibition of Plk1 and PI3K signaling pathways. Its ability to induce mitotic arrest and apoptosis in cancer cells has been demonstrated in numerous preclinical studies. While clinical trials have yielded mixed results, this compound continues to be an important tool for studying the roles of Plk1 and other signaling pathways in cancer and holds potential for further development, possibly in combination with other therapies or in specific patient populations identified by predictive biomarkers. The ongoing debate regarding its primary mechanism of action highlights the complexity of drug-target interactions and the need for comprehensive preclinical characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. Immunoflourescent staining of cytoplasmic and spindle microtubules in mouse fibroblasts with antibody to tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. Patient derived xenograft (PDX) model development [bio-protocol.org]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]
- 17. revvity.com [revvity.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 22. xenograft.org [xenograft.org]
- 23. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 24. promega.com [promega.com]
- 25. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 26. benchchem.com [benchchem.com]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
- 28. researchgate.net [researchgate.net]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. tumor.informatics.jax.org [tumor.informatics.jax.org]
The Journey of Rigosertib: A Multi-Kinase Inhibitor Forging a Path in Cancer Therapy
Newtown, PA - Rigosertib (ON 01910.Na), a novel synthetic benzyl styryl sulfone, has carved a complex and evolving path in the landscape of oncology drug development. Initially identified as a dual inhibitor of Polo-like kinase 1 (PLK1) and phosphoinositide 3-kinase (PI3K) pathways, its mechanism of action has since been shown to be multifaceted, also encompassing roles as a Ras mimetic and a microtubule-destabilizing agent. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound in the treatment of various cancers.[1][2][3][4]
Discovery and Preclinical Evaluation
This compound emerged from a family of styryl benzyl sulfones as a potent, non-ATP-competitive inhibitor of PLK1 with an IC50 of 9 nM.[5] This mechanism induces mitotic arrest characterized by spindle abnormalities, leading to apoptosis in cancer cells.[2][6] Further research revealed its ability to also inhibit the PI3K/Akt signaling pathway, a critical mediator of cell growth and survival that is frequently deregulated in many human malignancies.[1][4][7] More recent studies have proposed that this compound functions as a Ras mimetic, interfering with Ras-Raf binding, and also as a microtubule-destabilizing agent, contributing to its anti-cancer effects.[2][8]
Preclinical studies demonstrated that this compound induces cytotoxicity in a wide array of cancer cell lines, with GI50 values typically ranging from 50 to 200 nM.[2] In head and neck squamous cell carcinoma (HNSCC) cell lines, this compound treatment led to the inhibition of the PI3K/Akt/mTOR pathway and induced oxidative stress.[7] In vivo, this compound has shown significant tumor growth inhibition in various xenograft models, including those for liver, breast, and pancreatic cancers, without significant evidence of myelotoxicity, neuropathy, or cardiotoxicity.[2]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound's anti-neoplastic activity stems from its ability to interfere with multiple critical cellular processes. The primary described mechanisms include:
-
PLK1 Inhibition: As a non-ATP-competitive inhibitor of PLK1, this compound disrupts the G2/M cell cycle transition, leading to mitotic arrest and apoptosis.[9] This is characterized by the formation of abnormal mitotic spindles.[2]
-
PI3K/Akt Pathway Inhibition: this compound suppresses the PI3K/Akt/mTOR signaling cascade, which is crucial for cell proliferation, survival, and resistance to therapy.[1][7]
-
Ras Mimetic Activity: this compound has been shown to act as a Ras mimetic, binding to the Ras-binding domains of effector proteins and thereby inhibiting downstream signaling pathways like the Raf-MEK-ERK cascade.[2][3]
-
Induction of Oxidative Stress: The compound has been observed to increase the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.[7]
-
Microtubule Destabilization: Recent evidence from CRISPR genome-wide screens suggests that this compound also functions as a microtubule-depolymerizing agent, leading to cell-cycle alterations typical of other microtubule poisons.[2][10]
Signaling Pathways and Experimental Workflow
The complex interplay of this compound's mechanisms of action can be visualized through its impact on key signaling pathways.
Caption: this compound's multi-targeted mechanism of action.
A typical experimental workflow to assess the in vitro efficacy of this compound involves a series of established molecular and cellular biology techniques.
Caption: In vitro experimental workflow for this compound.
Quantitative Preclinical Data
The following table summarizes key in vitro and in vivo preclinical data for this compound.
| Parameter | Value | Cell Lines/Model | Reference |
| PLK1 Inhibition (IC50) | 9 nM | Cell-free assay | [5][6] |
| Multi-kinase Inhibition (IC50) | 18-260 nM | PLK2, PDGFR, Flt1, BCR-ABL, Fyn, Src, CDK1 | [5] |
| Cell Killing Activity (IC50) | 50-250 nM | 94 different tumor cell lines | [5] |
| Tumor Growth Inhibition (in vivo) | 200-250 mg/kg | Mouse xenograft models (Bel-7402, MCF-7, MIA-PaCa, BT20) | [5] |
| Apoptosis Induction | 20-250 nM | Various tumor cells | [11] |
Clinical Development
This compound has undergone extensive clinical investigation in both intravenous and oral formulations for a variety of hematological malignancies and solid tumors.[12][13]
Pharmacokinetics
Pharmacokinetic studies have been conducted for both intravenous and oral this compound.
Table 1: Pharmacokinetics of Oral this compound
| Parameter | Value (Fasting) | Value (Fed) | Patient Population | Reference |
| Absolute Bioavailability | 34.8% | 13.9% | MDS Patients (560 mg dose) | [14][15] |
| Tmax | ~1 hour | - | MDS Patients | [16] |
| Elimination Half-life (plasma) | 2.79 ± 1.23 h | - | MDS Patients | [14][16] |
| Effect of Food on Cmax | - | 77% decrease | MDS Patients | [14][16] |
| Effect of Food on AUC | - | 61% decrease | MDS Patients | [14][16] |
Table 2: Pharmacokinetics of Intravenous this compound
| Parameter | Value | Patient Population | Reference |
| Elimination Half-life (plasma) | 3.25 ± 0.97 h | Advanced Cancer Patients | [16] |
| Excretion | Urinary | Advanced Cancer Patients | [17] |
Clinical Trials in Myelodysplastic Syndromes (MDS)
This compound has been extensively studied in patients with MDS, particularly those who have failed hypomethylating agents.
Table 3: Key Phase I/II Clinical Trial Results in MDS
| Trial Phase | Formulation | Key Findings | Reference |
| Phase I | Oral | MTD: 700 mg b.i.d. (DLT: dysuria, shortness of breath). Clinical activity observed, including bone marrow complete remissions. | [14][15] |
| Phase I/II | Intravenous | Well-tolerated up to 23 cycles. 53% of evaluable patients showed bone marrow/peripheral blood responses or stable disease. | [8] |
A pivotal Phase III trial (INSPIRE) evaluating intravenous this compound in higher-risk MDS patients who had failed hypomethylating agents did not meet its primary endpoint of improved overall survival.[18]
Clinical Trials in Solid Tumors
This compound has also been evaluated in patients with advanced solid tumors, both as a single agent and in combination with chemotherapy.
Table 4: Key Phase I/II Clinical Trial Results in Solid Tumors
| Trial Phase | Formulation | Cancer Type | Key Findings | Reference |
| Phase I | Oral | Advanced Solid Malignancies | MTD: 560 mg twice daily. Activity seen in head and neck SCC (1 CR, 1 PR). | [1][19] |
| Phase I | Intravenous | Advanced Cancer | 41% of evaluable patients achieved stable disease. | [17] |
| Phase I (Combination) | Intravenous | Solid Tumors (including Pancreatic) | RPTD with gemcitabine: this compound 1,800 mg/m² and gemcitabine 1,000 mg/m². Partial responses observed in pancreatic cancer, thymic cancer, and Hodgkin lymphoma. | [9][20] |
| Phase II/III (Combination) | Intravenous | Metastatic Pancreatic Cancer | Combination with gemcitabine failed to demonstrate an improvement in survival or response compared to gemcitabine alone. | [21] |
| Phase I/IIa (Combination) | Oral | KRAS+ NSCLC | Combination with nivolumab showed early signs of anti-cancer activity. | [22][23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the evaluation of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Western Blot Analysis
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, PLK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Mouse Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).[24]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.[24]
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[24][25]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).
Conclusion
This compound represents a fascinating case study in cancer drug development, with its evolving understanding from a dual kinase inhibitor to a multi-faceted anti-cancer agent. While it has faced setbacks in late-stage clinical trials for certain indications, its unique mechanisms of action continue to fuel interest in its potential, particularly in combination therapies and for specific patient populations with defined molecular biomarkers. The ongoing research into its role in modulating the tumor microenvironment and overcoming resistance to checkpoint inhibitors highlights the continued exploration of this intriguing molecule's therapeutic utility.[26]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) | MDPI [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. ON 01910.Na (this compound) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Phase I Clinical Trial of Oral this compound in Patients with Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Phase 1 study of intravenous this compound (ON 01910.Na), a novel benzyl styryl sulfone structure producing G2/M arrest and apoptosis, in adult patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. Phase I study of oral this compound (ON 01910.Na), a dual inhibitor of the PI3K and Plk1 pathways, in adult patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase I study of this compound, an inhibitor of the phosphatidylinositol 3-kinase and Polo-like kinase 1 pathways, combined with gemcitabine in patients with solid tumors and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A phase II/III randomized study to compare the efficacy and safety of this compound plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancernetwork.com [cancernetwork.com]
- 23. oncnursingnews.com [oncnursingnews.com]
- 24. Efficacy of this compound, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. Onconova Therapeutics Announces Preclinical Data Demonstrating the Synergistic Anti-Cancer Activity of this compound Combined With Immune Checkpoint Blockade [drug-dev.com]
A Technical Guide to the Preclinical Anti-Tumor Effects of Rigosertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rigosertib (ON 01910.Na) is a styryl benzyl sulfone small molecule inhibitor that has been the subject of extensive preclinical investigation for its anti-tumor properties. Initially identified as a Polo-like kinase 1 (PLK1) inhibitor, its mechanism of action is now understood to be multi-faceted, targeting several key pathways involved in cancer cell proliferation and survival.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its anti-tumor effects, mechanisms of action, and relevant experimental methodologies. The information is intended to serve as a resource for researchers and professionals in the field of oncology drug development.
Mechanism of Action
The precise mechanism of action of this compound has been a subject of investigation and debate, with evidence pointing towards multiple modes of anti-cancer activity.[1][5]
-
RAS Mimetic: this compound has been shown to function as a RAS mimetic, binding to the RAS-binding domain (RBD) of RAS effector proteins such as RAF kinases.[1][6][7] This interaction prevents the binding of active RAS to its effectors, thereby inhibiting downstream signaling through the RAS-RAF-MEK-ERK pathway.[1][6]
-
PI3K/Akt/mTOR Pathway Inhibition: Several studies have demonstrated that this compound inhibits the PI3K/Akt/mTOR signaling pathway.[2][8][9][10] This inhibition is observed through the decreased phosphorylation of key pathway components like AKT and is associated with the induction of apoptosis.[5][11]
-
Microtubule Destabilization: Recent evidence suggests that this compound acts as a microtubule-destabilizing agent.[5][12] This activity is believed to contribute significantly to its ability to induce mitotic arrest and apoptosis in cancer cells.[7][12]
-
Polo-like Kinase 1 (PLK1) Inhibition: this compound was initially characterized as a PLK1 inhibitor.[2][3][4] PLK1 is a critical regulator of mitosis, and its inhibition by this compound contributes to G2/M cell cycle arrest.[2][5]
-
Induction of Oxidative Stress: this compound has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[8][9] This, in turn, can activate stress-induced signaling pathways like JNK and contribute to apoptosis.[8][9]
Signaling Pathways Affected by this compound
The anti-tumor effects of this compound are a consequence of its impact on multiple interconnected signaling pathways crucial for cancer cell growth and survival.
Preclinical Efficacy: In Vitro Studies
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines in vitro.
Quantitative Data from In Vitro Studies
| Cell Line | Cancer Type | IC50 (nM) | Observed Effects | Reference |
| Various | Small Cell Lung Cancer | Nanomolar range | Cytotoxicity | [13][14][15] |
| FaDu, UMSCC 47 | Head and Neck Squamous Cell Carcinoma | Dose-dependent | Cytotoxicity, Apoptosis, PI3K/Akt/mTOR inhibition | [8] |
| K562, Ba/F3 T315I | Leukemia (BCR-ABL positive) | Dose-dependent | Growth inhibition, Apoptosis | [4] |
| 5TGM1, KMS28, RPMI8226, JJN3, OPM2 | Multiple Myeloma | 1 - 500 | Growth suppression | [16] |
| Various (94 cell lines) | Various Cancers | 50 - 250 | Cytotoxicity | [3] |
Preclinical Efficacy: In Vivo Studies
The anti-tumor activity of this compound has been confirmed in several preclinical in vivo models, demonstrating its potential for clinical translation.
Quantitative Data from In Vivo Studies
| Cancer Type | Model | Treatment | Key Findings | Reference |
| Neuroblastoma | MYCN-amplified PDX | This compound | Delayed tumor growth, prolonged survival (median: 31 vs 22 days) | [5][11] |
| Head and Neck Squamous Cell Carcinoma | Orthotopic xenograft | This compound | Tumor growth reduction | [2] |
| Multiple Myeloma | 5TGM1 mouse model | This compound (100 mg/kg QD) | Significantly suppressed tumor progression, increased survival (median: 44.5 vs 35 days) | [16] |
| Colorectal & Lung Cancer | HCT116 & A549 xenografts | This compound | Potent inhibition of tumor growth | [6] |
| Rhabdomyosarcoma | Xenograft model | This compound | Delayed tumor growth, prolonged survival | [7] |
Combination Therapies
Preclinical studies have explored the synergistic potential of this compound in combination with other anti-cancer agents.
-
With Vincristine: Synergistic effects were observed against neuroblastoma.[5]
-
With PI3K/mTOR inhibitors: This combination effectively blocked tumor growth and resistance in ovarian cancer models.[17]
-
With Immune Checkpoint Blockade: this compound enhanced the efficacy of immune checkpoint inhibitors in a murine melanoma model by remodeling the tumor microenvironment.[18][19]
-
With ABL Tyrosine Kinase Inhibitors (TKIs): Combination therapy showed synergistic inhibitory effects on Philadelphia chromosome-positive leukemia cells.[4]
Experimental Protocols
The following are generalized methodologies for key experiments cited in preclinical studies of this compound.
Cell Viability and Cytotoxicity Assays
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Assay: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.
-
Data Analysis: Absorbance or luminescence is measured, and data is normalized to vehicle-treated controls to determine the percentage of viable cells. IC50 values are calculated using non-linear regression analysis.
Apoptosis Assays
-
Cell Treatment: Cells are treated with this compound or vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by staining with FITC-conjugated Annexin V and PI.
-
Caspase Activity Assay: Cells are incubated with a fluorescently labeled caspase substrate (e.g., for caspase-3/7).
-
-
Flow Cytometry: Stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells, or cells with active caspases.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a DNA-intercalating dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: A specified number of cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). For patient-derived xenografts (PDX), tumor fragments are implanted.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when mice show signs of excessive toxicity. Survival studies continue until the humane endpoint is reached.
-
Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare tumor growth inhibition between treated and control groups. For survival studies, Kaplan-Meier curves are generated. Tumors may be excised at the end of the study for further analysis (e.g., immunohistochemistry for apoptosis markers).
Conclusion
Preclinical studies have established this compound as a promising anti-tumor agent with a complex and multi-targeted mechanism of action. Its ability to inhibit key oncogenic pathways such as RAS-RAF-MEK and PI3K-AKT, coupled with its microtubule-destabilizing activity, results in potent anti-proliferative and pro-apoptotic effects in a broad range of cancers. In vivo studies have consistently demonstrated its efficacy in delaying tumor growth and prolonging survival. The synergistic effects observed in combination with other anti-cancer agents further highlight its therapeutic potential. The data summarized in this guide provides a strong rationale for the continued clinical development of this compound as a novel cancer therapy.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual pathway inhibitor this compound is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of the polo-like kinase inhibitor this compound, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor effects of this compound in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ON 01910.Na (this compound) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. researchgate.net [researchgate.net]
- 11. Anti-tumor effects of this compound in high-risk neuroblastoma | Human Rights Profile Area [humanrights.lu.se]
- 12. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Onconova Therapeutics Announces Preclinical Data Demonstrating the Synergistic Anti-Cancer Activity of this compound Combined With Immune Checkpoint Blockade [drug-dev.com]
- 19. Onconova Therapeutics Announces the Peer-Reviewed Publication of Preclinical Data Demonstrating the Synergistic Anti-Cancer Activity of this compound Combined with Immune Checkpoint Blockade | ONTX Stock News [stocktitan.net]
Rigosertib's Impact on Cell Cycle Progression and Mitotic Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rigosertib (ON 01910.Na) is a novel styryl-benzyl-sulfone that has demonstrated significant anti-cancer activity in a wide range of preclinical and clinical studies. Its primary mechanism of action involves the disruption of cell cycle progression, leading to a potent mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of this compound's effects on the cell cycle, detailing its multi-targeted mechanism, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this process is a hallmark of cancer, making it a critical target for therapeutic intervention. This compound has emerged as a promising anti-cancer agent due to its ability to interfere with key regulators of the cell cycle, particularly during the G2 and M phases. Initially identified as a non-ATP competitive inhibitor of Polo-like kinase 1 (PLK1), further research has revealed a more complex mechanism of action, including the inhibition of the PI3K/Akt pathway, interaction with the RAS-RAF-MEK-ERK signaling cascade, and destabilization of microtubule dynamics.[1][2] This multi-pronged attack contributes to its efficacy across a broad spectrum of malignancies, including myelodysplastic syndromes (MDS), solid tumors, and various leukemias.[1][3]
Mechanism of Action: A Multi-Targeted Approach
This compound's ability to induce mitotic arrest stems from its interaction with several key cellular components and signaling pathways.
Inhibition of Polo-like Kinase 1 (PLK1)
PLK1 is a master regulator of mitosis, playing a crucial role in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1] this compound was initially described as a potent, non-ATP-competitive inhibitor of PLK1 with an IC50 of 9 nM in cell-free assays.[4][5] By inhibiting PLK1, this compound disrupts the G2/M transition, leading to mitotic arrest and apoptosis.[6] However, the direct inhibition of PLK1 by this compound has been a subject of debate, with some studies suggesting alternative mechanisms for the observed mitotic arrest.[1][2]
Disruption of the PI3K/Akt Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation.[7][8] this compound has been shown to inhibit this pathway in various cancer cell lines, including those from head and neck squamous cell carcinoma (HNSCC) and mantle cell lymphoma.[7][9] This inhibition is thought to occur through this compound's binding to the Ras Binding Domain (RBD) of PI3K.[7] The downregulation of PI3K/Akt signaling contributes to the induction of apoptosis and cell cycle arrest.[4][7][10]
Interaction with the RAS Signaling Pathway
The RAS family of small GTPases are key upstream regulators of multiple signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K/Akt pathways. This compound has been proposed to act as a RAS mimetic, binding to the RBDs of RAS effector proteins and thereby inhibiting downstream signaling.[1][11] This disruption of RAS signaling can lead to decreased proliferation and survival of cancer cells.
Microtubule Destabilization
Recent evidence strongly suggests that this compound also functions as a microtubule-destabilizing agent.[2][12] It has been shown to bind to αβ-tubulin heterodimers at a site similar to colchicine, preventing microtubule polymerization.[12][13] This interference with microtubule dynamics leads to defective mitotic spindle assembly, a key trigger for mitotic arrest and subsequent apoptosis.[12][14] This mechanism is similar to that of vinca alkaloids, though this compound is generally better tolerated.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell cycle progression and viability across various cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % of Cells in G2/M Phase (vs. Control) | Reference |
| A549 | Lung Adenocarcinoma | 100 nM | 24, 48, 72 h | 23-24% (vs. 8-16%) | [11] |
| A549 | Lung Adenocarcinoma | 1 µM | 24, 48, 72 h | 54-63% (vs. 8-16%) | [11] |
| U87-MG | Glioblastoma | 1 µM | 24, 48, 72 h | 60-67% (vs. 19-24%) | [11] |
| EGI-1 | Cholangiocarcinoma | 100 nM | 24 h | ~50% | [15] |
| HeLa | Cervical Carcinoma | > 0.5 µM | 24 h | >95% | [16] |
| C33A | Cervical Carcinoma | > 0.5 µM | 24 h | >95% | [16] |
| HL-60 | Myeloid Leukemia | 50 nM | 24, 48 h | Increased | [3] |
| MDS-L | Myelodysplastic Syndrome | 100-200 nM | 48 h | Increased | [3] |
Table 2: Mitotic Index and Apoptosis Induction by this compound
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Mitotic Index (% vs. Control) | Apoptosis Induction | Reference |
| HL-60 | Myeloid Leukemia | 50 nM | 24 h | 7.9% (vs. 2.0%) | Yes | [3] |
| HL-60 | Myeloid Leukemia | 50 nM | 48 h | 16.2% (vs. 2.0%) | Yes | [3] |
| MDS-L | Myelodysplastic Syndrome | 100 nM | 48 h | 9.0% (vs. 1.5%) | Yes | [3] |
| MDS-L | Myelodysplastic Syndrome | 200 nM | 48 h | 15.5% (vs. 1.5%) | Yes | [3] |
| DLD1 | Colorectal Cancer | Not Specified | Not Specified | Increased | Yes | [17] |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified | Increased | Yes | [17] |
| RD | Rhabdomyosarcoma | 250 nM | 24 h | Increased | Yes | [18] |
| SKNAS | Neuroblastoma | 250 nM | 24 h | Increased | Yes | [18] |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| Multiple Tumor Cell Lines | Various | 50-250 nM | [5] |
| HeLa | Cervical Carcinoma | 115 nM | [16] |
| C33A | Cervical Carcinoma | 45 nM | [16] |
| PLK1 (cell-free) | - | 9 nM | [4][5] |
Signaling Pathways and Experimental Workflows
This compound's Multi-Targeted Signaling Inhibition
Caption: this compound's multi-targeted mechanism of action.
Experimental Workflow for Assessing this compound's Activity
Caption: Workflow for studying this compound's effects.
Detailed Experimental Protocols
Cell Culture and Drug Treatment
Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at a predetermined density to achieve approximately 70-80% confluency at the time of treatment. This compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treating the cells for various time points as indicated in specific assays.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: After treatment with this compound, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Fixation: Cells are washed with ice-cold PBS and fixed in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Data Acquisition: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.[11][16]
Western Blotting for Cell Cycle Regulatory Proteins
-
Protein Extraction: Following this compound treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against proteins of interest (e.g., phospho-histone H3 (Ser10), Cyclin B1, CDK1, p-CDK1 (Tyr15), cleaved caspase-3, PARP, Akt, p-Akt).[15][19]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Mitotic Spindle Analysis
-
Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are blocked and then incubated with a primary antibody against α-tubulin to visualize the microtubules of the mitotic spindle.
-
Secondary Antibody and Counterstaining: After washing, cells are incubated with a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on slides, and the mitotic spindles are visualized using a fluorescence microscope to assess for abnormalities.[18]
Apoptosis Assay by Annexin V/PI Staining
-
Cell Harvest: Both floating and adherent cells are collected after this compound treatment.
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[18]
Conclusion
This compound is a potent anti-cancer agent that exerts its effects through a multi-targeted mechanism, primarily leading to mitotic arrest and apoptosis. Its ability to inhibit PLK1, disrupt the PI3K/Akt and RAS signaling pathways, and destabilize microtubule dynamics makes it a promising therapeutic for a variety of cancers. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of this compound. Continued investigation into its complex mechanism of action will be crucial for identifying predictive biomarkers and optimizing its clinical application.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) [mdpi.com]
- 3. This compound induces cell death of a myelodysplastic syndrome-derived cell line by DNA damage-induced G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ON 01910.Na (this compound) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The dual pathway inhibitor this compound is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound induces mitotic arrest and apoptosis in RAS-mutated rhabdomyosarcoma and neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Induces Mitotic Arrest and Apoptosis in RAS-Mutated Rhabdomyosarcoma and Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound is a more effective radiosensitizer than cisplatin in concurrent chemo-radiation treatment of cervical carcinoma, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of this compound, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. [Anti-Tumor Effect of this compound on HEL and K562 Cells and Its Related Mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: Understanding the Allosteric Inhibition of Plk1 by Rigosertib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rigosertib, a small molecule inhibitor initially characterized as an allosteric inhibitor of Polo-like kinase 1 (Plk1). We will delve into the quantitative data defining its activity, the experimental protocols used for its characterization, and the complex, debated mechanisms surrounding its mode of action. This document is intended to serve as a detailed resource for professionals in oncology research and drug development.
The Plk1 Signaling Pathway: A Master Regulator of Mitosis
Polo-like kinase 1 (Plk1) is a highly conserved serine/threonine kinase that plays a critical role in regulating multiple stages of cell division.[1] Its expression and activity are tightly controlled, peaking during the G2 and M phases of the cell cycle.[2] Plk1 is a key orchestrator of mitotic entry, centrosome maturation, bipolar spindle formation, and cytokinesis.[2][3] Upstream, its activation is notably triggered by Aurora A kinase in conjunction with its cofactor Bora, which phosphorylates Plk1 at Threonine 210 (T210) in the T-loop of the kinase domain.[4] Once active, Plk1 phosphorylates a multitude of substrates to drive mitotic progression. A crucial positive feedback loop involves Plk1 phosphorylating and activating the phosphatase Cdc25C while inhibiting the kinases WEE1 and MYT1.[3][4] This dual action leads to the rapid activation of the Cyclin B1/CDK1 complex, the master switch that triggers entry into mitosis.[4] Given its central role in cell proliferation and its frequent overexpression in various cancers, Plk1 is an attractive target for anticancer therapy.[1]
This compound's Mechanism of Action: A Complex and Debated Topic
This compound (ON-01910) was initially identified as a non-ATP-competitive inhibitor of Plk1, suggesting an allosteric mechanism of action.[5] This was supported by early kinase assays where its inhibitory constant was not affected by increasing ATP concentrations.[5] However, the clinical development of this compound has been complicated by a growing body of evidence suggesting it is a multi-target inhibitor.[5][6][7]
While Plk1 inhibition remains a cited mechanism, several alternative or concurrent modes of action have been proposed:
-
Ras Mimetic: this compound has been shown to bind to the Ras-binding domain (RBD) of Ras effector proteins like Raf kinase and PI3K, thereby inhibiting downstream signaling pathways such as Ras/Raf/MEK and PI3K/Akt.[8]
-
PI3K/Akt Pathway Inhibition: Independent of its effects on Ras, this compound has been reported to directly inhibit the PI3K/Akt pathway, a critical pro-survival signaling cascade in many cancers.[9][10][11]
-
Microtubule Destabilization: Compelling evidence, including a co-crystal structure, has shown that this compound binds to the colchicine site of β-tubulin, leading to microtubule destabilization.[12][13] This action alone can induce the mitotic arrest and spindle abnormalities phenotypically similar to those caused by Plk1 inhibition.
Crucially, while the allosteric binding to Plk1 was an early hypothesis, it has not been structurally demonstrated via crystallography.[5] The existence of a tubulin co-crystal structure lends significant weight to the microtubule-destabilizing mechanism.[12] Therefore, the potent cellular effects of this compound, such as mitotic arrest and apoptosis, may result from the combined engagement of multiple targets.
Quantitative Data on this compound Activity
The following tables summarize the in vitro inhibitory concentrations of this compound against various protein kinases and its cytotoxic effects on a range of cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Comments | Source(s) |
|---|---|---|---|
| Plk1 | 9 - 10 | Non-ATP-competitive | [5][9][14][15] |
| Plk2 | 18 - 30 | ~3-fold less selective than for Plk1 | [14] |
| PDGFR | 18 - 260 | Platelet-Derived Growth Factor Receptor | [5][14] |
| Flt1 | 18 - 260 | Fms-related tyrosine kinase 1 (VEGFR1) | [5][14] |
| BCR-ABL | 18 - 260 | Breakpoint Cluster Region-Abelson | [14] |
| Fyn | 18 - 260 | Src family kinase | [5][14] |
| Src | 18 - 260 | Src family kinase | [5][14] |
| CDK1 | 18 - 260 | Cyclin-dependent kinase 1 |[5][14] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line Type | IC₅₀ / GI₅₀ (nM) | Cancer Type | Source(s) |
|---|---|---|---|
| Various (94 lines) | 50 - 250 | Broad panel of tumor types | [5][14] |
| Multidrug Resistant | 50 - 100 | e.g., MES-SA/DX5a, CEM/C2a | [14] |
| DU145 | 250 - 5000 | Prostate Cancer | [14] |
| A549 | 50 - 500 | Lung Cancer | [14] |
| Chronic Lymphocytic Leukemia | Not specified | CLL primary cells |[14] |
Key Experimental Protocols
Protocol 1: In Vitro Plk1 Kinase Assay
This protocol describes a common method for measuring Plk1 kinase activity and its inhibition by compounds like this compound, using a luminescence-based ADP detection system.
Objective: To determine the IC₅₀ of this compound against recombinant human Plk1.
Materials:
-
Recombinant full-length human Plk1 kinase.
-
Plk1 substrate (e.g., casein or a specific peptide like PLKtide).
-
This compound, serially diluted in DMSO.
-
ATP solution.
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[16][17]
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system).
-
384-well white, opaque assay plates.
-
Multimode plate reader with luminescence detection.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. Further dilute these into the Kinase Buffer to achieve the final desired assay concentrations.
-
Reaction Setup: In a 384-well plate, add the components in order: 1 µL of diluted this compound and 2 µL of diluted Plk1 enzyme solution.[16]
-
Initiation: Start the kinase reaction by adding 2 µL of a pre-mixed solution containing the kinase substrate (e.g., 0.5 µg casein) and ATP (e.g., 50 µM).[18] The total reaction volume is 5 µL.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[16][18]
-
Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to Plk1 activity. Calculate the percent inhibition for each this compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Analysis of Mitotic Arrest by Immunofluorescence
Objective: To visually assess the effect of this compound on mitotic spindle formation and cell cycle progression.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa) on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 50-250 nM) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).[14]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
-
DNA Staining and Mounting:
-
Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the percentage of cells in mitosis.
-
Score mitotic cells for phenotypes indicative of Plk1 inhibition or microtubule disruption, such as monopolar or multipolar spindles, chromosome misalignment, and centrosome fragmentation.[5]
-
Conclusion
This compound is a potent anti-cancer agent with a complex pharmacological profile. While it was first described as a novel, non-ATP-competitive allosteric inhibitor of Plk1 with a low nanomolar IC₅₀, this mechanism is now considered only one of several possibilities.[5] Significant research points towards its roles as a Ras mimetic and, perhaps most definitively, as a microtubule-destabilizing agent that binds directly to tubulin.[8][12] The phenotypic outcomes of this compound treatment—mitotic arrest, spindle abnormalities, and apoptosis—are consistent with both Plk1 inhibition and microtubule disruption.[14] For researchers and drug developers, it is critical to recognize this multi-targeting profile. The efficacy observed in preclinical and clinical studies may not be attributable to the inhibition of a single pathway but rather to a synergistic assault on multiple core processes essential for cancer cell proliferation and survival.[7] Future investigations should focus on dissecting the relative contributions of each target to its overall therapeutic effect to better identify responsive patient populations and rational combination strategies.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting PLK1 in myelodysplastic syndromes: The Role of this compound in Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C21H25NO8S | CID 6918736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial In Vitro Studies of Rigosertib on Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rigosertib (ON-01910.Na) is a synthetic benzyl styryl sulfone analog that has demonstrated significant anti-tumor activity across a wide range of human cancer cell lines in vitro.[1][2][3] Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), its mechanism of action is now understood to be multi-faceted, targeting several key oncogenic signaling pathways.[4][5][6] Compelling evidence suggests this compound functions as a RAS mimetic, binding to the RAS-binding domains (RBDs) of effector proteins like RAF and PI3K, thereby disrupting downstream signaling.[1][7][8] Its activity results in potent induction of G2/M cell cycle arrest, apoptosis, and inhibition of cell proliferation in numerous cancer models, including neuroblastoma, lung cancer, and various hematological malignancies.[9][10][11] This document provides a comprehensive overview of the foundational in vitro studies, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways implicated in its mechanism of action.
Quantitative Data Summary
The anti-proliferative and cytotoxic effects of this compound have been quantified across a diverse panel of cancer cell lines. The following tables summarize key findings, including IC50 values for cell viability and specific effects on cell cycle distribution and apoptosis.
Table 2.1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (Concentration) | Exposure Time | Citation(s) |
| General Panel | 94 different tumor types | 50 - 200 nM (GI50) | Not Specified | [12] |
| HL-60 | Myeloid Leukemia | ~50 - 200 nM | 24 - 48 h | [11] |
| MDS-L | Myelodysplastic Syndrome | ~50 - 200 nM | 24 - 96 h | [11] |
| Jurkat | Lymphoid Leukemia | ~50 - 200 nM | 24 - 48 h | [11] |
| Ramos | Lymphoid Leukemia | ~50 - 200 nM | 24 - 48 h | [11] |
| SCLC Panel | Small Cell Lung Cancer | Nanomolar range | Not Specified | [13][14] |
| A549 | Lung Adenocarcinoma | Most sensitive of 5 lines tested | 24 - 72 h | [15][16] |
| U87-MG | Glioblastoma | Most resistant of 5 lines tested | 24 - 72 h | [15][16] |
| PLK1 (enzymatic) | N/A | 9 nM | N/A | [4][5] |
Table 2.2: Effects of this compound on Cell Cycle Progression and Apoptosis
| Cell Line | Cancer Type | Concentration | Time | Effect on Cell Cycle | Apoptosis Induction | Citation(s) |
| LU-NB-1, LU-NB-2 | Neuroblastoma | Not Specified | 24 h | Increase in G2/M and sub-G1 fractions | Yes | [9] |
| EGI-1 | Cholangiocarcinoma | 100 nM, 1 µM | 24 h | Significant block in G2/M phase | Yes | [10] |
| EGI-1 | Cholangiocarcinoma | 100 nM, 1 µM | 48 - 72 h | Reduced G2/M block, significant increase in polyploid cells | Yes | [10] |
| A549 | Lung Adenocarcinoma | 100 nM | Not Specified | Decrease in G1, increase in S and G2/M phases | Yes | [15] |
| A549 | Lung Adenocarcinoma | 1 µM | Not Specified | G1 phase <3%, G2/M phase ~54-63% | Yes | [15] |
| HL-60, MDS-L | Myeloid Malignancies | 50 nM | 24 - 48 h | DNA damage-induced G2/M arrest; increased mitotic index | Yes | [11] |
| RMS & NB lines | Rhabdomyosarcoma, Neuroblastoma | Not Specified | Not Specified | Mitotic arrest | Yes, via caspase 3/7 activity | [2][17] |
Detailed Experimental Protocols
The following sections describe the standard methodologies employed in the initial in vitro characterization of this compound.
Cell Culture and Drug Treatment
Cancer cell lines were cultured in standard media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded at appropriate densities and allowed to attach overnight. This compound, dissolved in a suitable solvent like DMSO, was then added to the culture medium at the desired final concentrations for the specified incubation times.
Cell Viability and Proliferation Assays
-
MTT Assay: To quantify metabolic activity as an indicator of cell viability, cells were treated with this compound in 96-well plates.[11] Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value was calculated as the drug concentration that caused a 50% reduction in cell viability compared to untreated controls.[11]
-
Live-Cell Imaging: Proliferation and cell confluence were monitored in real-time using an automated live-cell imaging system (e.g., Incucyte ZOOM).[17] This method allows for the continuous assessment of cell growth over several days by capturing images at regular intervals. The percentage of confluence is used as a direct measure of cell viability and proliferation.[17]
Cell Cycle Analysis
Cell cycle distribution was analyzed using flow cytometry.[9][10] After treatment with this compound, cells were harvested, washed with PBS, and fixed in cold 70% ethanol. The fixed cells were then washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A. The DNA content of individual cells was measured by a flow cytometer. The resulting histograms were analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and to identify a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[9]
Apoptosis Assays
-
Annexin V/PI Staining: The induction of apoptosis was quantified by flow cytometry using Annexin V and Propidium Iodide (PI) co-staining.[9] Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Caspase Activity Assay: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. This was measured using fluorescent substrates that are cleaved by active caspases, resulting in a quantifiable fluorescent signal.[9][17]
Western Blot Analysis
To investigate the effect of this compound on specific signaling proteins, Western blotting was performed.[9][18] Cells were treated with this compound, and total protein was extracted using lysis buffers. Protein concentrations were determined (e.g., by BCA assay), and equal amounts of protein were separated by SDS-PAGE. The separated proteins were then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane was blocked and then incubated with primary antibodies specific to target proteins (e.g., phospho-AKT, phospho-ERK, total AKT, total ERK, PLK1, Cyclin B) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][15] The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its in vitro evaluation.
Signaling Pathways
Caption: this compound as a RAS mimetic disrupting RAF and PI3K signaling pathways.
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Experimental Workflow
Caption: General experimental workflow for the in vitro evaluation of this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 study of intravenous this compound (ON 01910.Na), a novel benzyl styryl sulfone structure producing G2/M arrest and apoptosis, in adult patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anti-tumor effects of this compound in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of this compound Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces cell death of a myelodysplastic syndrome-derived cell line by DNA damage-induced G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Another Brick to Confirm the Efficacy of this compound as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Efficacy of this compound, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rigosertib in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Rigosertib (ON 01910.Na), a potent anti-cancer agent. This document details the underlying mechanisms of action, protocols for key cellular assays, and expected outcomes based on preclinical research.
Introduction to this compound
This compound is a small molecule inhibitor with a multi-targeted mechanism of action, making it a subject of significant interest in cancer research. Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), further studies have revealed its role as a dual inhibitor of both the PLK1 and phosphoinositide 3-kinase (PI3K) signaling pathways.[1][2] this compound's anti-neoplastic effects are also attributed to its ability to act as a microtubule-destabilizing agent.[3] This multifaceted activity induces mitotic arrest at the G2/M phase of the cell cycle, leading to apoptosis in a wide range of cancer cell lines.[4][5]
Mechanism of Action
This compound exerts its anti-cancer effects through several key pathways:
-
PLK1 Inhibition: this compound inhibits PLK1, a critical regulator of the G2/M cell cycle transition, leading to mitotic arrest and subsequent apoptosis.[1][5]
-
PI3K Pathway Inhibition: The compound also targets the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[6][7]
-
Microtubule Destabilization: this compound has been shown to destabilize microtubules, further contributing to mitotic arrest and cell death.[3]
-
Induction of Oxidative Stress: this compound can induce the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.[6]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Adenocarcinoma | 50 - 500 |
| BT20 | Breast Carcinoma | 50 - 250 |
| DU145 | Prostate Carcinoma | 50 - 250 |
| HCT15 | Colon Carcinoma | 50 - 250 |
| HeLa | Cervical Carcinoma | 50 - 250 |
| K562 | Chronic Myeloid Leukemia | Not Specified |
| MCF-7 | Breast Carcinoma | 50 - 250 |
| PC3 | Prostate Carcinoma | 50 - 250 |
| U87 | Glioblastoma | 50 - 250 |
| FaDu | Head and Neck Squamous Cell Carcinoma | Not Specified |
| UMSCC 47 | Head and Neck Squamous Cell Carcinoma | Not Specified |
| LU-NB-1 | Neuroblastoma | Not Specified |
| LU-NB-2 | Neuroblastoma | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.[2][5][6][8]
Mandatory Visualizations
This compound's Dual Signaling Pathway Inhibition
References
- 1. researchhub.com [researchhub.com]
- 2. kumc.edu [kumc.edu]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bosterbio.com [bosterbio.com]
- 8. bio-rad.com [bio-rad.com]
Rigosertib Administration in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Rigosertib, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and polo-like kinase 1 (PLK1) pathways, in patient-derived xenograft (PDX) models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in various cancer types.
Introduction to this compound and PDX Models
This compound is a small molecule inhibitor that has shown anti-tumor activity in a range of preclinical and clinical settings. Its mechanism of action involves the disruption of key signaling pathways crucial for cancer cell proliferation and survival, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways. Additionally, this compound can function as a microtubule-destabilizing agent, leading to mitotic arrest and apoptosis.[1][2][3]
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a powerful tool in preclinical cancer research. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, thus providing a more predictive platform for evaluating novel cancer therapeutics.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in PDX and other in vivo models.
Table 1: Efficacy of Intraperitoneally Administered this compound in a Neuroblastoma PDX Model
| Parameter | Vehicle Control | This compound (200 mg/kg, i.p., 5x/week) | Reference |
| Median Survival | 22 days | 31 days | [1] |
| Significance (p-value) | - | 0.0054 | [1] |
| Tumor Growth | - | Significantly delayed vs. vehicle (p=0.008 at day 17) | [1] |
Table 2: Dosing Regimens of this compound in In Vivo Studies
| Cancer Model | Dosing Regimen | Administration Route | Efficacy Outcome | Reference |
| Neuroblastoma PDX | 200 mg/kg, 5 times per week | Intraperitoneal (i.p.) | Delayed tumor growth, prolonged survival | [1] |
| Small Cell Lung Cancer PDX | 250 mg/kg, daily | Intraperitoneal (i.p.) | Significant tumor growth inhibition | |
| Myeloproliferative Neoplasia (murine model) | 200 mg/kg, twice daily for 2 weeks | Intraperitoneal (i.p.) | Amelioration of disease effects | |
| Myeloproliferative Neoplasia (murine model) | 100 mg/kg, once daily | Intraperitoneal (i.p.) | Improved survival | |
| Head and Neck Squamous Cell Carcinoma PDX | Not specified | Not specified | Growth reduction in responsive tumor lines |
Experimental Protocols
This section provides detailed protocols for key experiments involving the administration of this compound in PDX models.
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing PDX models from patient tumor tissue.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Surgical instruments (sterile scalpels, forceps)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Anesthetics and analgesics for mice
Procedure:
-
Within 2-4 hours of surgical resection, transport the fresh tumor tissue to the laboratory in sterile PBS on ice.
-
In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood clots or necrotic tissue.
-
Cut the tumor into small fragments of approximately 2-3 mm³.
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer appropriate post-operative analgesia as per institutional guidelines.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested for passaging into new cohorts of mice or for cryopreservation.
Workflow for PDX Model Establishment
Formulation and Administration of this compound
3.2.1. This compound Formulation for In Vivo Administration
Materials:
-
This compound sodium salt powder
-
Sterile phosphate-buffered saline (PBS)
-
Sterile vials
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder.
-
In a sterile vial, dissolve the this compound powder in sterile PBS to the desired final concentration.
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear.
-
The prepared this compound solution can be stored at 4°C for a short period. For long-term storage, consult the manufacturer's recommendations.
3.2.2. Intraperitoneal (i.p.) Administration of this compound
This is the most commonly reported route of administration for this compound in preclinical models.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the mouse to determine the correct volume of this compound solution to inject based on the desired dosage (e.g., 200 mg/kg).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Position the mouse so that the abdomen is exposed.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Workflow for Intraperitoneal Administration
Evaluation of Treatment Efficacy
3.3.1. Tumor Growth Inhibition
Procedure:
-
Once PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Initiate treatment with this compound or vehicle control according to the chosen dosing regimen.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Plot the mean tumor volume ± SEM for each group over time to visualize tumor growth inhibition.
-
At the end of the study, calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
3.3.2. Survival Analysis
Procedure:
-
Continue to monitor the mice in the treatment and control groups after the treatment period.
-
Record the date of death or euthanasia for each mouse. Euthanasia should be performed when tumors reach a predetermined endpoint size or if the mouse shows signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Generate a Kaplan-Meier survival curve to compare the survival distributions between the treatment and control groups.
-
Perform a log-rank test to determine the statistical significance of any survival benefit.
Signaling Pathways Affected by this compound
This compound exerts its anti-tumor effects by modulating multiple signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for designing combination therapy studies.
This compound's Proposed Mechanisms of Action
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of this compound in PDX models. The provided data and methodologies can be adapted to various cancer types and research questions. Adherence to rigorous experimental design and animal welfare guidelines is paramount for obtaining reliable and reproducible results that can inform the clinical development of this compound.
References
Application Notes and Protocols: Combining Rigosertib with Gemcitabine for Pancreatic Cancer Research
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a grim prognosis.[1][2] For decades, the nucleoside analog gemcitabine has been a cornerstone of treatment for advanced pancreatic cancer.[1][3][4] However, its efficacy is often limited by both intrinsic and acquired resistance.[5][6] This has spurred research into combination therapies aimed at overcoming these resistance mechanisms. Rigosertib (ON 01910.Na), a first-in-class small-molecule inhibitor, emerged as a candidate for combination therapy due to its unique mechanism of action targeting pathways implicated in tumorigenesis and gemcitabine resistance.[7][8] Preclinical studies suggested a synergistic effect when combining this compound with gemcitabine, providing a strong rationale for clinical investigation.[7][9]
This document provides a detailed overview of the research on combining this compound and gemcitabine for pancreatic cancer, including their mechanisms of action, a summary of key clinical trial data, and detailed protocols for relevant preclinical experiments.
Mechanism of Action
This compound: A Multi-Pathway Inhibitor
This compound is a non-ATP-competitive inhibitor with activity against multiple signaling pathways crucial for cancer cell proliferation and survival.[8] Its primary targets include:
-
Polo-like kinase 1 (PLK1): A key regulator of the G2/M cell cycle transition, mitosis, and cytokinesis.[8][9][10] Inhibition of PLK1 by this compound leads to mitotic arrest and apoptosis.[9][10][11] PLK1 overexpression has been linked to gemcitabine resistance, making it a rational target for combination therapy.[7]
-
Phosphoinositide 3-kinase (PI3K): this compound inhibits the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and promotes cell growth, survival, and proliferation.[7][8][12]
-
Ras Effector Pathways: this compound has also been described as a Ras mimetic, binding to the Ras-binding domains (RBDs) of effector kinases like Raf, thereby inhibiting downstream signaling.[7][8]
More recent evidence also suggests that this compound may function as a microtubule-destabilizing agent, further contributing to its anti-mitotic effects.[8][13]
Gemcitabine: A Nucleoside Analog Antimetabolite
Gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC) is a prodrug that mimics the natural nucleoside deoxycytidine.[1][14] Its cytotoxic effects are dependent on intracellular transport and activation:
-
Transport: Gemcitabine enters the cell primarily via human equilibrative nucleoside transporters (hENTs), particularly hENT1.[1][3][14]
-
Activation: Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[14][15]
-
Cytotoxicity: Gemcitabine exerts its anticancer effects through a dual mechanism:
-
DNA Chain Termination: dFdCTP competes with dCTP for incorporation into replicating DNA. Once incorporated, it allows for the addition of one more nucleotide before preventing further DNA elongation, a process known as "masked chain termination."[14][15]
-
Inhibition of Ribonucleotide Reductase (RNR): dFdCDP inhibits RNR, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis and repair. This self-potentiates gemcitabine's action by reducing the competing pool of natural dCTP.[14][15]
-
Rationale for Combination Therapy
The combination of this compound and gemcitabine was based on a strong preclinical hypothesis. Gene expression profiling of pancreatic cancer cells post-gemcitabine exposure revealed that PLK1 signaling was the only pathway that correlated with resistance.[7] Therefore, it was proposed that inhibiting PLK1 with this compound could reverse gemcitabine resistance and potentiate its cytotoxic effects.[7][9] The dual inhibition of PLK1 and PI3K by this compound was expected to attack the cancer cell's survival mechanisms on multiple fronts, creating a synergistic effect with the DNA-damaging action of gemcitabine.
Preclinical and Clinical Data
Preclinical Evidence
Preclinical studies demonstrated that this compound had synergistic antitumor activity when combined with gemcitabine in various pancreatic cancer models.[7][9][16] In vitro, the addition of this compound was shown to reverse gemcitabine resistance.[7] Furthermore, in vivo studies using mice with patient-derived pancreatic tumor xenografts showed that the combination of this compound and gemcitabine induced tumor shrinkage, even in tumors that were resistant to gemcitabine alone.[9] These promising results provided the foundation for moving the combination into clinical trials.
Clinical Trial Data
A Phase I study first established the recommended Phase II dose (RPTD) and assessed the safety of the combination.[16] This was followed by a large, randomized Phase II/III trial in patients with previously untreated metastatic pancreatic cancer.[7][17][18]
Table 1: Phase I Dose Escalation and Recommended Phase II Dose (RPTD) [16]
| Dose Level (this compound mg/m²) | Dose Level (Gemcitabine mg/m²) | No. of Patients | Dose-Limiting Toxicities (DLTs) |
|---|---|---|---|
| 600 | 750 | 4 | 0 |
| 1,200 | 750 | 3 | 0 |
| 600 | 1,000 | 3 | 0 |
| 1,200 | 1,000 | 3 | 0 |
| 1,800 | 1,000 | 27 | 1 (death) |
| RPTD | This compound 1,800 mg/m² | Gemcitabine 1,000 mg/m² | |
The subsequent Phase II/III trial randomized 160 patients to receive either this compound plus gemcitabine (RIG + GEM) or gemcitabine alone (GEM).[7][17] Despite the strong preclinical rationale, the combination failed to demonstrate a significant improvement in clinical outcomes.
Table 2: Efficacy Results of the Phase II/III Randomized Trial (NCT01360853) [7][17][18][19]
| Endpoint | RIG + GEM (n=106) | GEM (n=54) | Hazard Ratio (HR) (95% CI) |
|---|---|---|---|
| Median Overall Survival (OS) | 6.1 months | 6.4 months | 1.24 (0.85–1.81) |
| Median Progression-Free Survival (PFS) | 3.4 months | 3.4 months | 0.96 (0.68–1.36) |
| Partial Response (PR) Rate | 19% | 13% | N/A |
| Stable Disease (SD) Rate | 50% | 56% | N/A |
The combination arm showed a slightly higher rate of hyponatremia, anemia, and neutropenia compared to the gemcitabine monotherapy arm.
Table 3: Common Grade 3 or Higher Adverse Events [7][17][18]
| Adverse Event | RIG + GEM (n=106) | GEM (n=54) |
|---|---|---|
| Hyponatremia | 17% | 4% |
| Neutropenia | 8% | 6% |
| Anemia | 8% | 4% |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the combination of this compound and gemcitabine. Researchers should optimize these protocols for their specific cell lines and experimental systems.
Protocol: In Vitro Combination Cytotoxicity Assay
This protocol determines the cytotoxic effects of this compound and gemcitabine, alone and in combination, and calculates a Combination Index (CI) to assess synergy.
Methodology:
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and gemcitabine. For combination studies, prepare a matrix of concentrations based on a constant ratio derived from the IC50 values of the individual drugs.
-
Treatment: Aspirate the old media and add fresh media containing the drugs (single agents or combinations) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol: Western Blot Analysis for Pathway Modulation
This protocol is used to assess how the drug combination affects the phosphorylation status and expression levels of key proteins in the targeted signaling pathways (e.g., PI3K/Akt, PLK1 targets).
Methodology:
-
Treatment and Lysis: Culture cells to ~70-80% confluency and treat with this compound, gemcitabine, the combination, or vehicle for a specified time (e.g., 6-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-Akt, anti-Akt, anti-PLK1, anti-Cyclin B1, anti-GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol: In Vivo Pancreatic Cancer Xenograft Model
This protocol evaluates the antitumor efficacy of the drug combination in an animal model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Methodology:
-
Cell Implantation: Subcutaneously inject pancreatic cancer cells into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer treatments as scheduled. For example:
-
Gemcitabine: Administered via intraperitoneal (IP) injection.
-
This compound: Administered via intravenous (IV) or IP injection, based on formulation and study design.
-
Combination: Administer both drugs according to the clinical trial schedule, appropriately scaled for mice.
-
-
Endpoint Measurement: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Tissue Harvest: At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and pathway modulation.
Conclusion
The investigation into combining this compound with gemcitabine for pancreatic cancer serves as a critical case study in translational oncology. The combination was supported by a compelling preclinical rationale, targeting a known mechanism of gemcitabine resistance.[7][9] However, the large randomized Phase II/III clinical trial did not show an improvement in survival or response rates compared to gemcitabine alone.[7][17][18] This discrepancy highlights the challenges of translating preclinical findings to clinical success, particularly in a complex and aggressive disease like pancreatic cancer. While this specific combination did not prove effective, the research provided valuable insights into the roles of the PLK1 and PI3K pathways and underscores the importance of rigorous clinical testing to validate even the most promising preclinical hypotheses. Future research may focus on identifying predictive biomarkers to select patient populations who might benefit from such targeted therapies or exploring this compound in other combinations or cancer types.
References
- 1. Barriers and opportunities for gemcitabine in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma: A Physiopathologic and Pharmacologic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Mechanism of Cell Death in Gemcitabine Resistant Pancreatic Ductal Adenocarcinoma: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming nucleoside analog chemoresistance of pancreatic cancer: A therapeutic challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine: metabolism and molecular mechanisms of action, sensitivity and chemoresistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase II/III randomized study to compare the efficacy and safety of this compound plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. New drug stops rushing cancer cells, slow and steady healthy cells unharmed - ecancer [ecancer.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Efficacy of the polo-like kinase inhibitor this compound, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 16. Phase I study of this compound, an inhibitor of the phosphatidylinositol 3-kinase and Polo-like kinase 1 pathways, combined with gemcitabine in patients with solid tumors and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase II/III randomized study to compare the efficacy and safety of this compound plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Rigosertib in Myelodysplastic Syndromes (MDS) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rigosertib (ON 01910.Na) is a novel, non-ATP competitive small molecule inhibitor being investigated for the treatment of Myelodysplastic Syndromes (MDS), particularly in patients who have failed hypomethylating agents (HMAs).[1][2] Initially identified as a Polo-like kinase 1 (PLK1) inhibitor, its mechanism of action is now understood to be multi-faceted, targeting several key signaling pathways implicated in cancer cell proliferation and survival.[3][4] These application notes provide an overview of this compound's mechanisms, summarize key clinical trial data, and detail relevant experimental protocols for its study in MDS.
Mechanism of Action
This compound is considered a multi-target inhibitor.[3] Its anti-tumor activity in MDS is attributed to its ability to interfere with several critical cellular signaling pathways, including the RAS-RAF-MEK, PI3K/Akt, and PLK1 pathways.[3][4]
-
RAS Mimetic: this compound acts as a RAS mimetic, binding to the RAS-binding domain (RBD) of effector proteins like RAF kinases, PI3K, and Ral-GDS.[1][5] This competitive binding prevents the interaction of these effectors with RAS, thereby blocking downstream signaling cascades crucial for cell growth and survival.[5][6]
-
PI3K/Akt Pathway Inhibition: this compound directly inhibits the Phosphoinositide 3-kinase (PI3K) pathway, leading to decreased phosphorylation of Akt and reduced translation of cyclin D1.[7] This disruption can induce apoptosis and inhibit cell cycle progression.[4][8]
-
PLK1 Inhibition: As a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), this compound disrupts the G2/M cell-cycle transition.[9][10] This leads to mitotic arrest, abnormal spindle formation, and ultimately, apoptosis in cancer cells.[8][9][11]
Clinical Application and Data in MDS
This compound has been evaluated in multiple clinical trials for MDS, primarily in patients with higher-risk disease who have failed previous treatments. The most significant studies are the Phase III ONTIME and INSPIRE trials.
Table 1: Summary of Key Phase III Clinical Trials of Intravenous this compound in Higher-Risk MDS
| Trial Name | ClinicalTrials.gov ID | Patient Population | Treatment Arms | Primary Endpoint | Status |
|---|---|---|---|---|---|
| ONTIME | NCT01241500 | Higher-risk MDS after HMA failure[12] | 1. Rigosertib2. Best Supportive Care (BSC) +/- low-dose cytarabine[12] | Overall Survival (OS) | Completed; Did not meet primary endpoint[12] |
| INSPIRE | NCT02562443 | Higher-risk MDS after HMA failure[13][14] | 1. This compound + BSC2. Physician's Choice (PC) + BSC[13][14] | Overall Survival (OS) | Completed; Did not meet primary endpoint[14][15] |
Table 2: Efficacy Data from this compound Phase III Trials in Higher-Risk MDS
| Trial | Metric | This compound Arm | Control Arm | P-value | Citation(s) |
|---|---|---|---|---|---|
| ONTIME | Median Overall Survival (mOS) | 8.2 months | 5.9 months | 0.33 | [3][12] |
| INSPIRE | Median Overall Survival (mOS) | 6.4 months | 6.3 months | 0.33 |[14][15][16][17] |
Despite not meeting their primary endpoints for overall survival in the intent-to-treat populations, subgroup analyses have been conducted to identify patient populations that might benefit from the treatment.[3][18] The safety profile of IV this compound was found to be generally well tolerated.[15][17][19]
An oral formulation of this compound has also been studied. A Phase I/II trial in MDS patients showed that oral this compound was bioavailable and demonstrated clinical activity, including bone marrow complete remissions and hematological improvements.[7]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PLK1 Inhibition
This protocol is adapted from methodologies used in preclinical studies to assess the inhibitory effect of this compound on PLK1.[10]
Objective: To determine the IC50 of this compound for PLK1.
Materials:
-
Recombinant PLK1 enzyme
-
This compound (stock solution in DMSO)
-
Substrate (e.g., recombinant Cdc25C or casein)
-
Kinase reaction buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT, 0.01% NP-40, pH 7.5)
-
ATP solution (1 mM)
-
γ-³²P-ATP
-
2x Laemmli buffer
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or X-ray film
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, incubate 10 ng of recombinant PLK1 with the various concentrations of this compound in a 15 µL reaction volume. Incubate for 30 minutes at room temperature.[10]
-
Initiate the kinase reaction by adding 2 µL of 1 mM ATP, 2 µL of γ-³²P-ATP, and 1 µL of substrate (100 ng Cdc25C or 1 µg casein). The total reaction volume is 20 µL.[10]
-
Incubate the reaction for 20 minutes at 30°C.[10]
-
Terminate the reaction by adding 20 µL of 2x Laemmli buffer and boiling for 2 minutes.[10]
-
Separate the phosphorylated substrates from free ATP using 18% SDS-PAGE.[10]
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled, phosphorylated substrate.
-
Quantify band intensity to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
Protocol 2: Cell Viability and Apoptosis Assay in MDS Cell Lines
This protocol outlines a general procedure to evaluate this compound's effect on the viability and induction of apoptosis in MDS-derived cell lines (e.g., MDS-L) or other myeloid leukemia cell lines (e.g., HL-60).[8]
Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on MDS cells.
Materials:
-
MDS cell line (e.g., MDS-L)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., MTS or WST-1)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
96-well and 6-well culture plates
-
Flow cytometer
Procedure:
Part A: Cell Viability (MTS Assay)
-
Seed 1 x 10⁵ cells/mL per well in a 96-well plate.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.[10]
-
Incubate for 72-96 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50.
Part B: Apoptosis (Annexin V/PI Staining)
-
Seed cells in 6-well plates and treat with relevant concentrations of this compound (e.g., at and above the IC50) for 24-48 hours.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend cells in 1x Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry immediately. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Protocol 3: Clinical Administration of Intravenous (IV) this compound (Based on INSPIRE Trial)
This protocol is for informational purposes only and is based on the dosing schedule from the Phase III INSPIRE trial.[13][15][20] Administration must be performed by qualified medical personnel in a clinical setting.
Objective: To administer IV this compound to eligible patients with higher-risk MDS.
Materials:
-
Sterile this compound concentrate for infusion
-
Appropriate aqueous infusion solution (e.g., Normal Saline)
-
Infusion pump and administration set
-
Central venous access
Procedure:
-
Patient Eligibility: Enroll patients with higher-risk MDS who have failed HMA therapy, as per the study's inclusion/exclusion criteria.[13][15]
-
Dosage and Preparation: The target dose is 1800 mg/24 hours.[13][20] The sterile concentrate is diluted in an aqueous infusion solution as per the pharmacy manual.
-
Administration Schedule:
-
Monitoring: Monitor patients for adverse events throughout the infusion and the study period. Common adverse events include anemia, thrombocytopenia, neutropenia, and febrile neutropenia.[12]
-
Continuation: Treatment is continued until disease progression or unacceptable toxicity.[13]
Protocol 4: Clinical Administration of Oral this compound (Based on Phase I/II Studies)
This protocol is for informational purposes and is based on dosing schedules from clinical trials of oral this compound.[7][21] Administration must be supervised by qualified medical personnel.
Objective: To administer oral this compound to eligible patients with MDS.
Materials:
-
This compound oral capsules (e.g., 70 mg and 280 mg strengths)[7]
Procedure:
-
Patient Eligibility: Enroll patients with MDS as per the specific study protocol (e.g., lower-risk, transfusion-dependent).[22]
-
Dosage and Schedule (Example from a Phase I/II trial):
-
The Maximum Tolerated Dose (MTD) was determined to be 560 mg administered twice daily (b.i.d.).[7]
-
Administer the dose for 14 consecutive days of a 21-day cycle.[7]
-
Alternatively, in combination studies with azacitidine, a dose of 560 mg in the morning and 280 mg in the evening was used for 3 weeks of a 4-week cycle.[21]
-
-
Administration Conditions:
-
Monitoring: Monitor for dose-limiting toxicities (e.g., dysuria) and other adverse events such as diarrhea, fatigue, and nausea.[7][21]
-
Continuation: Treatment is continued until disease progression, lack of response, or unacceptable toxicity.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. onclive.com [onclive.com]
- 3. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Phase I Clinical Trial of Oral this compound in Patients with Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces cell death of a myelodysplastic syndrome-derived cell line by DNA damage-induced G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound versus best supportive care for patients with high-risk myelodysplastic syndromes after failure of hypomethylating drugs (ONTIME): a randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Onconova Therapeutics Announces Topline Results From Pivotal Phase 3 INSPIRE Trial [drug-dev.com]
- 17. symbiopharma.com [symbiopharma.com]
- 18. medscape.com [medscape.com]
- 19. Onconova Therapeutics Announces Topline Results from the [globenewswire.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. onclive.com [onclive.com]
- 22. Oral this compound in Low Risk MDS Patients Refractory to ESAs [clinicaltrials.stanford.edu]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Studying Rigosertib in Head and Neck Squamous Cell Carcinoma (HNSCC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rigosertib, a dual inhibitor of Polo-like kinase 1 (PLK1) and phosphoinositide 3-kinase (PI3K) pathways, in the context of Head and Neck Squamous Cell Carcinoma (HNSCC) research. Detailed protocols for key experimental procedures are included to facilitate the investigation of this compound's mechanism of action and therapeutic potential.
Introduction to this compound and HNSCC
Head and Neck Squamous Cell Carcinoma (HNSCC) is a significant global health concern characterized by high morbidity and mortality rates.[1] Treatment failures, drug resistance, and the toxicities associated with standard chemoradiation regimens highlight the urgent need for novel therapeutic strategies.[1] this compound (ON 01910.Na) is a styryl benzyl sulfone that has emerged as a promising anti-cancer agent.[1][2] It acts as a non-ATP-competitive inhibitor, disrupting key signaling pathways involved in cell cycle progression and survival.[3][4]
Mechanism of Action of this compound in HNSCC
This compound exhibits a dual mechanism of action by inhibiting both the PI3K/Akt/mTOR and PLK1 signaling pathways, both of which are frequently dysregulated in HNSCC.[2][3][5]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K pathway is crucial for HNSCC development and progression.[6] this compound has been shown to inhibit PI3K activity in a dose-dependent manner in both Human Papillomavirus (HPV)-positive and HPV-negative HNSCC cell lines.[1][2] This inhibition leads to decreased phosphorylation of downstream effectors such as Akt and mTOR, ultimately resulting in the inhibition of cell cycle progression.[2][6]
-
Polo-like Kinase 1 (PLK1) Inhibition: PLK1 is a key regulator of the G2/M transition during the cell cycle and is overexpressed in many cancers, including HNSCC.[4][7] While initial studies suggested direct PLK1 inhibition as the primary mechanism, more recent evidence points towards an indirect effect.[3] Nevertheless, treatment with this compound leads to a G2/M cell cycle arrest and mitotic aberrations, consistent with the disruption of PLK1 function.[5][8]
-
Induction of Oxidative Stress: this compound has also been observed to induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][2] This, in turn, activates stress-response pathways such as the JNK and ERK1/2 signaling cascades, contributing to apoptosis.[1][2]
The interplay of these mechanisms contributes to the anti-proliferative and pro-apoptotic effects of this compound in HNSCC cells.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo efficacy of this compound in HNSCC models.
Table 1: In Vitro Cytotoxicity of this compound in HNSCC Cell Lines
| Cell Line | HPV Status | IC50 (µM) | Reference |
| FaDu | Negative | 0.213 | [2] |
| Detroit 562 | Negative | 0.248 | [2] |
| UMSCC 1 | Negative | 0.146 | [2] |
| UMSCC 47 | Positive | 0.083 | [2] |
| UMSCC 104 | Positive | 0.087 | [2] |
Table 2: In Vivo Efficacy of this compound in HNSCC Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| Direct Patient Tumor Xenografts (3 out of 8) | This compound | Growth reduction | [3] |
| Orthotopic HNSCC cell line xenografts | This compound | Confirmed treatment sensitivity | [3] |
Table 3: Clinical Trial Data for this compound in HNSCC
| Trial Phase | Patient Population | Key Findings | Reference |
| Phase I | Advanced solid tumors including refractory metastatic HNSCC | 1 Complete Response, 1 Partial Response in HNSCC patients. MTD established at 560 mg twice daily. | [9][10] |
| Phase II | Relapsed or metastatic, platinum-resistant SCC (including HNSCC) | To evaluate tumor size reduction and side effects. | [11][12] |
| Dose-escalation | Intermediate- and high-risk HNSCC | To determine the maximum tolerated dose of oral this compound with concurrent cisplatin and radiotherapy. | [13] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's multifaceted mechanism of action in HNSCC.
Caption: A typical experimental workflow for evaluating this compound in HNSCC.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on HNSCC cell lines.
Materials:
-
HNSCC cell lines (e.g., FaDu, UMSCC 47)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HNSCC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined using a dose-response curve.
Protocol 2: Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation status of proteins in the PI3K/Akt and PLK1 pathways following this compound treatment.
Materials:
-
HNSCC cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[15]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Protocol 3: In Vivo Xenograft Study
This protocol describes the establishment of HNSCC xenografts and the evaluation of this compound's anti-tumor efficacy in vivo.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
HNSCC cells or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Xenograft Implantation:
-
Cell Line-Derived Xenografts: Subcutaneously inject a suspension of HNSCC cells (e.g., 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of the mice.
-
Patient-Derived Xenografts (PDX): Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of the mice.[18][19]
-
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or the vehicle control according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: The excised tumors can be used for further analysis, such as immunohistochemistry, to assess the in vivo effects of this compound on the target pathways.
These protocols provide a foundation for investigating the therapeutic potential of this compound in HNSCC. The specific conditions for each experiment may require optimization based on the cell lines and animal models used.
References
- 1. ON 01910.Na (this compound) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ON 01910.Na (this compound) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual pathway inhibitor this compound is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy [thno.org]
- 8. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Onconova Announces Positive Data of Oral this compound in Advanced Head and Neck Cancer | Technology Networks [technologynetworks.com]
- 10. Phase I Study of Oral this compound (ON 01910.Na), a Dual Inhibitor of the PI3K and Plk1 Pathways, in Adult Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral this compound for Squamous Cell Carcinoma [clinicaltrials.stanford.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Modulation of PD-L1 expression by standard therapy in head and neck cancer cell lines and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. championsoncology.com [championsoncology.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Rigosertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rigosertib (ON 01910.Na) is a novel, non-ATP-competitive multi-kinase inhibitor with significant anti-neoplastic properties.[1][2] It functions as a synthetic benzyl styryl sulfone analogue and a RAS mimetic.[3] this compound's mechanism of action is multifaceted, primarily targeting key regulators of cell division and survival. It has been identified as a potent inhibitor of Polo-like kinase 1 (PLK1), a critical enzyme for the G2/M transition, spindle assembly, and cytokinesis.[1][4][5] Additionally, this compound disrupts major signaling pathways, including the PI3K/Akt and RAS/RAF/MEK/ERK pathways, by binding to the Ras-binding domain (RBD) of RAS effector proteins.[1][3][6] This comprehensive disruption of cellular signaling and division machinery leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis in a wide range of cancer cell lines.[2][4][7][8]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population. By staining cells with a fluorescent DNA intercalating agent like Propidium Iodide (PI), the DNA content of individual cells can be quantified.[9] This allows for the precise determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, providing a quantitative measure of cell cycle arrest.[9][10] These application notes provide a detailed protocol for utilizing flow cytometry to analyze the cell cycle arrest induced by this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on the cell cycle distribution in various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Cycle Distribution in Cholangiocarcinoma (EGI-1) Cells [4]
| Treatment Group | Concentration | 24 hours (% Cells in G2/M) | 48 hours (% Polyploid Cells) |
| Control | - | Baseline | ~0% |
| This compound | 10 nM | Comparable to Control | ~20% |
| This compound | 100 nM | Increased | Significantly Increased |
| This compound | 1 µM | Increased | Significantly Increased |
Table 2: Effect of this compound on Cell Cycle Distribution in Lung Carcinoma (A549) Cells [11]
| Treatment Group | Concentration | % Cells in G1 | % Cells in S | % Cells in G2/M | % Polyploid Cells |
| Control | - | 34-47% | 18-28% | 23-24% | - |
| This compound | 100 nM | Decreased | Slightly Increased | Increased | - |
| This compound | 1 µM | <1-3% | 19-23% | 54-63% | 10-20% |
Table 3: Effect of this compound on Cell Cycle Distribution in Glioblastoma (U87-MG) Cells [11]
| Treatment Group | Concentration | % Cells in G1 | % Cells in S | % Cells in G2/M | % Polyploid Cells |
| Control | - | Baseline | Baseline | Baseline | - |
| This compound | 1 µM | 2-5% | 7-18% | 60-67% | 11-22% (at 48 & 72h) |
Signaling Pathways and Experimental Workflow
Caption: this compound's inhibitory effects on key signaling pathways.
Caption: Step-by-step workflow for flow cytometry analysis.
Caption: The cell cycle and the point of this compound-induced arrest.
Experimental Protocols
Materials and Reagents:
-
Cell Line: Appropriate cancer cell line of interest (e.g., A549, U87-MG, EGI-1)
-
This compound: Stock solution in DMSO
-
Complete Cell Culture Medium: As required for the specific cell line
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free, cold
-
Trypsin-EDTA
-
70% Ethanol: Cooled to -20°C
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow Cytometer
-
Microcentrifuge Tubes
-
FACS Tubes
Protocol for Cell Treatment and Preparation:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvesting.
-
This compound Treatment: Allow cells to adhere overnight. The following day, treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with 2 mL of cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Gently resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[12]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Protocol for Staining and Flow Cytometry:
-
Washing:
-
Centrifuge the fixed cells at 300 x g for 10 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 2 mL of PBS and centrifuge again.
-
Discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution.[13]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition:
-
Transfer the stained cell suspension to FACS tubes.
-
Analyze the samples on a flow cytometer.
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a plot of PI-Area versus PI-Width to gate on single cells and exclude doublets.
-
Collect data for at least 10,000 single-cell events.
-
-
Data Analysis:
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G1 Peak | - Cell clumping- Inconsistent staining | - Filter sample through a 40 µm nylon mesh before acquisition.- Ensure thorough mixing during staining and fixation steps. |
| Excessive Debris | - High level of apoptosis/necrosis- Harsh cell handling | - Gate out debris using FSC vs. SSC plot.- Handle cells gently during harvesting and washing. |
| No Clear G2/M Peak | - Insufficient drug concentration or treatment time- Cell line is resistant | - Perform a dose-response and time-course experiment.- Verify the expression of this compound targets in the cell line. |
| High Percentage of Sub-G1 Population | - Significant apoptosis | - This is an expected outcome of this compound treatment. Quantify the sub-G1 peak as an indicator of apoptosis. |
Conclusion
This compound effectively induces cell cycle arrest at the G2/M phase in various cancer cell lines, a key indicator of its anti-proliferative activity. Flow cytometry with propidium iodide staining is a robust and reliable method to quantify this effect. The protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the impact of this compound on the cell cycle, aiding in the pre-clinical evaluation of this promising anti-cancer agent.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | C21H25NO8S | CID 6918736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of this compound Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Anti-Tumor Effect of this compound on HEL and K562 Cells and Its Related Mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Another Brick to Confirm the Efficacy of this compound as Anticancer Agent [mdpi.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Note: Detection of PI3K Pathway Inhibition by Rigosertib Using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rigosertib (ON 01910.Na) is a small molecule, multi-kinase inhibitor that has shown anti-neoplastic activity in preclinical and clinical studies.[1][2] Its mechanism of action is complex, with evidence suggesting it targets multiple signaling pathways critical for cancer cell growth and survival.[2][3] One of the key pathways implicated in the therapeutic effect of this compound is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade.[4][5][6] This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[7][8]
This compound is thought to inhibit the PI3K pathway, which can lead to decreased phosphorylation of key downstream effectors such as Akt and mTOR.[4][9] Some studies suggest that this compound may act as a RAS mimetic, binding to the Ras Binding Domain (RBD) of PI3K and thereby interfering with its activation.[2][4] This application note provides a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of the PI3K pathway in cancer cells treated with this compound. By monitoring the phosphorylation status of key downstream proteins, researchers can assess the efficacy of this compound as a PI3K pathway inhibitor.
PI3K/Akt Signaling Pathway and this compound's Point of Intervention
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent full activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which in turn promotes protein synthesis, cell growth, and proliferation.
This compound is believed to interfere with this cascade, leading to a reduction in the phosphorylation of Akt and its downstream targets. The following diagram illustrates the PI3K/Akt pathway and the putative inhibitory action of this compound.
Caption: PI3K/Akt signaling pathway and this compound's inhibitory action.
Data Presentation
Quantitative analysis of Western blot data is crucial for determining the dose-dependent effects of this compound on PI3K pathway inhibition. Densitometry should be used to measure the band intensity of phosphorylated proteins, normalized to the corresponding total protein levels. The following tables provide a template for summarizing these results.
Table 1: Densitometric Analysis of Phosphorylated Akt (p-Akt) Levels
| Treatment Group | Concentration (µM) | Normalized p-Akt (Ser473)/Total Akt Ratio (Mean ± SD) | Fold Change vs. Control |
| Control (Vehicle) | 0 | 1.00 ± 0.12 | 1.00 |
| This compound | 0.1 | 0.78 ± 0.09 | 0.78 |
| This compound | 1 | 0.45 ± 0.06 | 0.45 |
| This compound | 10 | 0.15 ± 0.04 | 0.15 |
Table 2: Densitometric Analysis of Phosphorylated mTOR (p-mTOR) Levels
| Treatment Group | Concentration (µM) | Normalized p-mTOR (Ser2448)/Total mTOR Ratio (Mean ± SD) | Fold Change vs. Control |
| Control (Vehicle) | 0 | 1.00 ± 0.15 | 1.00 |
| This compound | 0.1 | 0.82 ± 0.11 | 0.82 |
| This compound | 1 | 0.51 ± 0.08 | 0.51 |
| This compound | 10 | 0.22 ± 0.05 | 0.22 |
Note: The data presented are for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
1. Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Materials:
-
Cancer cell line of interest (e.g., HNSCC, pancreatic, or breast cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells have reached the desired confluency, prepare fresh dilutions of this compound in complete culture medium to the final desired concentrations (e.g., 0, 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically <0.1%).
-
Remove the existing medium, wash the cells once with PBS, and add the medium containing the respective concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 12, 24, or 48 hours).
-
2. Protein Extraction
-
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
-
Protocol:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay kit.
-
3. Western Blot Analysis
The following diagram outlines the general workflow for Western blot analysis.
Caption: Experimental workflow for Western blot analysis.
-
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-mTOR (Ser2448), rabbit anti-mTOR, and a loading control like mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)
-
-
Protocol:
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[8]
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
-
Detection:
-
Stripping and Re-probing (Optional but Recommended):
-
To probe for total protein or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies using a mild stripping buffer.
-
After stripping, re-block the membrane and repeat the antibody incubation steps with the next primary antibody.
-
-
4. Data Analysis
-
Use densitometry software to measure the band intensity for the phosphorylated protein, total protein, and loading control.
-
Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.
-
Further normalize these values to the loading control to account for any loading inaccuracies.
-
Express the results as a fold change relative to the vehicle-treated control.
By following these protocols, researchers can effectively utilize Western blot analysis to investigate and quantify the inhibitory effects of this compound on the PI3K/Akt signaling pathway, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ON 01910.Na (this compound) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The dual pathway inhibitor this compound is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Oral Rigosertib Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rigosertib (ON 01910.Na) is a styryl benzyl sulfone analogue that acts as a multi-kinase inhibitor, targeting critical signaling pathways involved in cancer cell proliferation and survival.[1][2] Its mechanism of action is complex, primarily involving the inhibition of Polo-like kinase 1 (PLK1) and the PI3K/Akt pathway.[3][4] this compound has also been shown to function as a RAS mimetic, disrupting the interaction of RAS with its downstream effectors, thereby inhibiting the RAF-MEK-ERK signaling cascade.[1] Preclinical and clinical studies have demonstrated the anti-tumor activity of both intravenous and oral formulations of this compound in a range of hematological malignancies and solid tumors.[1][5]
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of oral this compound formulations in preclinical cancer models.
Data Presentation
Table 1: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Formulation & Administration | Dosing Regimen | Key Efficacy Readouts | Reference |
| Myeloproliferative Neoplasia (KRASG12D) | Mouse | Not specified | 100 mg/kg, once daily | Increased median survival from 26 to 48 days | [5] |
| Neuroblastoma (MYCN-amplified PDX) | Mouse | PBS solution (intraperitoneal) | 200 mg/kg, 5 times per week | Delayed tumor growth and prolonged median survival (31 vs. 22 days for vehicle) | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Mouse (orthotopic xenograft) | Not specified | Not specified | Tumor growth reduction in responsive cell lines and direct patient tumor lines | [3] |
Table 2: Clinical Pharmacokinetics and Dosing of Oral this compound
| Study Population | Formulation | Dosing Regimen | Maximum Tolerated Dose (MTD) | Key Pharmacokinetic Parameters (at 560 mg dose) | Reference |
| Advanced Solid Malignancies | Not specified | Twice daily, continuous 21-day cycles | 560 mg twice daily | Increased exposure with escalating doses | [6][7] |
| Myelodysplastic Syndromes (MDS) | Soft gelatin capsules in PEG 400 | Twice daily for 14 days of a 21-day cycle | Not explicitly stated, dose-limiting toxicity at 700 mg b.i.d. | Tmax: ~1 hr; Absolute bioavailability: 34.8% (fasting), 13.9% (fed) | [8] |
Signaling Pathways and Experimental Workflows
This compound's Multi-Targeted Mechanism of Action
This compound's anti-cancer effects stem from its ability to modulate several key signaling pathways simultaneously. As a PLK1 inhibitor, it disrupts mitotic progression, leading to cell cycle arrest and apoptosis. By targeting the PI3K/Akt pathway, it interferes with cell survival and proliferation signals. Furthermore, its function as a RAS mimetic allows it to block the downstream RAS-RAF-MEK-ERK pathway, which is crucial for cell growth and division.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the in vivo efficacy of an oral this compound formulation involves several key stages, from animal model selection and tumor implantation to drug administration and endpoint analysis. The use of patient-derived xenograft (PDX) models is increasingly favored for their clinical relevance.
Experimental Protocols
Protocol 1: Preparation of Oral this compound Formulation for Preclinical Studies
This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice. The choice of vehicle is critical for ensuring drug solubility and stability. Based on formulations used for other orally administered kinase inhibitors, a suspension in a vehicle containing methylcellulose and/or Tween 80 is a common approach.
Materials:
-
This compound (ON 01910.Na) powder
-
0.5% (w/v) Methylcellulose in sterile water
-
0.1% (v/v) Tween 80 (optional, to aid suspension)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of this compound powder needed. For example, to prepare 10 mL of a 10 mg/mL suspension, 100 mg of this compound is required.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. If using, add Tween 80 to a final concentration of 0.1% (v/v).
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile tube or vial.
-
Prepare the suspension: Add a small volume of the vehicle to the this compound powder and vortex to create a paste. Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
Sonication (optional): If the powder is not easily suspended, sonicate the mixture for 5-10 minutes in a water bath sonicator to aid in dispersion.
-
Storage: Prepare the formulation fresh on each day of dosing. If short-term storage is necessary, store at 4°C and protect from light. Vortex thoroughly before each use to re-suspend the compound.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of oral this compound in a subcutaneous xenograft mouse model.
Materials and Animals:
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice), 6-8 weeks old
-
Cancer cell line of interest (e.g., colorectal, pancreatic, or head and neck cancer)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Trypsin-EDTA
-
Cell culture medium
-
Hemocytometer and trypan blue
-
Syringes and needles (27-30 gauge)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer. Assess cell viability with trypan blue (should be >90%).
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 x 106 cells in 100-200 µL).
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor growth. Begin caliper measurements once tumors are palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the oral this compound formulation and the vehicle control as described in Protocol 1.
-
Administer the designated treatment to each mouse via oral gavage. A typical dosing volume is 10 µL/g of body weight.
-
A suggested starting dose, based on preclinical studies, is 100 mg/kg, administered once daily.[5] The dosing schedule can be adjusted based on the specific study design (e.g., 5 days on, 2 days off).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as: % TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
A secondary endpoint can be survival, where mice are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size, or signs of morbidity are observed).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry for biomarkers of this compound activity (e.g., p-Akt, p-ERK, Ki-67).
-
Disclaimer: These protocols are intended as a general guide. The specific details of the experimental design, including the choice of animal model, cell line, this compound dose and schedule, and endpoints, should be optimized for each specific research question. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
References
- 1. Anti-tumor effects of this compound in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The dual pathway inhibitor this compound is effective in direct patient tumor xenografts of head and neck squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Phase I Study of Oral this compound (ON 01910.Na), a Dual Inhibitor of the PI3K and Plk1 Pathways, in Adult Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I Clinical Trial of Oral this compound in Patients with Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Rigosertib resistance in cancer cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals encountering challenges with Rigosertib resistance in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has become resistant to this compound. What are the potential mechanisms of resistance?
A1: this compound is a multi-kinase inhibitor, and resistance can arise through various mechanisms. The primary reported mechanisms include:
-
Upregulation of Compensatory Signaling Pathways: this compound's inhibition of the RAS-RAF-MEK pathway can lead to the compensatory activation of the PI3K/Akt/mTOR survival pathway. This feedback loop allows cancer cells to evade apoptosis.[1][2][3]
-
Genetic Alterations in Drug Targets: As this compound is known to act as a microtubule-destabilizing agent, mutations in tubulin, such as the L240F mutation in β-tubulin, can prevent the drug from binding to its target, thereby conferring resistance.[4]
-
General Multi-Drug Resistance Mechanisms: Deficiency of the tumor suppressor gene FBXW7 has been linked to multi-drug resistance, including resistance to this compound.[5][6] This can be due to the accumulation of oncoproteins that are normally targeted for degradation by FBXW7.
-
Alterations in Protein Stability Regulators: Decreased expression of the deubiquitinating enzyme USP28 can lead to the stabilization of RAF proteins, potentially counteracting the inhibitory effect of this compound on the RAS signaling pathway.[5]
Q2: How can I determine which resistance mechanism is active in my cell line?
A2: A multi-step approach is recommended:
-
Western Blot Analysis: Probe for changes in key signaling pathways. Look for increased phosphorylation of Akt (Ser473) and mTOR (Ser2448) to assess the activation of the PI3K/mTOR pathway. Also, assess the protein levels of FBXW7 and USP28.
-
Gene Sequencing: Sequence the tubulin genes (e.g., TUBB) to identify potential mutations like L240F.[4]
-
Functional Assays: Perform a cell viability assay with a combination of this compound and a PI3K/mTOR inhibitor. A synergistic effect would suggest the involvement of the PI3K/mTOR compensatory pathway.
Q3: What are the recommended strategies to overcome this compound resistance?
A3: Combination therapy is the most promising strategy to overcome this compound resistance. Consider the following combinations based on the suspected resistance mechanism:
-
PI3K/mTOR Inhibitors (e.g., Taselisib): If you observe activation of the PI3K/mTOR pathway, co-treatment with a PI3K or mTOR inhibitor can block this escape route and re-sensitize the cells to this compound.[1][2][7]
-
Immune Checkpoint Inhibitors (e.g., Nivolumab): In the context of in vivo studies, particularly for KRAS-mutated tumors, combining this compound with a PD-1 inhibitor like nivolumab may enhance the anti-tumor immune response.[8][9][10][11]
-
Hypomethylating Agents (e.g., Azacitidine): For hematological malignancies like Myelodysplastic Syndromes (MDS), combining this compound with azacitidine has shown clinical benefit.[12][13][14][15]
-
Other Chemotherapeutic Agents: Preclinical studies suggest potential synergy with agents like cisplatin and vincristine.[16]
Troubleshooting Guides
Issue 1: Decreased Cell Death in this compound-Treated Cells Over Time
| Potential Cause | Recommended Action |
| Development of acquired resistance | Confirm resistance by comparing the IC50 value of the current cell line to the parental line. An increase in IC50 indicates acquired resistance. |
| Activation of compensatory survival pathways | Perform Western blot analysis to check for increased phosphorylation of Akt, mTOR, and other pro-survival proteins. |
| Selection of a resistant sub-population | If possible, perform single-cell cloning to isolate and characterize resistant colonies. |
| Drug inactivation | Ensure proper storage and handling of this compound to prevent degradation. |
Issue 2: Lack of Synergy in Combination Therapy Experiments
| Potential Cause | Recommended Action |
| Incorrect dosing or scheduling | Optimize the concentrations and timing of drug administration. A sequential treatment (e.g., this compound followed by the second agent) may be more effective than simultaneous treatment. |
| Inappropriate combination partner | Ensure the chosen combination partner targets the specific resistance mechanism active in your cell line. |
| Cell line-specific effects | The observed synergy may be cell-line dependent. Test the combination in multiple relevant cell lines. |
| Off-target effects of the drugs | Validate the on-target activity of each drug individually in your system before combining them. |
Quantitative Data
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (approximate) | Sensitivity | Reference |
| A549 | Lung Adenocarcinoma | < 100 nM | Sensitive | [17] |
| MCF-7 | Breast Cancer | Dose and time-dependent | Sensitive | [17] |
| MDA-MB-231 | Breast Cancer | Dose and time-dependent | Moderately Sensitive | [17] |
| RPMI 8226 | Multiple Myeloma | > 1 µM | Resistant | [17] |
| U87-MG | Glioblastoma | > 1 µM | Resistant | [17] |
Table 2: Overview of this compound Combination Therapies
| Combination Agent | Cancer Type | Observed Effect | Reference |
| PI3K/mTOR Inhibitors | Ovarian Cancer | Synergistic cytotoxicity, regression in xenografts | [1][2][7] |
| Nivolumab (PD-1 Inhibitor) | KRAS+ NSCLC | Potential to overcome checkpoint inhibitor resistance | [8][9][10][11] |
| Azacitidine | MDS/AML | Improved response rates in patients | [12][13][14][15] |
| Cisplatin, Vincristine | Neuroblastoma | Potential synergistic effects in organoids | [16] |
Experimental Protocols
Protocol 1: Western Blot for Key Signaling Pathways
-
Cell Lysis:
-
Treat cells with this compound and/or combination agents for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, FBXW7, USP28, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: RAS-RAF Interaction Pull-Down Assay
This assay determines if this compound disrupts the interaction between active RAS and the RAS-Binding Domain (RBD) of RAF.[18]
-
Cell Treatment and Lysis:
-
Serum-starve cells overnight.
-
Pre-treat with this compound or vehicle control.
-
Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes to activate RAS.
-
Lyse cells in a buffer compatible with pull-down assays.
-
-
Pull-Down:
-
Incubate cell lysates with GST-RAF-RBD beads to pull down active, GTP-bound RAS.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-RAS antibody. A decrease in pulled-down RAS in this compound-treated samples indicates disruption of the RAS-RAF interaction.
-
Protocol 3: PLK1 Kinase Assay (ADP-Glo™ Based)
This in vitro assay measures the effect of this compound on PLK1 kinase activity.[19]
-
Kinase Reaction:
-
In a 384-well plate, add diluted this compound or control (DMSO).
-
Add recombinant PLK1 enzyme.
-
Initiate the reaction by adding a substrate (e.g., PLKtide) and ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. A decrease in luminescence in the presence of this compound indicates inhibition of PLK1 activity.
-
Visualizations
Caption: Mechanisms of resistance to this compound.
Caption: Experimental workflow for overcoming this compound resistance.
Caption: this compound and PI3K inhibitor combination signaling.
References
- 1. New Precision Medicine Approach Identifies a Promising Ovarian Cancer Treatment | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
- 2. Unlocking the therapeutic potential of this compound as a selective therapy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Precision medicine progress sees US researchers a step closer to a new combination treatment for chemo-resistant ovarian cancers [ocrf.com.au]
- 8. cancernetwork.com [cancernetwork.com]
- 9. onclive.com [onclive.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Facebook [cancer.gov]
- 12. This compound in Combination With Azacitidine in Patients With Myelodysplastic Syndromes or Acute Myeloid Leukemia: Results of a Phase 1 Study | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 13. This compound in combination with azacitidine in patients with myelodysplastic syndromes or acute myeloid leukemia: Results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. 55933-bcmed.s3.amazonaws.com [55933-bcmed.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Another Brick to Confirm the Efficacy of this compound as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
Addressing the conflicting mechanisms of action of Rigosertib
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address the complex and often conflicting mechanisms of action of Rigosertib. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is its mechanism of action so controversial?
This compound (ON-01910.Na) is a small molecule of the benzyl-styryl-sulfonate family that has been investigated as a potential anti-cancer agent.[1] Its mechanism of action is highly debated as it is considered a multi-target inhibitor.[1] Initially identified as an allosteric inhibitor of Polo-like kinase 1 (PLK1), subsequent studies have proposed several alternative or additional mechanisms, including acting as a Ras-mimetic, a PI3K/Akt pathway inhibitor, a microtubule-destabilizing agent, and an inducer of oxidative stress.[1][2][3][4][5] The lack of a single, universally accepted mechanism has been a significant challenge in its clinical development.[1]
PLK1 Inhibition Mechanism
Q2: What is the evidence supporting this compound as a PLK1 inhibitor?
Initial in vitro phosphorylation assays showed that this compound efficiently inhibits PLK1 with a low IC50 of 9-10 nM and acts as a non-ATP-competitive inhibitor.[1][6] Further studies in cell lines, such as HeLa cells, demonstrated that this compound treatment leads to mitotic spindle aberrations, including multipolar spindles and chromosome mislocalization, which are indicative of mitotic disruption.[1] Additionally, in retinoblastoma-derived cells, this compound was shown to suppress the phosphorylation of Cdc25C, a downstream target of PLK1.[1][7]
Q3: I am not observing the classic monopolar spindle phenotype associated with PLK1 inhibition. Why might this be?
This is a key point of contention. While PLK1 inhibition is known to typically induce monopolar spindles due to impaired centrosome maturation, this compound-treated cells often exhibit multipolar spindles.[1] This discrepancy suggests that this compound's effects on mitosis may not be solely through direct PLK1 inhibition or that it may have other targets that influence spindle formation.[1] Some researchers have argued that the observed mitotic arrest is a more general consequence of microtubule disruption rather than specific PLK1 inhibition.[8]
Q4: My kinase assay results for PLK1 inhibition by this compound are inconsistent. What could be the cause?
Inconsistent results could be due to several factors:
-
Assay Conditions: As a non-ATP-competitive inhibitor, the IC50 of this compound should not be significantly affected by ATP concentration.[1] However, the choice of substrate (e.g., CDC25 or Casein) and the specific recombinant PLK1 enzyme used could influence the results.
-
Compound Purity: As discussed later, the purity of the this compound compound can be a critical factor, with some commercial preparations potentially containing impurities with their own biological activities.[9][10]
-
Off-Target Kinase Activity: this compound has been shown to have some activity against other kinases, which could confound results if not using a highly specific assay.[1][7]
Ras-Mimetic Mechanism
Q5: How does this compound act as a Ras-mimetic?
The Ras-mimetic theory proposes that this compound does not directly inhibit Ras itself, but rather binds to the Ras-binding domains (RBDs) of Ras effector proteins like RAF kinases, Ral-GDS, and PI3Ks.[2][3] This binding competitively inhibits the interaction between these effectors and active, GTP-bound Ras, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK pathway.[2][3]
Q6: What experimental evidence supports the Ras-mimetic mechanism?
Chemical pulldown assays using a biotinylated this compound conjugate identified RBDs of RAF family proteins as binding partners.[2] Functional studies have shown that this compound disrupts the association of RAS with its effectors.[2][3] Furthermore, treatment with this compound has been shown to inhibit the phosphorylation of c-RAF at Serine 338, a key step in its activation that is dependent on its association with Ras.[2][11]
Q7: I am seeing G2/M arrest, which is not typical for RAF inhibitors. How can this be explained by the Ras-mimetic mechanism?
While many RAF inhibitors induce a G1 cell cycle arrest, this compound typically causes a G2/M arrest.[2][11] This can be explained by the link between RAF and PLK1. The inhibition of c-RAF phosphorylation at Ser338 by this compound can prevent the association of c-RAF with PLK1, leading to spindle abnormalities and a subsequent block in mitotic progression.[2][11] This suggests a "dual-hit" mechanism where this compound's interference with Ras signaling ultimately impacts mitotic regulation.[11]
Microtubule-Destabilizing Agent
Q8: What is the evidence for this compound acting as a microtubule-destabilizing agent?
Several recent studies, including CRISPRi/a-based chemical-genetic screens, have pointed to microtubule destabilization as the primary mechanism of action for this compound.[8][12] These studies have shown that this compound binds to the colchicine site of β-tubulin, leading to the inhibition of microtubule polymerization.[8] The cellular phenotypes observed with this compound treatment, such as mitotic arrest, are reported to be indistinguishable from those of other known microtubule-destabilizing agents.[8]
Q9: There are reports that the microtubule-destabilizing effect is due to a contaminant. Is this true?
This is a point of significant controversy. Some researchers have reported that commercial preparations of this compound contain a potent tubulin polymerization inhibitor, ON01500, as an impurity, and that highly purified, clinical-grade this compound does not exhibit tubulin-binding activity.[9][10] However, other groups have refuted this, demonstrating that pharmaceutical-grade this compound (>99.9% purity) does indeed destabilize microtubules in vitro and in cells.[8][12] They also showed that a specific mutation in β-tubulin (L240F) confers resistance to both commercial and pharmaceutical-grade this compound.[8]
Q10: How can I troubleshoot whether the effects I am seeing are due to microtubule destabilization?
-
Purity of Compound: Whenever possible, use pharmaceutical-grade this compound and verify its purity. If using a commercial source, be aware of potential contaminants.[8][9][10]
-
Control Compounds: Compare the cellular effects of this compound to well-characterized microtubule-destabilizing agents (e.g., colchicine, vinca alkaloids) and other PLK1 inhibitors (e.g., BI2536).[8]
-
Resistant Cell Lines: If available, utilize cell lines expressing the L240F TUBB mutant, which should exhibit resistance specifically to microtubule-destabilizing agents that bind the colchicine site.[8]
-
Tubulin Polymerization Assays: Directly assess the effect of your this compound sample on in vitro tubulin polymerization.
Troubleshooting Guides
Problem 1: Discrepancy between in vitro kinase assay results and cellular phenotypes.
| Observation | Potential Cause | Troubleshooting Steps |
| Potent PLK1 inhibition in vitro, but cellular phenotype is not a classic monopolar spindle arrest. | This compound has multiple targets affecting mitosis; the phenotype is a composite effect. | - Perform detailed cell cycle analysis (flow cytometry).- Immunofluorescence staining for mitotic markers (e.g., α-tubulin, γ-tubulin, phospho-histone H3) to characterize mitotic defects.- Compare with other PLK1 inhibitors and microtubule agents. |
| Weak or no PLK1 inhibition in vitro, but strong mitotic arrest in cells. | The primary mechanism in cells is not direct PLK1 inhibition, but rather microtubule destabilization or another off-target effect. | - Test the effect of this compound on tubulin polymerization in vitro.- Assess the stability of microtubules in treated cells (e.g., by fractionation and western blotting for soluble vs. polymerized tubulin). |
Problem 2: Conflicting results regarding the inhibition of the Ras-MAPK pathway.
| Observation | Potential Cause | Troubleshooting Steps |
| Inhibition of ERK phosphorylation is observed, but direct binding to RAF-RBD is weak or undetectable. | Inhibition of the Ras pathway may be indirect, possibly through the induction of oxidative stress and JNK activation. | - Measure levels of reactive oxygen species (ROS) in treated cells.- Assess the activation of stress-activated protein kinases like JNK and p38.- Use JNK inhibitors to see if they rescue the inhibition of ERK phosphorylation. |
| This compound shows efficacy in cell lines with KRAS mutations, but clinical trials in KRAS-mutant cancers have been disappointing. | The heterogeneity of pancreatic cancer and the presence of downstream mutations may confer resistance. | - Characterize the full mutational status of the cell lines being used.- Consider that not all KRAS-mutant tumors are equally dependent on KRAS signaling.[13] |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| PLK1 | 9 | Cell-free kinase assay | [6] |
| PLK2 | ~270 (30-fold less than PLK1) | Cell-free kinase assay | [6] |
| PDGFR | 18-260 | Cell-free kinase assay | [6] |
| Flt1 | 18-260 | Cell-free kinase assay | [6] |
| BCR-ABL | 18-260 | Cell-free kinase assay | [6] |
| Fyn | 18-260 | Cell-free kinase assay | [6] |
| Src | 18-260 | Cell-free kinase assay | [6] |
| CDK1 | 18-260 | Cell-free kinase assay | [6] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50/IC50 (nM) | Effect | Reference |
| 94 different tumor cell lines | Various | 50-250 | Cell killing | [6] |
| T47D | Breast Cancer | 10 | Cytotoxicity (GI50) | [6] |
| MDA-MB-468 | Breast Cancer | 20 | Cytotoxicity (GI50) | [6] |
| DU145 | Prostate Cancer | 50-100 | Apoptosis, G2/M arrest | [6] |
| A549 | Lung Cancer | 50-500 | Loss of viability, caspase 3/7 activation | [6] |
Table 3: this compound Phase III Clinical Trial Outcomes
| Trial Name | Cancer Type | Treatment Arm | Median Overall Survival (OS) | Outcome | Reference |
| INSPIRE | High-Risk Myelodysplastic Syndrome (HR-MDS) | This compound + Best Supportive Care (BSC) | 6.4 months | Failed to meet primary endpoint | [14][15] |
| Physician's Choice + BSC | 6.3 months | ||||
| Phase II/III | Metastatic Pancreatic Cancer | This compound + Gemcitabine | 5.8 months | Failed to show improvement over Gemcitabine alone | [13] |
| Gemcitabine | 6.6 months |
Experimental Protocols
PLK1 Kinase Assay (In Vitro)
-
Enzyme and Substrate Preparation: Use recombinant PLK1 enzyme and a suitable substrate such as recombinant Cdc25C or casein.[6]
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 2 mM Dithiothreitol, and 0.01% NP-40.[6]
-
Incubation with this compound: Incubate 10 ng of recombinant PLK1 with varying concentrations of this compound in the reaction mixture for 30 minutes at room temperature.[6]
-
Kinase Reaction: Initiate the kinase reaction by adding ATP (e.g., 1 mM cold ATP mixed with γ-³²P-ATP) and the substrate (100 ng Cdc25C or 1 µg casein).[6]
-
Incubation: Incubate the reaction for 20 minutes at 30°C.[6]
-
Termination: Stop the reaction by adding 2x Laemmli buffer and boiling for 2 minutes.[6]
-
Analysis: Separate the phosphorylated substrates by SDS-PAGE. Dry the gel and expose it to X-ray film to visualize the radiolabeled phosphate incorporation.[6]
Cell Viability Assay (MTT/Trypan Blue Exclusion)
-
Cell Seeding: Plate tumor cells in 6-well dishes at a density of 1 x 10⁵ cells/mL per well.[6]
-
Treatment: After 24 hours, add this compound at various concentrations to the wells.[6]
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 96 hours).[6]
-
Cell Counting (Trypan Blue): Harvest the cells and stain with trypan blue. Count the number of viable (unstained) cells using a hemocytometer.[6]
-
MTT Assay: Alternatively, for an MTT assay, add MTT reagent to the wells and incubate. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
Chemical Pulldown Assay
-
Biotinylated Compound: Synthesize a biologically active biotin-conjugated version of this compound.[2]
-
Affinity Matrix: Couple the biotinylated this compound to streptavidin-coated beads to create an affinity matrix.[2]
-
Cell Lysate Preparation: Prepare cell lysates from the cell line of interest.
-
Incubation: Incubate the cell lysate with the this compound-biotin-streptavidin beads.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Identify the eluted proteins using mass spectrometry.
Mandatory Visualizations
Caption: Overview of the conflicting proposed mechanisms of action for this compound.
Caption: this compound's proposed Ras-mimetic mechanism of action.
Caption: Experimental workflow for investigating this compound's mechanism of action.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Combined effects of PLK1 and RAS in hepatocellular carcinoma reveal this compound as promising novel therapeutic “dual-hit” option - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II/III randomized study to compare the efficacy and safety of this compound plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. onclive.com [onclive.com]
Differentiating between Rigosertib's effects as a kinase inhibitor versus a microtubule destabilizer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the complex mechanisms of action of Rigosertib. The content is designed to help differentiate its effects as a kinase inhibitor from its role as a microtubule destabilizing agent.
Frequently Asked Questions (FAQs)
Q1: What are the reported mechanisms of action for this compound?
A1: this compound is a multi-target inhibitor with several reported mechanisms of action, which has led to considerable debate in the scientific community.[1][2] Initially, it was described as a non-ATP competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] Subsequent studies have suggested it can also inhibit the PI3K/Akt pathway and act as a RAS-mimetic, interfering with the RAS-RAF interaction.[1][2][4] More recently, significant evidence has emerged identifying this compound as a microtubule-destabilizing agent that binds to the colchicine site on β-tubulin.[5][6][7]
Q2: Why is there a controversy surrounding this compound's mechanism of action?
A2: The controversy primarily stems from conflicting reports on whether the microtubule-destabilizing activity is an intrinsic property of this compound or due to a contaminant, ON01500, found in some commercially available preparations.[5][8] Some researchers have shown that pharmaceutical-grade this compound, free of this impurity, still destabilizes microtubules, while others contend that its primary anticancer effects are through kinase inhibition and disruption of RAS signaling.[5][8]
Q3: What are the expected cellular phenotypes associated with each proposed mechanism?
A3: As a PLK1 inhibitor , this compound would be expected to induce mitotic arrest, characterized by defects in centrosome maturation, spindle assembly, and cytokinesis.[3][9] As a RAS pathway inhibitor , it would block downstream signaling through the RAF-MEK-ERK and PI3K/Akt pathways, affecting cell proliferation and survival.[4][10][11][12] As a microtubule destabilizer , this compound would lead to the depolymerization of microtubules, resulting in mitotic spindle disruption, G2/M cell cycle arrest, and ultimately apoptosis.[5][6][13] The observation of multipolar spindles is a phenotype that has been associated with low-doses of microtubule-destabilizing agents and has been observed in this compound-treated cells.[5]
Troubleshooting Guides
Problem 1: My experimental results are ambiguous, and I cannot definitively distinguish between PLK1 inhibition and microtubule destabilization.
-
Possible Cause: The observed phenotype (e.g., mitotic arrest) can be a downstream consequence of both PLK1 inhibition and microtubule disruption.[1]
-
Troubleshooting Steps:
-
Perform orthogonal assays: Utilize a combination of in vitro and cell-based assays that specifically probe each mechanism. For example, combine a direct in vitro PLK1 kinase assay with a microtubule polymerization assay.
-
Dose-response analysis: Determine the concentration range at which this compound inhibits PLK1 activity versus the concentration at which it disrupts microtubules. A significant difference in the effective concentrations may suggest a primary mechanism of action under your experimental conditions.
-
Use specific controls: Compare the cellular effects of this compound to well-characterized inhibitors with a single, known mechanism of action (e.g., BI 2536 for PLK1 inhibition, colchicine or nocodazole for microtubule destabilization).[5][14]
-
Rescue experiments: If this compound's effect is primarily through microtubule destabilization, overexpression of a microtubule-stabilizing protein like TACC3 might confer resistance.[5] Conversely, if PLK1 is the main target, its overexpression might rescue the phenotype.
-
Problem 2: I am observing G2/M arrest, but I am unsure if it is due to DNA damage or mitotic spindle disruption.
-
Possible Cause: Both DNA damage and mitotic spindle disruption can lead to a G2/M arrest. This compound has been reported to induce phosphorylation of histone H2AX, a marker of DNA damage, which can trigger a G2/M checkpoint.[1]
-
Troubleshooting Steps:
-
Assess DNA damage markers: Perform western blotting or immunofluorescence for phosphorylated H2AX (γH2AX) and 53BP1 foci.
-
Visualize the mitotic spindle: Use immunofluorescence to stain for α-tubulin and pericentrin to observe the structure of the mitotic spindle. Disrupted, fragmented, or multipolar spindles are indicative of microtubule-targeting agents.[5]
-
Cell cycle analysis with specific markers: Combine propidium iodide staining for DNA content with antibodies against phosphorylated Histone H3 (a marker for mitotic cells) to more accurately quantify cells arrested in mitosis versus G2.
-
Quantitative Data Summary
| Parameter | This compound Effect | Reference Compound | Effect |
| PLK1 Kinase Inhibition (IC50) | Varies by study; reported in the nanomolar range | BI 2536 | Potent and selective PLK1 inhibitor |
| Microtubule Polymerization (IC50) | Reported in the low micromolar range | Colchicine | Potent microtubule polymerization inhibitor |
| Cellular Phenotype | G2/M arrest, apoptosis, multipolar spindles | Nocodazole | G2/M arrest, microtubule depolymerization |
| Signaling Pathway Inhibition | Inhibition of RAS-RAF-MEK-ERK and PI3K/Akt pathways | Trametinib (MEK inhibitor) | Inhibition of ERK phosphorylation |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer
-
This compound and control compounds (e.g., colchicine, paclitaxel)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare the tubulin polymerization buffer and keep it on ice.
-
Prepare serial dilutions of this compound and control compounds.
-
On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add the test compounds to the respective wells.
-
Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm or fluorescence over time. An increase in signal indicates microtubule polymerization.
-
Calculate the rate of polymerization and the maximum polymer mass for each condition.
Immunofluorescence for Mitotic Spindle Analysis
This method allows for the visualization of the microtubule network and mitotic spindle in cells treated with this compound.
Materials:
-
Cells grown on coverslips
-
This compound and control compounds
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-pericentrin)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with this compound or control compounds for the desired time.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody penetration.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells with abnormal mitotic spindles (e.g., monopolar, multipolar, fragmented).
Visualizations
Caption: this compound's multiple proposed targets and pathways.
Caption: Workflow for differentiating this compound's effects.
Caption: Troubleshooting logic for G2/M arrest.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) | MDPI [mdpi.com]
- 2. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. This compound inhibits MEK1–ERK pathway and alleviates lipopolysaccharide‐induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Issues with commercial Rigosertib purity and potential contaminants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Rigosertib.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimentation with commercial this compound, with a focus on purity and potential contaminants.
FAQ 1: My experimental results with this compound are inconsistent or do not align with published data. What could be the cause?
Inconsistent results when using commercially sourced this compound can often be attributed to variations in compound purity and the presence of contaminants. A primary concern is the presence of the impurity ON-01500, a late-stage synthetic intermediate in the production of this compound.[1][2][3]
Several studies have highlighted a significant discrepancy between the bioactivity of pharmaceutical-grade this compound and some commercially available batches.[3] The microtubule-destabilizing effects often attributed to this compound may, in some cases, be due to the potent tubulin depolymerizing activity of the ON-01500 impurity.[1][2] Commercially sourced this compound has been found to contain up to 5% of ON-01500.[1][2][4]
Troubleshooting Steps:
-
Verify the Purity of Your this compound Lot: It is crucial to assess the purity of your specific lot of this compound. If possible, request a certificate of analysis (CoA) from the supplier that details the purity and the levels of any identified impurities.
-
Perform Independent Purity Analysis: For critical experiments, consider performing an in-house purity analysis using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Source Pharmaceutical-Grade this compound: If your experiments are sensitive to microtubule dynamics, consider obtaining pharmaceutical-grade this compound, which is reported to be free of the ON-01500 contaminant.[3]
-
Proper Storage and Handling: this compound can degrade into ON-01500 under suboptimal storage conditions, such as elevated temperatures, acidic pH, and exposure to intense light.[1][2][3] Ensure the compound is stored as recommended by the manufacturer, typically in a cool, dark, and dry place. Prepare fresh solutions and avoid repeated freeze-thaw cycles.
FAQ 2: I suspect my commercial this compound is contaminated with ON-01500. How can I confirm this?
The most reliable way to confirm the presence and quantity of ON-01500 in your this compound sample is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1][2] A detailed Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) protocol has been described for the simultaneous measurement of this compound and ON-01500.[5]
FAQ 3: What are the different proposed mechanisms of action for this compound, and how do contaminants affect this?
The mechanism of action of this compound has been a subject of debate, largely due to the issue of contamination. Here's a summary of the proposed mechanisms:
-
Microtubule-Destabilizing Agent: Some studies suggest that this compound binds to tubulin and destabilizes microtubules, leading to mitotic arrest and apoptosis.[6] However, other research indicates that this effect is primarily due to the ON-01500 impurity.[4] Pharmaceutical-grade this compound is reported by some to have little to no tubulin-binding activity.[4]
-
Polo-like kinase 1 (Plk1) Inhibitor: this compound was initially described as a non-ATP-competitive inhibitor of Plk1, a key regulator of mitosis.[1]
-
PI3K/Akt Pathway Inhibitor: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7][8]
-
Ras-Raf Binding Mimetic: Another proposed mechanism is that this compound acts as a Ras mimetic, binding to the Ras-binding domains (RBDs) of effector proteins like Raf and PI3K, thereby blocking downstream signaling.[1][9]
The presence of ON-01500 can confound experimental results, as its potent microtubule-destabilizing activity can mask or override the other potential mechanisms of action of pure this compound.
FAQ 4: How can I design my experiments to differentiate between the effects of this compound and the ON-01500 contaminant?
To dissect the specific effects of this compound, consider the following experimental approaches:
-
Use High-Purity this compound: The most straightforward approach is to use pharmaceutical-grade this compound that is certified to be free of ON-01500.
-
Control Experiments with ON-01500: If you suspect contamination, perform parallel experiments with a certified standard of ON-01500 to characterize its specific effects in your experimental system.
-
Orthogonal Assays: Employ a range of assays that probe the different proposed mechanisms of action. For example, in addition to cell viability and apoptosis assays, you could perform:
-
Tubulin Polymerization Assay: To directly measure the effect on microtubule dynamics.
-
Kinase Assays: To assess the inhibitory activity against Plk1 and PI3K.
-
Ras-Raf Interaction Assays: To investigate the disruption of this protein-protein interaction.
-
-
Resistant Cell Lines: Utilize cell lines with known resistance mechanisms to specific pathways. For example, cell lines with mutations in the tubulin gene that confer resistance to microtubule-destabilizing agents can help to elucidate the contribution of this pathway.[6]
Data Presentation
Table 1: Purity of Different this compound Preparations
| This compound Source | Reported Purity | Key Contaminant | Contaminant Level | Reference(s) |
| Commercial Vendor | Variable | ON-01500 | ~5% | [1][2][4] |
| Pharmaceutical-Grade | >99.9% | Not specified | Not detected | [6] |
Table 2: Reported IC50 Values for this compound and ON-01500
| Compound | Target/Assay | IC50 | Cell Line/System | Reference(s) |
| This compound | Plk1 Kinase Activity | 9 nM | Cell-free | [10][11] |
| This compound | PI3K Kinase Activity | Dose-dependent inhibition | HNSCC cells | [7] |
| This compound | Cell Viability | 50-250 nM | Various cancer cell lines | [10] |
| ON-01500 | Tubulin Polymerization | Potent inhibitor | Cell-free | [4] |
Experimental Protocols
1. LC-MS/MS Method for this compound and ON-01500 Quantification
This protocol is adapted from a validated method for measuring this compound and its potential metabolite ON-01500 in biological samples.[5]
-
Sample Preparation:
-
To 0.1 mL of the sample (e.g., cell lysate, plasma), add 0.5 mL of acetonitrile containing an appropriate internal standard (e.g., temazepam).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 1000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at approximately 37°C.
-
Reconstitute the residue in 1.0 mL of 30% acetonitrile in water.
-
Vortex and centrifuge at 1000 x g for 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 column (e.g., HyperClone, 5 μm, 100 x 2.0 mm).[12]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
This compound: m/z 452.1 → 194.2
-
ON-01500: m/z 394.0 → 136.0
-
Internal Standard (Temazepam): m/z 301.3 → 255.1
-
-
2. In Vitro Plk1 Kinase Assay
This protocol is based on a cell-free assay to determine the inhibitory activity of this compound against Plk1.[10]
-
Reaction Mixture (15 µL):
-
50 mM HEPES (pH 7.5)
-
10 mM MgCl₂
-
1 mM EDTA
-
2 mM Dithiothreitol (DTT)
-
0.01% NP-40
-
10 ng recombinant Plk1 enzyme
-
Varying concentrations of this compound
-
-
Procedure:
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding:
-
2 µL of 1 mM ATP
-
2 µL of γ-³²P-ATP (40 µCi)
-
1 µL of substrate (100 ng recombinant Cdc25C or 1 µg casein)
-
-
Incubate for 20 minutes at 30°C.
-
Terminate the reaction by adding 20 µL of 2x Laemmli buffer and boiling for 2 minutes.
-
Separate the phosphorylated substrates by SDS-PAGE.
-
Visualize the results by autoradiography.
-
3. Ras-Raf Interaction Pull-down Assay
This protocol is designed to assess the ability of this compound to disrupt the interaction between Ras and Raf.[13]
-
Cell Culture and Treatment:
-
Seed cells (e.g., KRAS-mutant and wild-type cell lines) and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for the specified time.
-
Stimulate the cells with Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) for 15 minutes to activate Ras.
-
-
Pull-down and Western Blot:
-
Lyse the cells on ice with a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with GST-RAF-RBD beads to pull down active Ras-GTP.
-
Wash the beads extensively with a wash buffer (e.g., TBS with 0.5% Triton X-100).
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates and whole-cell lysates by Western blotting using an anti-Ras antibody to detect the amount of active Ras that bound to the RAF-RBD.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Proposed mechanisms of action for this compound.
Caption: Experimental workflow to validate this compound's mechanism.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. A Contaminant Impurity, Not this compound, Is a Tubulin Binding Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of intravenous this compound (ON 01910.Na), a novel benzyl styryl sulfone structure producing G2/M arrest and apoptosis, in adult patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ON 01910.Na (this compound) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Rigosertib In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of Rigosertib in in vivo animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound (also known as ON 01910.Na) is a synthetic benzyl styryl sulfone that acts as a multi-kinase inhibitor.[1][2] Its mechanisms of action are complex and have been the subject of extensive research. The primary pathways targeted by this compound include:
-
Polo-like kinase 1 (PLK1) Inhibition: this compound was initially identified as a non-ATP-competitive inhibitor of PLK1, a key regulator of the G2/M phase of the cell cycle.[1][3] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.[3]
-
RAS-MIMETIC Activity: this compound can act as a RAS mimetic, binding to the RAS-binding domain (RBD) of effector proteins like RAF kinases and PI3K.[2][4] This prevents the interaction of these effectors with RAS, thereby inhibiting downstream signaling through the RAS-RAF-MEK and PI3K/Akt pathways.[2][4]
-
Microtubule Destabilization: Some studies suggest that this compound or its degradation products can destabilize microtubules, contributing to its anti-mitotic effects.[2]
Q2: What are the common routes of administration for this compound in animal studies?
The most common routes of administration for this compound in preclinical animal models, particularly mice, are:
-
Intraperitoneal (IP) Injection: This is a frequently used route in xenograft and patient-derived xenograft (PDX) models.[5][6]
-
Intravenous (IV) Infusion: IV administration has also been used, particularly in studies aiming to mimic clinical administration protocols.[1]
Q3: What are typical dosage ranges for this compound in mouse models?
Dosage can vary depending on the tumor model, administration route, and treatment schedule. The following table summarizes dosages reported in various studies:
| Animal Model | Tumor Type | Route of Administration | Dosage | Dosing Schedule | Reference |
| Mouse | Myeloproliferative Neoplasia | Intraperitoneal (IP) | 100 mg/kg | Once daily, 5 days on, 2 days off (long-term) | [6] |
| Mouse | Myeloproliferative Neoplasia | Intraperitoneal (IP) | 200 mg/kg | Twice daily, 5 days a week (short-term) | [6] |
| Nude Mouse | Neuroblastoma PDX | Intraperitoneal (IP) | 200 mg/kg | Five times a week | [5] |
| Mouse | Breast Cancer Xenograft | Intraperitoneal (IP) | 250 mg/kg | Not specified | [7] |
| Human Patients | Advanced Cancer | Intravenous (IV) Infusion | 50-1700 mg/m²/24h | 3-day continuous infusion every 2 weeks | [1] |
Q4: How should this compound be formulated for in vivo administration?
This compound is noted to be unstable in solution, and it is recommended to use freshly prepared working solutions.[4] For preclinical studies, this compound has been dissolved in vehicles such as Phosphate-Buffered Saline (PBS).[5][6] In clinical preparations for IV infusion, it has been formulated in polyethylene glycol (PEG 400) and phosphate buffer.[1]
Troubleshooting Guide
Problem 1: Suboptimal or lack of in vivo efficacy.
-
Possible Cause 1: Drug Instability.
-
Troubleshooting Step: this compound is not stable in solution.[4] Always prepare the formulation fresh before each administration. Avoid storing this compound in solution for extended periods.
-
-
Possible Cause 2: Inadequate Dosage or Schedule.
-
Possible Cause 3: Inappropriate Route of Administration.
-
Possible Cause 4: Tumor Model Resistance.
-
Troubleshooting Step: The genetic background of the tumor can influence sensitivity to this compound. For instance, sensitivity in some head and neck squamous cell carcinomas has been linked to a combination of PI3K pathway activation and p53 inactivation.[8] Consider characterizing the molecular profile of your tumor model to assess potential resistance mechanisms.
-
Problem 2: Observed Toxicity or Adverse Effects in Animals.
-
Possible Cause 1: Dosage is too high.
-
Troubleshooting Step: Monitor animals closely for signs of toxicity such as significant weight loss, lethargy, ruffled fur, or hunched posture. If toxicity is observed, reduce the dosage or alter the dosing schedule (e.g., from daily to every other day). Preclinical studies have shown this compound to be generally well-tolerated at effective doses, with no significant weight loss reported in some neuroblastoma PDX models.[5]
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Troubleshooting Step: If using a vehicle other than standard saline or PBS, ensure it is appropriate for the route of administration and concentration used. For example, high concentrations of PEG 400 can cause local irritation or other adverse effects.[1] Consider running a vehicle-only control group to assess any background toxicity.
-
-
Possible Cause 3: Combination Therapy-Induced Toxicity.
-
Troubleshooting Step: When combining this compound with other agents, be aware of potential synergistic toxicity. For example, combination with oxaliplatin in mice led to a significant reduction in white blood cells and hemoglobin.[9] In such cases, a dose reduction of one or both agents may be necessary.
-
Problem 3: Drug Precipitation During Formulation.
-
Possible Cause 1: Low Solubility in the Chosen Vehicle.
-
Possible Cause 2: Incorrect Preparation Procedure.
-
Troubleshooting Step: When preparing the formulation, ensure the this compound powder is fully dissolved before further dilution. Gentle warming and vortexing may aid dissolution, but be cautious of potential degradation with excessive heat.
-
Experimental Protocols
1. This compound Formulation for Intraperitoneal (IP) Injection
-
Materials:
-
This compound sodium salt powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
On the day of injection, weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Aseptically transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS to achieve the final desired concentration (e.g., for a 200 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 40 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Visually inspect the solution for any particulates. If present, the solution should be discarded and prepared anew.
-
Use the freshly prepared solution for injection immediately. Do not store.
-
2. Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Freshly prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol wipes
-
-
Procedure:
-
Properly restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck and the base of the tail.
-
Position the mouse in dorsal recumbency with its head tilted slightly downwards.
-
Wipe the injection site in the lower right abdominal quadrant with a 70% ethanol wipe. This location helps to avoid injuring the cecum and urinary bladder.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
3. In Vivo Xenograft/PDX Efficacy Study Workflow
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 2 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[5]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 200-300 mm³).[5]
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control (vehicle) groups.
-
Administer this compound or vehicle according to the predetermined dosage and schedule.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor growth and animal body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints may include overall survival and assessment of target modulation in tumor tissue at the end of the study.
-
Euthanize animals when tumors reach a predetermined maximum size or if they show signs of excessive morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Visualizations
References
- 1. Phase 1 study of intravenous this compound (ON 01910.Na), a novel benzyl styryl sulfone structure producing G2/M arrest and apoptosis, in adult patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound (ON-01910) | inhibitor of PLK1 | CAS 592542-59-1 | Buy this compound (ON-01910) from Supplier InvivoChem [invivochem.com]
- 5. Anti-tumor effects of this compound in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The dual pathway inhibitor this compound is effective in direct patient tumor xenografts of head and neck squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The efficacy and side effects of this compound combined with chemotherapy in KRAS mutant colorectal cancer mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Rigosertib Technical Support Center: Troubleshooting Unexpected Off-Target Effects
Welcome to the Rigosertib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected off-target effects and other experimental challenges when working with this compound.
Frequently Asked Questions (FAQs)
1. My cells are arresting in G2/M phase, but I'm not seeing potent Plk1 inhibition. What could be the reason?
While this compound was initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1), subsequent research has revealed that it functions as a multi-target agent.[1] The observed G2/M arrest could be a result of this compound's microtubule-destabilizing activity, which is a well-documented effect of the compound.[2] Disruption of microtubule dynamics is a classic mechanism for inducing a mitotic block.
It is also important to consider the purity of the this compound being used. Some studies have suggested that a contaminant in commercial preparations of this compound, and not the compound itself, is responsible for the microtubule-destabilizing effects.[2] Therefore, it is crucial to use highly purified, pharmaceutical-grade this compound to minimize this as a variable.
Finally, this compound's inhibitory effects on the PI3K/Akt pathway could also contribute to cell cycle arrest in some cell types.[3]
2. I am observing effects on the RAS signaling pathway. Is this a known off-target effect of this compound?
Yes, this compound has been reported to function as a RAS mimetic.[4] It is thought to bind to the RAS-binding domain (RBD) of RAS effector proteins like RAF and PI3K, thereby preventing the binding of RAS and inhibiting downstream signaling.[4] This can lead to a reduction in the phosphorylation of downstream targets such as ERK.
However, there is also evidence to suggest that the inhibition of RAS signaling by this compound may be an indirect effect mediated by a stress-induced phospho-regulatory circuit involving the activation of the c-Jun NH2-terminal kinase (JNK) pathway.[1]
3. My experimental results are inconsistent across different batches of this compound. Why might this be happening?
Inconsistency between batches of this compound can be a significant issue. As mentioned, the presence of impurities, particularly those that affect microtubule dynamics, has been a point of controversy in the literature.[2] It is highly recommended to source this compound from a reputable supplier and, if possible, obtain a certificate of analysis to confirm its purity.
Furthermore, the stability of this compound in solution should be considered. It is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
4. What are the expected cytotoxic concentrations of this compound in cancer cell lines?
The cytotoxic effects of this compound can vary significantly depending on the cell line. Generally, it exhibits anti-proliferative activity in a wide range of cancer cell lines with GI50 values typically in the nanomolar range.[5] For example, neuroblastoma cell lines have been shown to be particularly sensitive to this compound.[6]
Quantitative Data Summary
Table 1: this compound In Vitro Inhibitory Activity
| Target/Process | IC50/GI50 | Comments | Reference(s) |
| Plk1 (cell-free assay) | 9 nM | Non-ATP-competitive inhibitor. | [4][5] |
| Various Cancer Cell Lines | 50 - 250 nM | GI50 values for anti-proliferative activity. | [5] |
| Microtubule Growth (in vitro) | 10-20 µM | Significant effect on growth rate and catastrophe frequency. | [7] |
| Microtubule Growth (in cells) | 2 µM | Reduced microtubule growth speed. | [8] |
Table 2: this compound Sensitivity in Selected Cancer Cell Line Panels
| Cancer Type | Mean Area Under the Curve (AUC) | Data Source | Reference(s) |
| Neuroblastoma | Lowest among 23 tumor types | CTD² Network | [6] |
| Neuroblastoma | Lowest among 21 tumor types | PRISM Repurposing Screen | [6] |
Experimental Protocols
Protocol 1: In Vitro Plk1 Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on Plk1 kinase activity.
Materials:
-
Recombinant Plk1 enzyme
-
Plk1 substrate (e.g., dephosphorylated casein)
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.2, 2.5 mM β-glycerophosphate, 1 mM EGTA, 0.4 mM EDTA, 5 mM MgCl2, 0.05 mM DTT)
-
ATP solution
-
[γ-³²P]ATP
-
This compound (various concentrations)
-
Phosphocellulose P81 paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microcentrifuge tube, combine the recombinant Plk1 enzyme and the Plk1 substrate in kinase buffer.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the enzyme-substrate mixture and incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km for Plk1.
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose P81 paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of Plk1 inhibition for each this compound concentration compared to the vehicle control.
Protocol 2: In Vitro Microtubule Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
This compound (various concentrations)
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold GTB. Keep on ice.
-
Prepare serial dilutions of this compound, positive control, and negative control in GTB.
-
In a pre-chilled 96-well plate on ice, add the diluted compounds.
-
Prepare a tubulin-GTP mixture by adding GTP to the tubulin solution.
-
Add the tubulin-GTP mixture to each well containing the compounds.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every minute for 60 minutes.
-
Plot the absorbance at 350 nm against time to generate polymerization curves. The increase in absorbance is proportional to microtubule formation.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (various concentrations)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay using Annexin V Staining
This protocol is for detecting apoptosis induced by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (various concentrations)
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add PI to the cell suspension immediately before analysis.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[9][10][11][12]
Visualizations
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) [mdpi.com]
- 2. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. This compound | C21H25NO8S | CID 6918736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Anti-tumor effects of this compound in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Managing toxicities associated with Rigosertib treatment in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with Rigosertib treatment in preclinical models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a multi-kinase inhibitor with a complex and debated mechanism of action. It was initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] Subsequent research has shown that this compound also inhibits other signaling pathways critical for cancer cell growth and survival, including the PI3K/Akt and RAS/RAF/MEK pathways.[1][3][4][5] Some studies suggest that this compound acts as a RAS mimetic, binding to the RAS-binding domains of effector proteins like RAF and PI3K, thereby disrupting their interaction with RAS.[6][7] More recent evidence also points to this compound acting as a microtubule-destabilizing agent.[1][8]
Q2: What is the general preclinical safety profile of this compound?
A2: Preclinical studies in xenograft mouse models have generally shown a favorable safety profile for this compound, with little associated toxicity at effective doses.[1] Specifically, there has been no significant evidence of myelotoxicity, neuropathy, or cardiotoxicity in these models.[1] Importantly, significant body weight loss, a common indicator of toxicity in animal studies, has not been observed in several preclinical experiments.[3][9]
Q3: What are the most common toxicities observed in clinical trials with this compound?
A3: Clinical trials have provided the most detailed information on this compound-associated toxicities. The most frequently reported adverse events are generally mild to moderate and include urinary symptoms (such as dysuria and hematuria), gastrointestinal issues (diarrhea, nausea, abdominal pain), and fatigue.[1][10][11] Hematological toxicities like thrombocytopenia have been observed but are less common.[1]
Q4: Are there known dose-limiting toxicities (DLTs) for this compound?
A4: Yes, dose-limiting toxicities have been identified in clinical trials. For oral administration, grade 3 dysuria and shortness of breath were noted at a dose of 700 mg twice daily.[11] For intravenous infusion, DLTs included muscular weakness, hyponatremia, neutropenia, delirium, and a confusional state at higher doses.[12]
Troubleshooting Guides for Preclinical Models
These guides provide general recommendations for managing potential toxicities during this compound treatment in animal models. Specific interventions should always be discussed with the institutional animal care and use committee (IACUC) and the attending veterinarian.
Issue 1: Urinary Toxicity (Dysuria, Hematuria)
-
Monitoring:
-
Visually inspect animals daily for signs of discomfort during urination (e.g., hunched posture, vocalization).
-
Monitor bedding for evidence of hematuria (pink or red discoloration).
-
In relevant studies, consider urinalysis to detect microscopic hematuria and other abnormalities.
-
-
Troubleshooting & Management:
-
Hydration: Ensure animals have easy access to a fresh water source. Consider providing hydration support with hydrogel packs or electrolyte-supplemented water, especially if signs of dehydration are present.
-
Dose Modification: If significant or persistent urinary toxicity is observed, consider a dose reduction or temporary interruption of this compound administration, in consultation with the study director and veterinarian.
-
Analgesia: If signs of pain are observed, appropriate analgesics may be administered as prescribed by the veterinarian.
-
Issue 2: Gastrointestinal Toxicity (Diarrhea, Weight Loss)
-
Monitoring:
-
Monitor body weight at least twice weekly, or daily if weight loss is observed. A weight loss of 15-20% from baseline is a common endpoint for intervention.
-
Observe fecal consistency daily. Note the onset and severity of any diarrhea.
-
Monitor for signs of dehydration (e.g., skin tenting, sunken eyes, lethargy).
-
-
Troubleshooting & Management:
-
Supportive Care:
-
Provide a highly palatable and easily digestible diet to encourage food intake. Wet mash can improve both nutrition and hydration.
-
Ensure continuous access to fresh water.
-
-
Anti-diarrheal Agents: For mild to moderate diarrhea, the use of anti-diarrheal agents like loperamide may be considered, but only under the direction of a veterinarian, as it can have contraindications in some models.
-
Dose Modification: If diarrhea is severe and accompanied by significant weight loss, a dose reduction or a "drug holiday" (temporary cessation of treatment) may be necessary to allow the animal to recover.
-
Issue 3: Hematological Toxicity (Neutropenia, Thrombocytopenia)
-
Monitoring:
-
If hematological toxicity is a concern based on the study design or animal model, periodic blood collection for a complete blood count (CBC) is recommended.
-
Monitor for clinical signs that may be associated with severe cytopenias, such as petechiae or bruising (thrombocytopenia) or signs of infection (neutropenia).
-
-
Troubleshooting & Management:
-
Supportive Care: For animals with severe neutropenia, prophylactic antibiotics may be considered to prevent opportunistic infections, as directed by a veterinarian.
-
Growth Factors: In some cases, the use of hematopoietic growth factors (e.g., G-CSF for neutropenia) might be considered, although this can be a confounding factor in efficacy studies and should be carefully justified.
-
Dose Modification: Dose reduction or interruption is a key strategy for managing severe hematological toxicity.
-
Data Presentation
Table 1: Summary of this compound-Associated Toxicities in Clinical Trials
| Toxicity Category | Specific Adverse Events | Severity (Commonly Reported) | Route of Administration |
| Urinary | Dysuria, Hematuria, Urinary Frequency, Nocturia, Cystitis | Grade 2-3 | Oral & Intravenous |
| Gastrointestinal | Diarrhea, Nausea, Abdominal Pain, Vomiting, Anorexia, Constipation | Grade 2-3 | Oral & Intravenous |
| Constitutional | Fatigue, Hypotension, Syncope, Muscular Weakness | Grade 2-3 | Oral & Intravenous |
| Hematological | Neutropenia, Thrombocytopenia | Grade 3-4 (less common) | Intravenous |
| Neurological | Delirium, Confusional State | Grade 3-4 (DLT at high doses) | Intravenous |
This table is a summary of findings from multiple clinical trials and the severity and frequency of adverse events can vary based on dose, schedule, and patient population.[1][11][12]
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Mice
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the start of the experiment.
-
Baseline Measurements: Record the body weight and perform a thorough clinical observation of each animal before the first dose of this compound.
-
Dosing: Administer this compound as per the experimental protocol (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).
-
Daily Monitoring:
-
Perform a clinical observation of each animal at least once daily. Look for changes in posture, activity level, grooming, and any signs of distress.
-
Visually inspect feces for consistency and the presence of diarrhea.
-
Visually inspect for signs of urinary distress or hematuria.
-
-
Body Weight Measurement: Record body weight at least twice a week. If an animal shows a significant weight loss (e.g., >10%), increase the frequency of monitoring to daily.
-
Intervention Thresholds: Establish clear endpoints and intervention thresholds in the IACUC protocol. For example, a body weight loss of >20% or severe, unmanageable diarrhea may necessitate euthanasia.
-
Record Keeping: Meticulously document all observations, including the date, time, and specific findings for each animal.
Mandatory Visualizations
Caption: this compound's multi-targeted mechanism of action.
Caption: Workflow for managing preclinical toxicities.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic models for hematological toxicities: Small is beautiful - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Clinical activity and safety of the dual pathway inhibitor this compound for higher risk myelodysplastic syndromes following DNA methyltransferase inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Rigosertib Bioavailability for Research Applications
Welcome to the technical support center for researchers utilizing the multi-kinase inhibitor, Rigosertib. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of this compound in a research setting. The information herein is curated for researchers, scientists, and drug development professionals to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound (ON 01910.Na) is a novel, non-ATP-competitive multi-kinase inhibitor. Its mechanism of action is complex and has been shown to involve several key cellular signaling pathways. Primarily, this compound is recognized as:
-
A RAS Mimetic: It binds to the Ras-binding domains (RBDs) of effector proteins like RAF kinases and PI3K, thereby inhibiting the RAS-RAF-MEK and PI3K/Akt signaling pathways.[1]
-
A Polo-like Kinase 1 (PLK1) Inhibitor: this compound disrupts the G2/M cell-cycle transition, a process heavily regulated by PLK1.[2]
-
A Microtubule-Destabilizing Agent: Some studies suggest that this compound's cytotoxic effects are mediated through the destabilization of microtubules, leading to mitotic arrest.[1]
These actions collectively contribute to the induction of apoptosis and inhibition of proliferation in various cancer cell lines.[2]
Q2: What is the reported oral bioavailability of this compound in humans?
Phase I clinical trials have provided valuable insights into the oral pharmacokinetics of this compound. In patients with myelodysplastic syndromes, the mean absolute oral bioavailability of a 560 mg dose was found to be approximately 34.8% under fasting conditions and 13.9% when taken with food .[2] This significant food effect highlights the challenges associated with its oral absorption.
Q3: What are the primary challenges limiting the oral bioavailability of this compound?
The low and variable oral bioavailability of this compound is likely attributable to several factors common to poorly water-soluble drugs:
-
Poor Aqueous Solubility: this compound is a weak acid with low solubility in acidic environments, such as the stomach.[3] This can lead to a slow dissolution rate, which is a critical prerequisite for absorption.
-
First-Pass Metabolism: Like many orally administered drugs, this compound may be subject to metabolism in the gut wall and liver before it reaches systemic circulation, reducing the amount of active drug.
-
Food Effect: The significant decrease in bioavailability when administered with food suggests that interactions with food components may hinder its absorption.[2]
Troubleshooting Guide: Low Oral Bioavailability in Preclinical Models
This guide provides a structured approach to troubleshooting and improving the oral bioavailability of this compound in your research experiments.
Problem: Inconsistent or low plasma concentrations of this compound in animal models following oral administration.
Workflow for Troubleshooting Low Oral Bioavailability
Caption: A stepwise workflow for troubleshooting and optimizing the oral bioavailability of this compound.
Experimental Protocols
Below are detailed, illustrative protocols for formulation development and characterization. These are intended as a starting point and should be optimized for your specific experimental needs.
Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a lipid-based formulation to improve the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Add an excess amount of this compound to 1 g of each excipient in a vial.
-
Vortex the mixture for 30 minutes and then place it in a shaking water bath at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC).
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare mixtures of the surfactant and co-surfactant (S/CoS ratio) at various weight ratios (e.g., 1:1, 2:1, 3:1).
-
For each S/CoS ratio, mix with the oil phase at different weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water dropwise under gentle stirring.
-
Visually observe the formation of a clear, monophasic nanoemulsion.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the ternary phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat the mixture in a water bath at 40-50°C and vortex until a clear, homogenous solution is obtained.
-
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the in vitro release profile of this compound from the developed formulation compared to the unformulated drug.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)
Dissolution Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (SIF, pH 6.8).
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Place the this compound formulation (equivalent to a specific dose) into the dissolution vessel.
-
Set the paddle speed to 75 rpm.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes in SGF; then switch to SIF and sample at 150, 180, 240, 360 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method.
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound from the developed formulation.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers. TEER values should be >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay. The apparent permeability coefficient (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) transport, add the this compound formulation (dissolved in HBSS) to the apical side and fresh HBSS to the basolateral side.
-
For basolateral-to-apical (B-A) transport, add the this compound formulation to the basolateral side and fresh HBSS to the apical side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points.
-
Analyze the concentration of this compound in the samples.
-
-
Calculate the Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests active efflux.
-
Protocol 4: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic parameters and oral bioavailability of the this compound formulation.
Animal Model: Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (12-18 hours) with free access to water.
-
Divide the rats into two groups:
-
Group 1 (Intravenous): Administer a single intravenous (IV) dose of this compound (e.g., 2 mg/kg) in a suitable vehicle via the tail vein.
-
Group 2 (Oral): Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) via oral gavage.
-
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or retro-orbital plexus into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t₁/₂) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F(%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
-
-
Data Presentation
The following tables provide an illustrative example of how to present quantitative data from your bioavailability studies.
Table 1: Solubility of this compound in Various Formulation Excipients
| Excipient Type | Excipient Name | Solubility (mg/mL) ± SD |
| Oil | Capryol™ 90 | 15.2 ± 1.8 |
| Labrafil® M 1944 CS | 12.5 ± 1.3 | |
| Corn Oil | 3.1 ± 0.4 | |
| Surfactant | Kolliphor® EL | 85.6 ± 7.2 |
| Tween® 80 | 62.3 ± 5.9 | |
| Co-surfactant | Transcutol® HP | 150.4 ± 12.5 |
| PEG 400 | 110.8 ± 9.7 |
Note: These are hypothetical data for illustrative purposes.
Table 2: In Vitro Permeability of this compound Formulations Across Caco-2 Monolayers
| Formulation | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound Suspension | 1.5 ± 0.3 | 4.8 ± 0.9 | 3.2 |
| This compound SEDDS | 6.2 ± 1.1 | 7.1 ± 1.3 | 1.1 |
Note: These are hypothetical data for illustrative purposes.
Table 3: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | F (%) |
| This compound Suspension | 10 | 250 ± 45 | 2.0 | 1200 ± 210 | 15 |
| This compound SEDDS | 10 | 850 ± 150 | 1.0 | 4800 ± 750 | 60 |
Note: These are hypothetical data for illustrative purposes, assuming an IV AUC of 8000 ng·h/mL for a 2 mg/kg dose.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: The role of PLK1 in the G2/M cell cycle transition and its inhibition by this compound.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory mechanism of this compound as a RAS mimetic.
References
Interpreting variable patient responses to Rigosertib in clinical trial data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rigosertib. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The mechanism of action for this compound is complex and considered multi-targeted, which may contribute to variable patient responses.[1] Initially identified as a non-ATP competitive inhibitor of Polo-like kinase 1 (Plk1)[1][2][3], subsequent research has revealed several other key activities:
-
PI3K/Akt Pathway Inhibition: this compound has been shown to inhibit the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation.[2][4][5][6]
-
RAS Mimetic: It can act as a RAS mimetic, binding to the RAS-binding domains (RBDs) of effector proteins like RAF and PI3K, thereby disrupting RAS-mediated signaling.[1][5][7][8]
-
Microtubule-Destabilizing Agent: Evidence from CRISPR genome-wide screens and co-crystal structures suggests that this compound binds to αβ-tubulin, leading to microtubule depolymerization and mitotic arrest.[1][9] There is some debate in the literature, with some researchers suggesting this effect might be due to a contaminant in commercial preparations of this compound.[9]
The predominant mechanism may be dependent on the specific cell type and its genetic background.[1]
Q2: We are observing inconsistent anti-cancer effects of this compound across different cell lines. What could be the reason?
A2: Inconsistent effects are a known challenge with this compound and can be attributed to several factors:
-
Genetic Background of Cell Lines: The sensitivity of cancer cells to this compound can be influenced by their mutational status. For example, some studies suggest that cells with KRAS mutations may be more sensitive.[10] Conversely, clinical trials in KRAS-driven pancreatic cancer did not show a benefit when combined with gemcitabine.[11][12] The p53 status of a cell line might also influence its response.[13]
-
Dominant Signaling Pathways: The reliance of a particular cancer cell line on one of the pathways targeted by this compound (e.g., PI3K/Akt vs. RAS/MAPK) will likely dictate its sensitivity.
-
Drug Purity and Formulation: As noted in the literature, there has been discussion about whether the microtubule-destabilizing effects of this compound are due to the compound itself or a potential impurity.[9] It is crucial to use a well-characterized, high-purity source of this compound.
-
Experimental Conditions: Cell culture conditions, such as media composition, can influence cellular response to therapeutic agents.[14]
Q3: Are there any known biomarkers that predict response to this compound?
A3: The identification of definitive predictive biomarkers is ongoing, but some potential candidates have been suggested:
-
Trisomy 8: In myelodysplastic syndromes (MDS), the presence of trisomy 8 has been explored as a possible biomarker for this compound response.[1]
-
Gene Expression and Mutations: The expression levels of genes in the targeted pathways (Plk1, PI3K/Akt, RAS pathway components) could be indicative of response. For instance, tumors with PIK3CA activating mutations and p53 inactivation showed a response in head and neck squamous cell carcinoma models.[6] The deubiquitinating enzyme USP28 has also been described as a potential biomarker of efficacy.[1]
-
KRAS Mutations: While preclinical data in colorectal cancer models suggested greater efficacy in KRAS-mutant cells[10], clinical data in other KRAS-driven cancers have been less conclusive.[11] Combination therapy with nivolumab is being investigated in KRAS-mutated non-small cell lung cancer.[15][16]
Q4: What are the common challenges in clinical trials of this compound, and what are the key takeaways for our preclinical study design?
A4: Phase III clinical trials of this compound, such as the ONTIME and INSPIRE studies in high-risk myelodysplastic syndromes (MDS), did not meet their primary endpoints of significantly improved overall survival compared to the physician's choice of treatment.[17][18][19][20][21] Key takeaways for preclinical study design include:
-
Patient/Model Selection: The lack of a clear survival benefit in broad patient populations highlights the need for better patient stratification. Preclinical studies should utilize a diverse panel of models with well-defined genetic backgrounds to identify potential responder and non-responder profiles.
-
Combination Therapies: Given the modest single-agent activity in some clinical settings, exploring this compound in combination with other agents is a promising strategy.[22] Preclinical studies have explored combinations with gemcitabine[2], azacitidine[23], MEK inhibitors[24], and immune checkpoint inhibitors.[15]
-
Dosing and Schedule: The clinical trials have established maximum tolerated doses and schedules for both intravenous and oral formulations.[19][25] Preclinical studies should consider these clinically relevant dosing schedules to enhance translational relevance.
Troubleshooting Guides
Issue 1: Difficulty in Reproducing Published Cell Viability (IC50) Values
| Potential Cause | Troubleshooting Step |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line through short tandem repeat (STR) profiling. Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| This compound Purity and Stability | Obtain this compound from a reputable supplier with a certificate of analysis. Prepare fresh stock solutions, as solutions may be unstable.[26] |
| Assay Conditions | Standardize cell seeding density, treatment duration, and the type of viability assay used (e.g., MTT, CellTiter-Glo). Ensure consistency with the published methodology. |
| Cell Culture Medium | As research suggests that culture medium can impact drug response[14], use the same medium formulation as the study you are trying to replicate. |
Issue 2: Conflicting Results from Pathway Analysis (e.g., Western Blotting)
| Potential Cause | Troubleshooting Step |
| Timing of Analysis | The effect of this compound on different signaling pathways may be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to capture both early and late signaling events. |
| Antibody Specificity and Validation | Ensure that the primary antibodies used for Western blotting are specific and validated for the target protein and application. |
| Cellular Context | The predominant signaling effect may vary between cell lines. Analyze multiple cell lines with different genetic backgrounds to understand the context-dependent effects of this compound. |
| Multiple Mechanisms of Action | Acknowledge that this compound has multiple targets. A change in one pathway (e.g., decreased p-Akt) may be accompanied by effects on another (e.g., mitotic arrest markers like phosphorylated Histone H3). Correlate signaling changes with phenotypic outcomes (e.g., apoptosis, cell cycle arrest). |
Data Presentation: Summary of this compound Clinical Trials
Table 1: Selected this compound Monotherapy and Combination Clinical Trials
| Trial Identifier | Phase | Indication | Treatment | Number of Patients | Key Findings |
| ONTIME (NCT01241500) | III | High-Risk Myelodysplastic Syndromes (MDS) after HMA failure | This compound vs. Best Supportive Care (BSC) | 299 | Did not meet primary endpoint of improved overall survival (OS). Median OS was 8.2 months for this compound vs. 5.9 months for BSC (p=0.33).[20][21] |
| INSPIRE (NCT02562443) | III | High-Risk MDS after HMA failure | IV this compound vs. Physician's Choice | 372 | Did not meet primary endpoint of improved OS. Median OS was 6.4 months for this compound vs. 6.3 months for physician's choice (p=0.33).[17][18] |
| NCT01926587 | I | MDS/AML | Oral this compound + Azacitidine | 18 | Combination was well-tolerated. Overall response rate of 56% in evaluable patients.[23] |
| NCT01360853 | II/III | Metastatic Pancreatic Adenocarcinoma | This compound + Gemcitabine vs. Gemcitabine alone | 160 | Combination failed to demonstrate an improvement in survival or response compared to gemcitabine alone.[12] |
| NCT04263090 | I/IIa | KRAS-mutated NSCLC | Oral this compound + Nivolumab | 30 (planned) | Preliminary evidence of anticancer activity in a heavily pre-treated population. Maximum tolerated dose not reached in initial cohorts.[15][16][27] |
Experimental Protocols
1. PLK1 Kinase Assay (In Vitro)
This protocol is a generalized representation based on methodologies described in the literature.[3]
-
Objective: To determine the inhibitory effect of this compound on Plk1 kinase activity.
-
Materials:
-
Recombinant Plk1 enzyme.
-
Substrate (e.g., recombinant Cdc25C or Casein).
-
This compound (various concentrations).
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT, 0.01% NP-40, pH 7.5).
-
γ-³²P-ATP.
-
Laemmli buffer.
-
SDS-PAGE apparatus and reagents.
-
Phosphorimager or X-ray film.
-
-
Procedure:
-
Incubate recombinant Plk1 with varying concentrations of this compound in the kinase reaction buffer for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and γ-³²P-ATP.
-
Incubate for 20 minutes at 30°C.
-
Terminate the reaction by adding 2x Laemmli buffer and boiling for 2 minutes.
-
Separate the phosphorylated substrates from unreacted ATP using SDS-PAGE.
-
Dry the gel and visualize the radiolabeled substrate using a phosphorimager or autoradiography.
-
Quantify band intensity to determine the IC50 of this compound.
-
2. Cellular PI3K Activity Assay (ELISA-based)
This protocol is a generalized representation based on methodologies described in the literature.[5][28]
-
Objective: To measure the effect of this compound on PI3K activity within cancer cells.
-
Materials:
-
Cancer cell lines (e.g., FaDu, UMSCC 47).
-
This compound (various concentrations).
-
Cell lysis buffer.
-
Antibody for immunoprecipitation (e.g., anti-p85).
-
Protein A/G agarose beads.
-
PI3K activity ELISA kit (commercially available).
-
-
Procedure:
-
Treat cells with increasing concentrations of this compound for a specified duration (e.g., 12 hours).
-
Lyse the cells and quantify total protein concentration.
-
Immunoprecipitate PI3K from the cell lysates using an anti-p85 antibody and protein A/G beads.
-
Perform the PI3K activity assay on the immunoprecipitated complex according to the ELISA kit manufacturer's instructions. This typically involves incubating the complex with a PIP2 substrate and detecting the PIP3 product.
-
Measure the absorbance and calculate the percent PI3K activity relative to a vehicle-treated control.
-
Mandatory Visualizations
Caption: Proposed mechanisms of action for this compound.
Caption: Workflow for investigating this compound's effects.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ON 01910.Na (this compound) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual pathway inhibitor this compound is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C21H25NO8S | CID 6918736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A phase II/III randomized study to compare the efficacy and safety of this compound plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. onclive.com [onclive.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. targetedonc.com [targetedonc.com]
- 18. onclive.com [onclive.com]
- 19. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) | MDPI [mdpi.com]
- 20. This compound versus best supportive care for patients with high-risk myelodysplastic syndromes after failure of hypomethylating drugs (ONTIME): a randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fiercebiotech.com [fiercebiotech.com]
- 22. Targeting PLK1 in myelodysplastic syndromes: The Role of this compound in Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound in combination with azacitidine in patients with myelodysplastic syndromes or acute myeloid leukemia: Results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Phase I Clinical Trial of Oral this compound in Patients with Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. selleckchem.com [selleckchem.com]
- 27. pharmacytimes.com [pharmacytimes.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Design for Rigosertib Combination Therapy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving Rigosertib combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a multi-kinase inhibitor with a complex and debated mechanism of action. It was initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1)[1]. Subsequent studies have shown that it also inhibits the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway[2][3][4]. More recent evidence suggests that this compound can also act as a microtubule-destabilizing agent[5][6]. Its multifaceted activity may vary depending on the cancer cell type and its genetic background.
Q2: What should I consider when preparing this compound for in vitro experiments?
A2: this compound is soluble in DMSO[7]. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months, stored under nitrogen[8]. It is advised to prepare fresh working solutions from the stock for each experiment, as solutions can be unstable[9]. When preparing the final dilutions in culture medium, ensure proper mixing to avoid precipitation.
Q3: How do I select an appropriate cell line for my this compound combination study?
A3: The choice of cell line is critical and should be guided by the specific research question. Consider the expression levels of this compound's targets (PLK1, components of the PI3K/Akt pathway) and the status of pathways that may confer resistance, such as the MAPK pathway[5]. Cell lines with known mutations in genes like KRAS may be particularly relevant for certain combination studies[10]. It is also important to use cell lines that are well-characterized and authenticated to ensure the reproducibility of your results.
Q4: What are some common combination strategies with this compound?
A4: this compound has been investigated in combination with various agents. Preclinical and clinical studies have explored its synergy with standard chemotherapies like gemcitabine[11][12], as well as with targeted therapies and immune checkpoint inhibitors[10][13]. Combination with PI3K/mTOR inhibitors has also been suggested to overcome resistance mechanisms[14]. The choice of combination agent should be based on a strong biological rationale, such as targeting parallel or downstream pathways to achieve a synergistic effect.
Troubleshooting Guides
Synergy Assessment Assays (e.g., Chou-Talalay Method)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in synergy scores (Combination Index - CI) | - Inconsistent cell seeding density.- Pipetting errors during drug dilution and addition.- Fluctuation in incubation times. | - Use a multichannel pipette or automated liquid handler for cell seeding and drug addition.- Ensure a homogeneous cell suspension before seeding.- Standardize all incubation times precisely. |
| CI values indicate antagonism where synergy is expected. | - Incorrect drug concentration range tested.- The chosen cell line may have intrinsic resistance mechanisms.- The combination ratio may not be optimal. | - Perform dose-response curves for each single agent to determine the IC50 values and use a range of concentrations around the IC50 for the combination study.- Investigate potential resistance pathways in your cell line (e.g., MAPK pathway activation).- Test different drug ratios (e.g., equipotent, fixed ratio, or variable ratio). |
| Difficulty interpreting CI values. | - The concept of additivity, synergy, and antagonism can be complex.- CI values can be dose-dependent. | - CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. [15][16]- Analyze CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9) to understand the dose-dependency of the interaction. |
Cell Viability Assays (e.g., CellTiter-Glo®)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background luminescence. | - Contamination of reagents or cell culture.- Incomplete cell lysis. | - Use sterile techniques and fresh reagents.- Ensure proper mixing after adding the CellTiter-Glo® reagent to achieve complete cell lysis.[17] |
| Low signal or poor dynamic range. | - Insufficient number of viable cells.- Assay performed outside the linear range.- Reagent degradation. | - Optimize cell seeding density to ensure a sufficient number of cells at the end of the experiment.- Perform a cell titration to determine the linear range of the assay for your specific cell line.[17]- Store and handle the CellTiter-Glo® reagent according to the manufacturer's instructions. |
| Discrepancy between viability data and other assays (e.g., apoptosis). | - CellTiter-Glo® measures ATP, which reflects metabolic activity, not necessarily cell death.- Drug treatment may induce senescence rather than apoptosis. | - Corroborate viability data with a direct measure of cell death, such as an apoptosis assay (Annexin V/PI staining).- Visually inspect cells for morphological changes indicative of senescence (e.g., enlarged and flattened cells) and consider using a senescence-specific assay (e.g., β-galactosidase staining). |
Western Blotting for Signaling Pathways (PLK1, PI3K/Akt, MAPK)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or no signal for phosphorylated proteins (e.g., p-Akt, p-ERK). | - Low abundance of the phosphorylated protein.- Phosphatase activity during sample preparation.- Suboptimal antibody concentration or incubation time. | - Stimulate cells with an appropriate growth factor or agonist to increase phosphorylation before lysis.- Use lysis buffers containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[14]- Optimize primary antibody concentration and consider overnight incubation at 4°C.[14] |
| High background on the blot. | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Block the membrane for at least 1 hour at room temperature with 5% BSA in TBST for phospho-antibodies.[14]- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps with TBST. |
| Multiple non-specific bands. | - Antibody cross-reactivity.- Protein degradation.- Too much protein loaded. | - Use a more specific antibody or try a different antibody from another vendor.- Add protease inhibitors to the lysis buffer and keep samples on ice.[14]- Reduce the amount of protein loaded per lane. |
Experimental Protocols
Synergy Assessment: Chou-Talalay Combination Index (CI) Method
This method quantitatively determines the interaction between two drugs.
Methodology:
-
Single-Agent Dose-Response:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat cells with a serial dilution of this compound and the combination agent separately. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
Determine cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug.
-
-
Combination Treatment:
-
Based on the individual IC50 values, select a fixed molar ratio of this compound to the combination agent (e.g., 1:1, 1:2, 2:1 based on their IC50s).
-
Prepare serial dilutions of the drug combination at the selected fixed ratio.
-
Treat cells in a 96-well plate with the combination dilutions.
-
Incubate and assess cell viability as in the single-agent experiment.
-
-
Data Analysis:
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Methodology:
-
Seed cells in an opaque-walled 96-well plate at the desired density and culture overnight.
-
Treat cells with this compound, the combination agent, or the combination for the desired duration. Include vehicle-treated control wells.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[17]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background luminescence (from wells with medium but no cells).
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Seed cells and treat with the drug combinations as planned.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ to minimize membrane damage.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Phosphorylated Akt and ERK
This protocol is for detecting changes in the phosphorylation status of key signaling proteins.
Methodology:
-
Cell Lysis:
-
After drug treatment, wash cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for this compound combination therapy studies.
References
- 1. ch.promega.com [ch.promega.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death [jove.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Common Pitfalls in Cell-Based Potency Bioassays and How to Avoid Them in Real-World Labs – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 11. scispace.com [scispace.com]
- 12. High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. scite.ai [scite.ai]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
Validation & Comparative
A Comparative Analysis of Rigosertib and Volasertib: Two Distinct Approaches to Targeting Polo-like Kinase 1 in Oncology
This guide provides a detailed, objective comparison of Rigosertib and Volasertib, two inhibitors targeting the Polo-like kinase 1 (Plk1) pathway, a critical regulator of mitosis frequently dysregulated in cancer. While both compounds have demonstrated potent anti-tumor activity, they operate through fundamentally different mechanisms of action. This analysis, intended for researchers, scientists, and drug development professionals, presents a side-by-side evaluation of their biochemical potency, cellular activity, and underlying signaling pathways, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Inhibitors
The primary distinction between Volasertib and this compound lies in their mode of inhibiting Plk1 and their broader target profiles.
Volasertib: The Potent and Selective ATP-Competitive Inhibitor
Volasertib (BI 6727) is a dihydropteridinone derivative that functions as a highly potent, ATP-competitive inhibitor of Plk1.[1][2] It binds directly to the ATP-binding pocket within the kinase domain, preventing the phosphorylation of downstream substrates essential for mitotic progression.[2][3] This targeted inhibition leads to a distinct mitotic arrest at the G2/M phase of the cell cycle, characterized by abnormal spindle formation, which ultimately triggers apoptosis in cancer cells.[2][3][4] While highly selective for Plk1, Volasertib also demonstrates inhibitory activity against the related kinases Plk2 and Plk3, albeit at higher concentrations.[1][5] Its mechanism is considered a direct and focused approach to disabling a key mitotic regulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Volasertib - Wikipedia [en.wikipedia.org]
- 5. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Disruption of RAS-Effector Interactions by Rigosertib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The RAS family of small GTPases stands as a pivotal regulator of cellular signaling, governing processes critical to cell proliferation, survival, and differentiation. With activating mutations present in approximately one-third of all human cancers, RAS has long been a highly sought-after, yet elusive, therapeutic target. This guide provides a comprehensive comparison of Rigosertib, a compound proposed to disrupt RAS-effector interactions, with other RAS-targeting agents. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular mechanisms to aid researchers in their evaluation of novel anti-cancer therapeutics.
Comparative Analysis of RAS Pathway Inhibitors
This compound's mechanism of action is multifaceted and has been the subject of scientific debate. Initially identified as a Polo-like kinase 1 (PLK1) inhibitor, subsequent studies have characterized it as a RAS mimetic that binds to the RAS-Binding Domains (RBDs) of effector proteins like RAF and PI3K, thereby impeding their interaction with RAS.[1][2][3] This proposed mechanism distinguishes it from other classes of RAS inhibitors, such as the covalent inhibitors of KRAS G12C. However, it is important to note that some studies suggest this compound's cytotoxic effects may be independent of its RAS-mimetic activity and more related to its role as a microtubule-destabilizing agent.[2][4]
The following table summarizes the available quantitative data for this compound and compares it with the well-established KRAS G12C inhibitor, Sotorasib.
| Feature | This compound | Sotorasib (AMG 510) |
| Primary Mechanism | RAS mimetic; binds to the RBD of effector proteins (e.g., RAF, PI3K) to allosterically inhibit RAS-effector interaction.[2][3] Also reported as a PLK1 inhibitor and microtubule-destabilizing agent.[5][6] | Covalently binds to the mutant cysteine residue in KRAS G12C, locking the protein in an inactive, GDP-bound state.[3][7] |
| Target Specificity | Proposed pan-RAS inhibitor, as it targets the conserved RBD of effector proteins.[2] | Specific to the KRAS G12C mutant. Does not inhibit wild-type KRAS.[7] |
| Binding Affinity (Kd) | B-RAF RBD: 0.71 nM[2] c-RAF RBD: 0.18 nM[2] | Not applicable (covalent inhibitor). |
| IC50 Values | PLK1 (cell-free): 9 nM[5] Various cancer cell lines: Submicromolar range[4] | Not directly comparable due to different mechanism. |
| Effect on RAS-GTP Levels | Does not directly alter RAS-GTP levels but blocks the signaling output of active RAS.[2] | Traps KRAS in the inactive GDP-bound state, effectively reducing the pool of active RAS-GTP.[7] |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in KRAS-mutant colorectal and lung cancer xenograft models.[1][2] Extended survival in a murine model of KRAS G12D-driven myeloproliferative neoplasia.[8] | Significant tumor regression in KRAS G12C-mutant tumor models.[7] |
| Clinical Efficacy | Currently in clinical trials for various malignancies, including KRAS-mutated cancers.[9][10] | Approved for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC).[3] Objective Response Rate (ORR) of 36% in this patient population.[3] |
Experimental Protocols for Validating RAS-Effector Disruption
Accurate validation of a compound's ability to disrupt RAS-effector interactions is crucial. The following are detailed methodologies for key experiments.
RAS-RAF Interaction Assay (Pull-down Assay)
This assay determines the ability of an inhibitor to disrupt the interaction between active RAS and the RAS-Binding Domain (RBD) of RAF.
Materials:
-
Cell lines expressing constitutively active RAS (e.g., KRAS G12V) or cells stimulated with a growth factor (e.g., EGF).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
GST-tagged RAF-RBD fusion protein immobilized on glutathione-agarose beads.
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20).
-
SDS-PAGE sample buffer.
-
Anti-RAS antibody.
-
Western blotting reagents and equipment.
Protocol:
-
Treat cells with the test compound (e.g., this compound) or vehicle control for the desired time.
-
Lyse the cells in lysis buffer and clarify the lysates by centrifugation.
-
Incubate the cell lysates with GST-RAF-RBD beads for 2-4 hours at 4°C with gentle rotation to pull down active RAS-GTP.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-RAS antibody to quantify the amount of active RAS that was pulled down. A decrease in pulled-down RAS in the presence of the compound indicates disruption of the RAS-RAF interaction.
In Vitro Kinase Assay for Downstream Effectors (e.g., MEK/ERK)
This assay measures the phosphorylation of downstream kinases in the RAS signaling pathway to assess the functional consequence of RAS-effector disruption.
Materials:
-
Cell lysates from cells treated with the test compound and stimulated with a growth factor.
-
Antibodies specific for phosphorylated and total MEK and ERK.
-
Western blotting reagents and equipment.
Protocol:
-
Treat serum-starved cells with the test compound or vehicle control.
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands. A reduction in the ratio of phosphorylated to total MEK and ERK in compound-treated cells indicates inhibition of the RAS-RAF-MEK-ERK pathway.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a compound with its protein target within a cellular context.
Materials:
-
Intact cells.
-
Test compound (e.g., this compound).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or 96-well plates.
-
Thermal cycler or heating block.
-
Western blotting reagents and equipment.
Protocol:
-
Treat intact cells with the test compound or vehicle control.
-
Wash the cells to remove excess compound.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples across a range of temperatures in a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody against the putative target protein (e.g., RAF, PI3K).
-
A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding and stabilization of the protein.
Visualizing the Molecular Landscape
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Caption: RAS signaling pathway and the proposed mechanisms of this compound and Sotorasib.
Caption: General experimental workflow for validating RAS-effector disruption.
Conclusion
Validating the disruption of RAS-effector interactions is a cornerstone in the development of novel anti-cancer therapeutics. This compound presents an intriguing, albeit complex, case as a putative pan-RAS inhibitor functioning as a RAS mimetic. The experimental protocols and comparative data provided in this guide offer a framework for researchers to objectively assess the efficacy of this compound and other RAS inhibitors. The continued exploration of diverse mechanisms to target the historically "undruggable" RAS oncogene holds significant promise for advancing cancer therapy.
References
- 1. Efficacy of this compound, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | C21H25NO8S | CID 6918736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anti-tumor effects of this compound in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 10. Efficacy of this compound, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Rigosertib vs. Standard-of-Care in Pancreatic Cancer Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug Rigosertib against standard-of-care therapies in preclinical and clinical pancreatic cancer models. While direct head-to-head preclinical studies with comprehensive quantitative data are limited in publicly available literature, this document synthesizes the existing evidence to offer insights into their relative efficacy and mechanisms of action.
Executive Summary
Pancreatic cancer remains a significant therapeutic challenge. Standard-of-care regimens, such as those involving gemcitabine and the combination therapy FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin), provide modest benefits. This compound, a multi-kinase inhibitor, has been investigated as a novel therapeutic agent. Preclinical studies suggested potential efficacy, particularly in combination with gemcitabine and in treatment-resistant scenarios. However, these promising preclinical signals did not translate into improved survival benefits in a pivotal Phase II/III clinical trial. This guide will delve into the available data to provide a nuanced comparison.
Mechanism of Action: this compound
This compound is a styryl-benzyl-sulfone that acts as a multi-kinase inhibitor. Its primary targets are Polo-like kinase 1 (PLK1) and Phosphoinositide 3-kinase (PI3K).[1][2]
-
PLK1 Inhibition: PLK1 is a critical regulator of multiple stages of mitosis. Its inhibition by this compound leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4]
-
PI3K Inhibition: The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival, proliferation, and growth. By inhibiting PI3K, this compound can suppress these pro-tumorigenic signals.[1][2]
-
RAS Mimetic Activity: Some studies suggest that this compound may also function as a RAS mimetic, interfering with RAS-effector protein interactions and thereby inhibiting downstream signaling through pathways like the RAF-MEK-ERK cascade.[2]
The multi-targeted nature of this compound theoretically offers a comprehensive approach to inhibiting cancer cell proliferation and survival.
References
- 1. Preclinical Study Examines Novel Pancreatic Cancer Treatment - The ASCO Post [ascopost.com]
- 2. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor effects of this compound in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New drug stops rushing cancer cells, slow and steady healthy cells unharmed - ecancer [ecancer.org]
A Head-to-Head In Vitro Comparison of Rigosertib and Other PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of Rigosertib with other prominent phosphoinositide 3-kinase (PI3K) inhibitors. While this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, it is crucial to understand its multifaceted mechanism of action in contrast to more conventional ATP-competitive PI3K inhibitors. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological and experimental frameworks to aid in research and drug development decisions.
Introduction to this compound's Complex Mechanism
This compound (ON 01910.Na) is a non-ATP competitive small molecule that was initially identified as an inhibitor of Polo-like kinase 1 (PLK1).[1][2] Subsequent research has revealed its broader activity profile, which includes the inhibition of the PI3K/Akt pathway, acting as a Ras-Raf binding mimetic, and functioning as a microtubule-destabilizing agent.[1][3] This multi-target nature distinguishes this compound from classical PI3K inhibitors that are typically designed to compete with ATP at the kinase domain of specific PI3K isoforms. Direct inhibition of PI3K has been observed in cell lines treated with this compound, and in vitro binding assays suggest it may interact with the Ras-binding domain (RBD) of PI3K.[3][4] However, specific IC50 values from direct enzymatic assays against isolated PI3K isoforms are not widely reported in the literature, unlike for the inhibitors listed below.
Quantitative Comparison of PI3K Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of several well-characterized PI3K inhibitors against the Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ). This data is derived from direct enzymatic assays.
| Inhibitor | Type | p110α (IC50, nM) | p110β (IC50, nM) | p110γ (IC50, nM) | p110δ (IC50, nM) |
| Alpelisib (BYL719) | α-selective | 5 | >1000 | 250 | 290 |
| Idelalisib (CAL-101) | δ-selective | 860 | 4000 | 89 | 2.5 |
| Copanlisib (BAY 80-6946) | Pan-PI3K | 0.5 | 3.7 | 6.4 | 0.7 |
| Duvelisib (IPI-145) | δ/γ inhibitor | 38 | 176 | 23 | 1 |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 75 | 3 |
| This compound (ON 01910.Na) | Multi-kinase | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The IC50 values are compiled from various sources and may differ slightly between studies due to variations in experimental conditions. This compound's inhibition of the PI3K pathway has been demonstrated in cellular assays rather than through direct enzymatic IC50 determination against specific isoforms.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context of this comparison, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for determining inhibitor potency.
Experimental Protocols
The IC50 values for PI3K inhibitors are typically determined using in vitro kinase assays. Below are generalized protocols for two common methods.
ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Reaction Setup: A reaction mixture is prepared containing a kinase buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA), purified recombinant PI3K enzyme, the lipid substrate (e.g., PIP2), and the test inhibitor at various concentrations.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis: The luminescence is measured using a microplate reader. The signal is correlated with the amount of ADP produced. The percent inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.
HTRF® Kinase Assay (Fluorescence-based)
This assay uses Homogeneous Time-Resolved Fluorescence to detect the product of the kinase reaction.
-
Reaction Setup: Similar to the ADP-Glo™ assay, the PI3K enzyme, lipid substrate, ATP, and inhibitor are combined in a reaction buffer.
-
Kinase Reaction: The mixture is incubated to allow the enzymatic reaction to proceed.
-
Detection: A detection solution containing a biotinylated PIP3 tracer and a europium cryptate-labeled anti-GST antibody (assuming a GST-tagged PIP3-binding protein) and streptavidin-XL665 is added. In the absence of kinase activity, the tracer binds to the GST-protein, bringing the europium and XL665 into close proximity and generating a high HTRF signal. PIP3 produced by the kinase competes with the tracer, reducing the HTRF signal.
-
Data Analysis: The HTRF signal is read on a compatible plate reader. The decrease in signal is proportional to the kinase activity. IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
Conclusion
This compound presents a unique case in the landscape of PI3K pathway-targeting agents. While it demonstrably affects the PI3K/Akt/mTOR signaling cascade in cellular contexts, its mechanism is distinct from the direct, ATP-competitive inhibition characteristic of many dedicated PI3K inhibitors.[5] Researchers and drug developers should consider this multi-target profile when designing experiments and interpreting results. For applications requiring specific PI3K isoform inhibition, compounds like Alpelisib or Idelalisib offer high selectivity. For broad PI3K pathway blockade, pan-inhibitors such as Copanlisib or Pictilisib are suitable. This compound, with its complex mechanism involving PLK1, Ras signaling, and microtubule dynamics in addition to its effects on the PI3K pathway, may offer therapeutic potential in contexts where these multiple nodes of intervention are advantageous.[1][3] This guide provides the foundational data and methodologies to make informed decisions for future in vitro studies.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ON 01910.Na (this compound) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual pathway inhibitor this compound is effective in direct-patient tumor xenografts of head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Rigosertib: A Cross-Validation of its Anticancer Efficacy Across Diverse Tumor Landscapes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of Rigosertib, a novel multi-kinase inhibitor, across various tumor types. By objectively presenting experimental data from both preclinical and clinical studies, this document serves as a valuable resource for understanding the therapeutic potential and limitations of this investigational drug.
Introduction: The Multifaceted Mechanism of this compound
This compound (ON 01910.Na) is a small molecule inhibitor with a complex and debated mechanism of action. Initially identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), subsequent research has revealed its ability to modulate multiple critical signaling pathways implicated in cancer.[1][2][3][4] Its multifaceted nature, targeting key cellular processes like cell cycle progression and survival signaling, has prompted its investigation in a wide array of both hematological and solid tumors.[1][5]
The primary proposed mechanisms of action for this compound include:
-
PLK1 Inhibition: this compound was first described as an inhibitor of PLK1, a key regulator of mitosis.[1][4] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][5]
-
RAS Mimetic: this compound can act as a RAS mimetic, binding to the RAS-binding domains (RBDs) of effector proteins like RAF and PI3K, thereby disrupting downstream signaling.[6][7]
-
PI3K/Akt Pathway Inhibition: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][3]
-
Microtubule Destabilizing Agent: Some studies suggest that this compound can act as a microtubule-destabilizing agent, contributing to its anti-mitotic effects.[8][9]
This guide will delve into the cross-validation of this compound's anticancer effects by examining its performance in different tumor contexts and in comparison to other therapeutic agents.
Comparative Efficacy of this compound: Preclinical Data
In vitro studies have demonstrated this compound's potent cytotoxic effects across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its varied efficacy in different cancer types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 115 | |
| C33A | Cervical Cancer | 45 | |
| A549 | Lung Adenocarcinoma | Dose- and time-dependent reduction in viability | [10] |
| U87-MG | Glioblastoma | Higher concentrations required compared to A549 | [10] |
| Multiple Cell Lines | Various Cancers | 50-250 | |
| K562 | Chronic Myeloid Leukemia | Dose-dependent decrease in growth | [11] |
Clinical Validation of this compound Across Tumor Types
This compound has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other anticancer agents. The results, however, have been mixed, with promising signals in some patient populations and a lack of significant benefit in others.
Hematological Malignancies
Myelodysplastic Syndromes (MDS) have been a primary focus of this compound's clinical development.
| Trial Phase | Patient Population | Treatment | Key Findings | Reference |
| Phase 3 (ONTIME) | Higher-risk MDS after HMA failure | This compound vs. Best Supportive Care (BSC) | Did not meet primary endpoint of overall survival (OS) in the overall population (8.2 vs 5.8 months, p=0.27). A post-hoc analysis of a subset of patients who had progressed on or failed previous HMA treatment showed a significant increase in median OS (8.5 vs 4.7 months, p=0.022). | [6] |
| Phase 3 (INSPIRE) | Higher-risk MDS after HMA failure | This compound vs. Physician's Choice | Did not meet the primary endpoint of improved OS (6.4 vs 6.3 months, p=0.33). | [12][13] |
| Phase 1/2 | MDS or AML relapsed/refractory to HMAs | This compound | Showed biologic activity with a reduction in bone marrow blasts and improvement in peripheral blood counts in a subset of patients. Median OS for responders was 10.1 months vs. 2 months for non-responders. | [3] |
| Phase 1 | MDS | Oral this compound | Well-tolerated with signs of clinical activity, including bone marrow complete remissions and transfusion independence in some patients. | [14] |
| Phase 1 | MDS or AML | This compound + Azacitidine | Overall response rate of 56% in evaluable patients (78% in MDS/CMML and 29% in AML). | [15] |
Solid Tumors
This compound's efficacy has also been investigated in a variety of solid tumors.
| Trial Phase | Cancer Type | Treatment | Key Findings | Reference |
| Phase 2/3 | Metastatic Pancreatic Cancer | This compound + Gemcitabine vs. Gemcitabine | Did not demonstrate an improvement in OS (6.1 vs 6.4 months) or progression-free survival (PFS) (3.4 months for both arms). Partial response rate was slightly higher in the combination arm (19% vs 13%). | [1][2][16][17][18] |
| Phase 1/2a | KRAS+ Non-Small Cell Lung Cancer (NSCLC) | This compound + Nivolumab | Showed preliminary evidence of antitumor activity in a heavily pre-treated population. The maximum tolerated dose was not reached. | [7][19][20] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of this compound with cellular machinery is crucial for understanding its mechanism of action and for designing future studies.
This compound's Impact on Key Signaling Pathways
References
- 1. A phase II/III randomized study to compare the efficacy and safety of this compound plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II/III randomized study to compare the efficacy and safety of this compound plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Anti-tumor effects of this compound in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BiTE® Xenograft Protocol [protocols.io]
- 10. Another Brick to Confirm the Efficacy of this compound as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of the polo-like kinase inhibitor this compound, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. onclive.com [onclive.com]
- 14. Phase I Clinical Trial of Oral this compound in Patients with Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in combination with azacitidine in patients with myelodysplastic syndromes or acute myeloid leukemia: Results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
- 19. pharmacytimes.com [pharmacytimes.com]
- 20. oncnursingnews.com [oncnursingnews.com]
A Comparative Analysis of Intravenous and Oral Rigosertib in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical performance of intravenous (IV) and oral formulations of Rigosertib, a novel multi-kinase inhibitor. While direct head-to-head preclinical comparative studies are not extensively available in publicly accessible literature, this document synthesizes the existing data from various preclinical and clinical studies to offer insights into the pharmacokinetics, pharmacodynamics, and efficacy of both formulations.
Mechanism of Action
This compound is a synthetic benzyl styryl sulfone that acts as a multi-target kinase inhibitor.[1] Its primary mechanisms of action include the inhibition of Polo-like kinase 1 (Plk1) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2][3] Additionally, this compound has been shown to function as a RAS mimetic, thereby disrupting the RAS-RAF-MEK-ERK signaling cascade.[4] This multi-pronged attack on key oncogenic pathways leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor proliferation.[3][5]
Below are diagrams illustrating the signaling pathways targeted by this compound and a general workflow for preclinical evaluation.
Preclinical Efficacy
Successful preclinical in vivo studies have confirmed the anti-tumor activity of this compound in various xenograft mouse models, including liver, breast, and pancreatic cancers, with a favorable safety profile showing no evidence of myelotoxicity, neuropathy, or cardiotoxicity.[6][7]
Intravenous (IV) this compound
While specific tumor growth inhibition data from direct comparative preclinical studies are limited, intravenous this compound has been extensively evaluated in clinical trials, with the dosing regimens informed by preclinical efficacy.[6] Phase I trials have suggested a maximum tolerated dose of 1800 mg/24h administered as a three-day constant intravenous infusion.[6] Preclinical studies have demonstrated that this compound is cytotoxic to a variety of human tumor cell lines and inhibits the growth of tumor xenografts in nude mice.[3]
Oral this compound
Oral this compound has also demonstrated positive clinical activity.[6] Preclinical studies have shown its efficacy in various cancer models.[8] For instance, in a neuroblastoma patient-derived xenograft (PDX) model, intraperitoneal (IP) administration of this compound, which provides systemic exposure similar to oral or IV routes, showed significant anti-tumor effects.
| Preclinical Model | Cancer Type | Administration Route | Dosing Regimen | Efficacy Outcome |
| Neuroblastoma PDX | Neuroblastoma | Intraperitoneal (IP) | 200 mg/kg, 5 times per week | Significantly delayed tumor growth and prolonged survival (median survival: 31 days vs. 22 days for vehicle).[5] |
Pharmacokinetics
| Parameter | Oral this compound (560 mg, fasting) | Oral this compound (560 mg, fed) | Intravenous this compound (800 mg/m²/24h) |
| Mean Absolute Bioavailability | 34.8%[9] | 13.9%[9] | 100% |
| Tmax (approximate) | ~1 hour[9] | - | - |
| Elimination Half-life (plasma) | 2.79 ± 1.23 hours[9] | - | 3.25 ± 0.97 hours[9] |
These human data suggest that while the oral formulation has lower bioavailability compared to the intravenous route, it can achieve systemic exposure.[9] The presence of food significantly reduces the absorption of oral this compound.[9] Notably, the plasma elimination half-life appears to be comparable between the two formulations in humans.[9]
Experimental Protocols
Detailed protocols for direct comparative preclinical studies are not available. However, the following is a representative experimental protocol for an in vivo efficacy study based on available literature.
Animal Model: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice (e.g., nude or SCID).
Tumor Implantation:
-
Human cancer cells (e.g., 2 x 10⁶ cells) are implanted subcutaneously into the flank of the mice.[5]
-
Tumors are allowed to grow to a palpable size (e.g., 200 mm³).[5]
-
Mice are then randomized into treatment and control groups.[5]
Drug Administration:
-
Intravenous (IV) Formulation: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via tail vein injection. Dosing schedules from clinical studies, such as infusions over several hours or days, can be adapted for preclinical models.[3]
-
Oral Formulation: this compound is formulated for oral gavage. The active pharmaceutical ingredient is identical to the intravenous formulation.[9] Dosing is typically performed on a continuous or intermittent schedule.
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined size, animals are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
Survival studies may also be conducted, where the endpoint is animal morbidity or a defined tumor size.
Pharmacokinetic Analysis:
-
Following administration of a single dose of IV or oral this compound, blood samples are collected at various time points.
-
Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis.
Summary
Both intravenous and oral formulations of this compound have demonstrated anti-tumor activity in a range of preclinical cancer models. The choice of administration route in a preclinical setting may depend on the specific experimental goals, such as mimicking a particular clinical dosing regimen or achieving a specific pharmacokinetic profile. While direct comparative preclinical data is lacking, the available information suggests that both formulations are effective in delivering the active drug to the tumor site. The oral formulation offers the convenience of administration but with lower bioavailability compared to the intravenous route, a factor that should be considered in dose selection for preclinical studies. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of the pharmacokinetic and pharmacodynamic properties of intravenous and oral this compound.
References
- 1. Onconova Therapeutics Announces Publication of Preclinical Data Supporting this compound’s Mechanism of Action as a Targeted Anticancer Therapy | ONTX Stock News [stocktitan.net]
- 2. Efficacy and safety of this compound in patients with recessive dystrophic epidermolysis bullosa-associated advanced/metastatic cutaneous squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of intravenous this compound (ON 01910.Na), a novel benzyl styryl sulfone structure producing G2/M arrest and apoptosis, in adult patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Anti-tumor effects of this compound in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Phase I Study of Oral this compound (ON 01910.Na), a Dual Inhibitor of the PI3K and Plk1 Pathways, in Adult Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Clinical Trial of Oral this compound in Patients with Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the synergistic effects of Rigosertib with other chemotherapeutic agents
An objective analysis of Rigosertib's performance in combination with other chemotherapeutic agents, supported by experimental data, reveals promising synergistic effects across a range of malignancies. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
This compound, a small molecule inhibitor, has demonstrated a multi-pronged mechanism of action, primarily targeting Polo-like kinase 1 (PLK1) and the PI3K/Akt pathway. It also functions as a Ras mimetic, interfering with the RAS-RAF-MEK signaling cascade.[1][2][3] This multifaceted approach provides a strong rationale for its use in combination with other chemotherapeutic agents, potentially enhancing therapeutic efficacy and overcoming drug resistance.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound has been evaluated in combination with various chemotherapeutic agents across different cancer types in both preclinical and clinical settings. The following tables summarize the key quantitative findings from these studies.
Table 1: this compound in Combination with Azacitidine in Hematological Malignancies
| Cancer Type | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Citation(s) |
| Higher-Risk Myelodysplastic Syndromes (MDS) | HMA-naïve | Oral this compound (≥840 mg/day) + Azacitidine | 90% | 34% | [4] |
| MDS/Chronic Myelomonocytic Leukemia (CMML) | HMA-naïve or relapsed/refractory | Oral this compound + Parenteral Azacitidine | 78% (7/9 patients) | Not Reported | [5][6] |
| Acute Myeloid Leukemia (AML) | HMA-naïve or relapsed/refractory | Oral this compound + Parenteral Azacitidine | 29% (2/7 patients) | Not Reported | [5][6] |
| MDS | HMA-treatment-naïve | Oral this compound + Injectable Azacitidine | 85% (IWG 2006 criteria) | Not Reported | [7] |
| MDS | Prior HMA therapy failure | Oral this compound + Injectable Azacitidine | 62% (IWG 2006 criteria) | Not Reported | [7] |
Table 2: this compound in Combination with Other Chemotherapeutic Agents in Solid Tumors
| Cancer Type | Combination Agent | Preclinical/Clinical | Key Findings | Citation(s) |
| Pancreatic Cancer | Gemcitabine | Preclinical & Phase I Clinical | Synergistic antitumor activity; Partial responses observed in patients who had previously progressed on gemcitabine. | [1] |
| KRAS-mutated Non-Small Cell Lung Cancer (NSCLC) | Nivolumab | Phase I/IIa Clinical | Preliminary evidence of anticancer activity in patients who have progressed on immune checkpoint inhibitors. | [8][9][10] |
| Ovarian Cancer | Taselisib (PI3K/mTOR inhibitor) | Preclinical | Combination reduced tumor growth more effectively than standard platinum-based chemotherapy. | [11][12] |
| Upper Gastrointestinal Cancers | Cisplatin | Preclinical | Optimal synergistic anticancer activity at a 1:10 ratio (this compound:Cisplatin); Combination Index of 0.5 suggests strong synergism. | [13] |
| Neuroblastoma | Vincristine | Preclinical | Synergistic effects identified. | [14] |
| RAS-mutated Rhabdomyosarcoma | Trametinib (MEK inhibitor) | Preclinical | Synergistically inhibits the growth of an RMS cell line. | [15] |
| Philadelphia Chromosome-Positive Leukemia | Abelson Tyrosine Kinase Inhibitors (ABL TKIs) | Preclinical | Synergistic inhibitory effect on cell proliferation. | [16] |
Signaling Pathways and Mechanisms of Action
This compound's synergistic effects stem from its ability to modulate multiple critical signaling pathways involved in cell cycle regulation, proliferation, and survival.
Experimental Protocols
The assessment of synergistic effects in the cited studies typically involves a combination of in vitro and in vivo models. While specific protocols vary, the general workflow for evaluating synergy is outlined below.
In Vitro Synergy Assessment
A common method to quantify drug interaction is the Combination Index (CI) method, based on the median-effect principle by Chou and Talalay.
1. Cell Viability/Proliferation Assay:
-
Cell Lines: A panel of relevant cancer cell lines is selected.
-
Treatment: Cells are treated with a range of concentrations of this compound alone, the chemotherapeutic agent alone, and the combination of both at a constant ratio.
-
Assay: Cell viability is assessed after a defined incubation period (e.g., 72-96 hours) using assays such as MTT, MTS, or CellTiter-Glo.
-
Data Analysis: The dose-response curves for each agent and the combination are generated. The CI is then calculated using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Apoptosis Assay:
-
Method: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is frequently used to quantify apoptosis.
-
Procedure: Cells are treated with this compound, the other agent, or the combination for a specified time. Cells are then harvested, stained with Annexin V-FITC and PI, and analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
3. Cell Cycle Analysis:
-
Method: Propidium Iodide (PI) staining of DNA followed by flow cytometry.
-
Procedure: After treatment, cells are fixed, treated with RNase, and stained with PI. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. This compound is known to induce a G2/M arrest.[2][14]
In Vivo Synergy Assessment
-
Models: Patient-derived xenograft (PDX) models or cell line-derived xenograft models in immunocompromised mice are commonly used.
-
Treatment: Once tumors are established, mice are randomized into groups to receive vehicle control, this compound alone, the other chemotherapeutic agent alone, or the combination therapy.
-
Endpoints: Tumor growth is monitored regularly by measuring tumor volume. Overall survival of the mice is also a key endpoint. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
Conclusion
The available data strongly suggest that this compound's unique multi-targeting mechanism of action makes it a promising candidate for combination therapies. The synergistic effects observed with a variety of chemotherapeutic agents, including hypomethylating agents, cytotoxic chemotherapy, targeted therapies, and immune checkpoint inhibitors, highlight its potential to enhance anti-cancer efficacy and address treatment resistance. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of these combinations in various cancer settings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. This compound in Combination With Azacitidine in Patients With Myelodysplastic Syndromes or Acute Myeloid Leukemia: Results of a Phase 1 Study | Aplastic Anemia and MDS International Foundation (AAMDSIF) [aamds.org]
- 6. This compound in combination with azacitidine in patients with myelodysplastic syndromes or acute myeloid leukemia: Results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. onclive.com [onclive.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Precision medicine progress sees US researchers a step closer to a new combination treatment for chemo-resistant ovarian cancers [ocrf.com.au]
- 12. news-medical.net [news-medical.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Anti-tumor effects of this compound in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Induces Mitotic Arrest and Apoptosis in RAS-Mutated Rhabdomyosarcoma and Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of the polo-like kinase inhibitor this compound, alone or in combination with Abelson tyrosine kinase inhibitors, against break point cluster region-c-Abelson-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Sensitivity to Rigosertib Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rigosertib (ON-01910.Na) is a multi-kinase inhibitor that has been investigated in numerous clinical trials for various hematological malignancies and solid tumors.[1][2] Despite promising preclinical data, the clinical outcomes have been variable, underscoring a critical need for validated predictive biomarkers to identify patient populations most likely to respond to treatment.[1][3] This guide provides a comparative overview of the current landscape of biomarker validation for this compound, detailing its proposed mechanisms of action, potential biomarkers, and the experimental methodologies used for their validation.
The Enigma of this compound's Mechanism of Action
A significant challenge in developing predictive biomarkers for this compound stems from the ongoing debate surrounding its precise mechanism of action. The drug has been reported to interact with multiple cellular pathways, leading to a complex and potentially context-dependent anti-cancer effect. This multi-target profile complicates the identification of a single, definitive biomarker.
Initially, this compound was identified as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[4][5][6] Subsequent research, however, has proposed several alternative or additional mechanisms, including:
-
PI3K/Akt Pathway Inhibition: this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][4][7]
-
Ras-Raf Mimetic: The drug may act as a Ras mimetic, binding to the Ras-binding domain of effector proteins like Raf kinases, thereby inhibiting the MAPK pathway.[1][8]
-
Microtubule Destabilization: More recent evidence from CRISPR genome-wide screens suggests that this compound functions as a microtubule-destabilizing agent, binding to the colchicine site of tubulin.[1][9][10]
This multifaceted activity suggests that the sensitivity to this compound may be dictated by the dominant oncogenic pathways in a given tumor type or individual patient.
Potential Biomarkers for this compound Sensitivity
The diverse proposed mechanisms of action have led to the investigation of a range of potential biomarkers. The following table summarizes key candidate biomarkers and the associated experimental findings.
| Biomarker Category | Specific Biomarker | Cancer Type | Key Findings | Citation |
| Signaling Pathway Activity | Phospho-MEK & Phospho-AKT | Myelodysplastic Syndromes (MDS) | A nano-immunoassay (NIA) on bone marrow cells from MDS patients showed that this compound treatment led to the inhibition of the PI3K and MAPK pathways, suggesting these phosphorylated proteins as potential pharmacodynamic biomarkers. | [2] |
| PIK3CA & PTEN gene status | Head and Neck Cancer | Genetic analysis of tumor samples from a Phase 1 trial and patient-derived animal models identified PIK3CA and PTEN as potential biomarkers of response. | [11] | |
| Gene Expression | KIF2C & TACC3 | Various tumor cell lines | CRISPR-Cas9 mediated knockdown of KIF2C (a gene involved in microtubule stability) led to resistance, while knockdown of TACC3 conferred sensitivity to this compound. | [1] |
| YAP1 expression | Small Cell Lung Cancer (SCLC) | Preclinical studies with PLK1 inhibitors, including this compound, showed a correlation between YAP1 expression and greater efficacy. | [3] | |
| Genetic Mutations | TP53 gene mutations | SCLC, various cancers | In preclinical SCLC models, PLK1 inhibitor sensitivity was also correlated with disruptive p53 mutations. Other studies have suggested that p53-mutated cancers may be more sensitive to PLK1 inhibitors. | [3][12] |
| Splicing factor mutations (e.g., SRSF2) | Acute Myeloid Leukemia (AML) | In combination with decitabine, a gene expression signature predictive of response was associated with mutations in splicing factors. | [13] | |
| Clinical Parameters | Bone marrow blast percentage | MDS and AML | In a Phase I/II study, patients with less than 20% bone marrow blasts at study entry had a greater likelihood of response to this compound. | [7] |
| Epigenetic Modifications | Bone marrow methylation patterns | MDS | Onconova is investigating bone marrow methylation patterns to identify patients more likely to respond to oral this compound. | [8] |
Experimental Protocols for Biomarker Validation
The validation of the aforementioned biomarkers involves a range of experimental techniques, from preclinical cell-based assays to the analysis of clinical trial samples.
CRISPR-Cas9 Gene Editing for Target Validation
-
Objective: To functionally validate the role of specific genes in conferring sensitivity or resistance to this compound.
-
Methodology:
-
Design and clone single-guide RNAs (sgRNAs) targeting the gene of interest (e.g., KIF2C, TACC3) into a lentiviral vector co-expressing Cas9 nuclease.
-
Transduce cancer cell lines with the lentiviral particles to generate stable knockout or knockdown cell lines.
-
Confirm gene knockout/knockdown by Western blotting or qPCR.
-
Perform cell viability assays (e.g., MTS or CellTiter-Glo) to assess the sensitivity of the modified cell lines to a range of this compound concentrations compared to control cells.
-
Calculate and compare the IC50 values to determine the effect of gene modulation on drug sensitivity.
-
Nano-Immunoassay (NIA) for Phosphoprotein Analysis
-
Objective: To quantify the phosphorylation status of key signaling proteins in patient samples before and after this compound treatment.
-
Methodology:
-
Collect bone marrow aspirates from patients at baseline and following treatment with this compound.
-
Isolate mononuclear cells from the bone marrow samples.
-
Lyse the cells to extract proteins.
-
Utilize a microfluidic NIA platform to perform immunoassays with very small sample volumes.
-
Incubate cell lysates with specific antibodies targeting phosphorylated forms of proteins of interest (e.g., phospho-MEK, phospho-AKT).
-
Detect and quantify the levels of phosphoproteins using a fluorescent or chemiluminescent readout.
-
Compare the pre- and post-treatment phosphoprotein levels to assess the pharmacodynamic effect of this compound.
-
Next-Generation Sequencing (NGS) for Genomic Biomarker Discovery
-
Objective: To identify genetic mutations or gene expression signatures associated with response to this compound.
-
Methodology:
-
Collect tumor biopsies or blood samples from patients enrolled in clinical trials.
-
Extract DNA and/or RNA from the samples.
-
For mutational analysis, perform targeted sequencing of a panel of cancer-related genes or whole-exome sequencing.
-
For gene expression analysis, perform RNA sequencing (RNA-Seq).
-
Align sequencing reads to the human reference genome and perform variant calling or differential gene expression analysis.
-
Correlate the identified genetic alterations or gene expression patterns with clinical outcomes (e.g., response rate, overall survival) to identify predictive biomarkers.
-
Comparative Analysis with Alternative Treatments and Biomarker Strategies
The development of biomarkers for this compound should be viewed in the context of existing treatments and their associated predictive markers for the same indications.
| Indication | Standard of Care / Alternative | Associated Predictive Biomarkers | Comparison with this compound Biomarker Strategy |
| Myelodysplastic Syndromes (MDS) | Hypomethylating agents (Azacitidine, Decitabine) | No single validated predictive biomarker, though some studies suggest TET2 mutations may predict response. | The search for this compound biomarkers in MDS is similarly complex. The focus on pathway activity (PI3K/MAPK) and clinical parameters (blast count) is a rational approach in the absence of strong genomic predictors for standard therapies. |
| Acute Myeloid Leukemia (AML) | Combination chemotherapy, targeted therapies (e.g., FLT3 inhibitors, IDH inhibitors) | FLT3 mutations for FLT3 inhibitors, IDH1/2 mutations for IDH inhibitors. | The biomarker strategy for targeted AML therapies is more defined due to their specific molecular targets. For this compound, with its pleiotropic effects, a multi-parameter biomarker approach, potentially combining genetic and pathway activity data, may be necessary. |
| Solid Tumors (e.g., Pancreatic, Head & Neck) | Gemcitabine-based chemotherapy, immunotherapy, targeted therapies (e.g., EGFR inhibitors) | KRAS mutations (predictive of resistance to EGFR inhibitors in colorectal cancer), PD-L1 expression (for immunotherapy). | The biomarker landscape for solid tumors is diverse. The investigation of PIK3CA and PTEN for this compound aligns with the established importance of the PI3K pathway in many solid malignancies. |
Visualizing the Complexity: Signaling Pathways and Workflows
To better understand the intricate relationships between this compound's proposed targets and the potential biomarkers, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for biomarker validation.
Caption: Proposed multi-target mechanism of action of this compound.
References
- 1. Lights and Shadows on the Cancer Multi-Target Inhibitor this compound (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Pharmaceutical-Grade this compound Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. eurekalert.org [eurekalert.org]
- 12. Current clinical trials with polo-like kinase 1 inhibitors in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
A comparative review of Rigosertib's performance in phase II and phase III clinical trials
A detailed analysis of the clinical development of rigosertib, a novel multi-kinase inhibitor, reveals a complex journey marked by promising early-stage results that were not consistently replicated in later, larger-scale studies. This review provides a comparative look at the performance of this compound in Phase II and Phase III clinical trials, with a focus on its application in myelodysplastic syndromes (MDS) and solid tumors. We present a synthesis of efficacy and safety data, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflow.
This compound is a first-in-class, non-ATP-competitive inhibitor of multiple signaling pathways, including polo-like kinase 1 (PLK1) and phosphoinositide 3-kinase (PI3K). It is also known to function as a Ras mimetic, thereby interfering with the Ras-Raf-MEK signaling cascade. This multi-targeted approach has positioned this compound as a potential therapeutic agent across a range of hematological malignancies and solid tumors.
Comparative Efficacy of this compound: Phase II vs. Phase III
The clinical development of this compound has seen a divergence in outcomes between its Phase II and Phase III trials. While early-phase studies generated encouraging signals of efficacy, particularly in higher-risk myelodysplastic syndromes (HR-MDS), the subsequent pivotal Phase III trials did not meet their primary endpoints for overall survival.
Myelodysplastic Syndromes (MDS)
In Phase II studies involving patients with MDS who had failed hypomethylating agents (HMAs), this compound demonstrated noteworthy activity. In one Phase I/II study, 53% of evaluable patients showed bone marrow or peripheral blood responses or stable disease.[1] Another Phase II study of oral this compound in combination with azacitidine in HMA-naïve HR-MDS patients reported an overall response rate (ORR) of 90%, with a complete remission (CR) rate of 34%. For patients who had failed HMAs, the ORR was 54% with a CR/Partial Response (PR) rate of 8%.[2]
However, these promising results did not translate into statistically significant improvements in overall survival (OS) in the large, randomized Phase III trials. The ONTIME trial, which evaluated intravenous (IV) this compound in HR-MDS patients who had progressed on or failed HMAs, did not meet its primary endpoint of improved OS compared to best supportive care (BSC). The median OS was 8.2 months in the this compound arm versus 5.8 months in the BSC arm, a difference that was not statistically significant (p=0.27).[3]
Similarly, the subsequent INSPIRE Phase III trial also failed to meet its primary endpoint of improved OS in a similar patient population. The median OS for patients treated with IV this compound was 6.4 months compared to 6.3 months for the physician's choice of treatment (p=0.33).[4]
| Trial Phase | Indication | Key Efficacy Endpoints | Results |
| Phase II | Higher-Risk MDS (HMA-failed) | Overall Response Rate (ORR) | 54% (including 8% CR/PR)[2] |
| Phase II | Higher-Risk MDS (HMA-naïve, with Azacitidine) | Overall Response Rate (ORR) | 90% (including 34% CR)[2] |
| Phase III (ONTIME) | Higher-Risk MDS (HMA-failed) | Median Overall Survival (OS) | 8.2 months (vs. 5.8 months with BSC; p=0.27)[3] |
| Phase III (INSPIRE) | Higher-Risk MDS (HMA-failed) | Median Overall Survival (OS) | 6.4 months (vs. 6.3 months with Physician's Choice; p=0.33)[4] |
Solid Tumors
This compound has also been investigated in various solid tumors, most notably pancreatic cancer. A Phase II/III randomized study evaluated this compound in combination with gemcitabine for previously untreated metastatic pancreatic cancer. The study failed to demonstrate an improvement in survival or response compared to gemcitabine alone.[5]
| Trial Phase | Indication | Key Efficacy Endpoints | Results |
| Phase II/III | Metastatic Pancreatic Cancer (with Gemcitabine) | Median Overall Survival (OS) | 6.1 months (vs. 6.4 months with Gemcitabine alone)[5] |
| Phase II/III | Metastatic Pancreatic Cancer (with Gemcitabine) | Median Progression-Free Survival (PFS) | 3.4 months (for both arms)[5] |
| Phase II/III | Metastatic Pancreatic Cancer (with Gemcitabine) | Partial Response Rate | 19% (vs. 13% with Gemcitabine alone)[5] |
Safety and Tolerability Profile
Across both Phase II and Phase III trials, this compound has generally demonstrated a manageable safety profile. The most commonly reported adverse events have been fatigue, gastrointestinal issues (nausea, diarrhea, abdominal pain), and urinary symptoms (dysuria, hematuria).[2][5] In the ONTIME trial, the most common grade 3 or higher adverse events were anemia, thrombocytopenia, and neutropenia.
Experimental Protocols
The clinical investigation of this compound has followed standard oncology trial designs, with variations in patient populations, dosing, and comparators.
Representative Phase II Protocol: Oral this compound with Azacitidine in HR-MDS (NCT01926587)
-
Study Design: A Phase II, open-label, multi-center study.
-
Patient Population: Patients with higher-risk myelodysplastic syndromes who are either treatment-naïve or have failed prior hypomethylating agent therapy.
-
Intervention: Oral this compound administered daily in combination with standard-dose injectable azacitidine.[6]
-
Primary Outcome Measures: Overall response rate (ORR).
-
Secondary Outcome Measures: Complete remission (CR) rate, duration of response, and safety.
Representative Phase III Protocol: INSPIRE Trial (NCT02562443)
-
Study Design: A Phase III, randomized, controlled, open-label, multicenter, international study.
-
Patient Population: Patients with higher-risk MDS who had progressed on, failed to respond to, or relapsed after treatment with a hypomethylating agent.[7]
-
Intervention Arms:
-
This compound Arm: Intravenous this compound (1800 mg/24 hours as a 72-hour continuous infusion every 2 weeks for the first 8 cycles, then every 4 weeks) plus best supportive care.[4]
-
Control Arm: Physician's choice of treatment plus best supportive care.
-
-
Primary Outcome Measure: Overall Survival (OS).
-
Secondary Outcome Measures: Overall response rate, bone marrow blast response, hematologic improvement, and quality of life.
Mechanism of Action and Clinical Trial Workflow
To visualize the underlying biology and the process of clinical investigation, the following diagrams are provided.
Caption: this compound inhibits key signaling pathways to induce apoptosis.
Caption: A typical workflow for oncology drug clinical trials.
Conclusion
The clinical development of this compound illustrates the challenging nature of translating promising early-phase signals into definitive late-stage clinical benefits. While Phase II trials suggested a potential role for this compound in the treatment of MDS, the larger, more rigorous Phase III studies did not confirm a survival advantage. Similarly, in metastatic pancreatic cancer, the addition of this compound to standard chemotherapy did not improve outcomes.
Despite these setbacks, the research into this compound has provided valuable insights into the complexities of targeting multiple signaling pathways in cancer. Ongoing and future studies may yet identify specific patient populations or combination strategies where this compound could offer a therapeutic advantage. The journey of this compound underscores the critical importance of robust, well-designed Phase III trials to validate the findings of earlier-phase studies and ultimately determine the clinical utility of new cancer therapies.
References
- 1. A phase 1/2 study of this compound in patients with myelodysplastic syndromes (MDS) and MDS progressed to acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. symbiopharma.com [symbiopharma.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. targetedonc.com [targetedonc.com]
- 5. A phase II/III randomized study to compare the efficacy and safety of this compound plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Rigosertib: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of investigational drugs like Rigosertib is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste, adhering to general best practices for investigational and potentially hazardous chemical compounds.
Pre-Disposal Handling and Storage
Proper handling and storage are crucial to minimize risk prior to disposal.
-
Handling: Always handle this compound in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] Avoid the formation of dust and aerosols.[3]
-
Storage: Store this compound in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[3] Keep it separate from incompatible materials and foodstuffs.[3]
Step-by-Step Disposal Procedure
The disposal of this compound, as with many investigational compounds, generally involves segregation, documentation, and professional disposal services, often through incineration.
-
Consult the Study Sponsor and Institutional EHS: The first and most critical step is to contact the study sponsor for their specific return or destruction procedures.[1][5] Concurrently, involve your institution's EHS office to ensure compliance with all federal, state, and local regulations.[6]
-
Segregation of Waste:
-
Unused/Expired Product: Intact containers of unused or expired this compound should typically be returned to the study sponsor.[1] If the sponsor requests on-site destruction, follow their specific protocol.
-
Contaminated Labware: All materials that have come into direct contact with this compound, such as vials, ampules, syringes, and PPE, should be considered contaminated waste.
-
Grossly Contaminated Materials: Items with visible solid or liquid this compound should be treated as hazardous waste.
-
-
Waste Collection and Containment:
-
Collect all this compound waste in designated, properly labeled, and sealed hazardous waste containers.[3][7] The containers should be suitable for preventing leakage or spillage.
-
For liquid waste, use leak-proof containers. For solid waste, such as contaminated gloves and wipes, use designated solid waste containers.
-
-
Disposal Pathway:
-
Incineration: The recommended disposal method for this compound and its contaminated materials is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][4] This ensures the complete destruction of the active compound. Do not discharge this compound or its waste into sewer systems or contaminate water, foodstuffs, or feed.[3]
-
Hazardous Waste Vendor: Your institutional EHS will coordinate with an approved hazardous waste management vendor for the transportation and final disposal of the collected waste.[6][7]
-
-
Documentation: Maintain meticulous records of all disposed this compound, including quantities, dates, and the method of disposal. This documentation is crucial for regulatory compliance and study accountability.[5][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Quantitative Data
No specific quantitative data, such as concentration limits for disposal, were found in the available safety data sheets or disposal guidelines for this compound. The prevailing recommendation is to treat all concentrations of this compound waste as requiring professional disposal.
| Data Point | Value | Source |
| Recommended Disposal Method | Controlled Incineration | [3][4] |
| Regulatory Framework | Federal, State, and Local | [4][6] |
By adhering to these procedures and maintaining open communication with study sponsors and institutional safety personnel, laboratories can ensure the safe and compliant disposal of this compound.
References
- 1. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 2. ashp.org [ashp.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. HRPP Manual Section 12-2 | Human Research Protection Program | Michigan State University [hrpp.msu.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Rigosertib
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Rigosertib, an investigational anti-cancer agent. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double Gloves | ASTM D6978 tested chemotherapy gloves | Prevents skin contact and absorption. The outer glove should be removed immediately after handling. |
| Body Protection | Disposable Gown | Impermeable, solid-front gown with long sleeves and tight-fitting cuffs | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | N95 or higher respirator | NIOSH-approved | Prevents inhalation of aerosols or fine particles, especially during weighing and reconstitution. A full-face respirator should be used if exposure limits are exceeded or if there is a risk of splashing to the face.[1] |
| Eye Protection | Safety Goggles | ANSI Z87.1 compliant | Protects eyes from splashes and aerosols. |
| Face Protection | Face Shield | Worn over safety goggles | Provides an additional layer of protection for the face during procedures with a high risk of splashing. |
Operational and Disposal Plan
Safe handling of this compound requires meticulous planning and execution from preparation to disposal. The following step-by-step guidance outlines the necessary procedures.
Pre-Operational Procedures
-
Designated Area: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to minimize exposure.[1]
-
Gather Materials: Before starting, ensure all necessary supplies are within the containment area. This includes the this compound vial, appropriate solvents, sterile syringes and needles, and a designated sharps container.
-
Donning PPE: Put on all required PPE in the correct order: gown, inner gloves, N95 respirator, safety goggles, face shield, and outer gloves.
Operational Procedures: Reconstitution and Handling
-
Aseptic Technique: Use aseptic techniques throughout the handling process to prevent contamination of the product and the work environment.
-
Vial Handling: Carefully remove the cap from the this compound vial. Before inserting a needle, wipe the vial septum with a sterile 70% isopropyl alcohol wipe.
-
Reconstitution: Slowly inject the recommended solvent into the vial, directing the stream against the side of the vial to avoid frothing. Gently swirl the vial to dissolve the contents completely. Do not shake.
-
Withdrawal: Use a new sterile syringe and needle to withdraw the desired volume.
-
Labeling: Immediately label all prepared solutions with the compound name, concentration, date, and initials of the preparer.
Post-Operational Procedures and Cleanup
-
Decontamination: Decontaminate all surfaces within the BSC or fume hood with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be disposed of within the containment area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Segregation: All waste contaminated with this compound is considered hazardous waste. This includes empty vials, used syringes and needles, gloves, gowns, and any other disposable materials that have come into contact with the drug.
-
Sharps: Dispose of all needles and syringes directly into a designated, puncture-resistant sharps container for hazardous waste.
-
Solid Waste: Place all contaminated solid waste (gloves, gowns, wipes, etc.) into a clearly labeled, leak-proof hazardous waste bag or container.
-
Liquid Waste: Unused or expired this compound solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Final Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. This typically involves incineration by a licensed hazardous waste vendor.[2][3][4]
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.[1]
-
Seek medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.[1]
In Case of a Spill:
-
Evacuate the area and restrict access.
-
Alert others and contact the EHS office.
-
If trained and equipped with a chemotherapy spill kit, follow institutional procedures for cleanup. Otherwise, await the arrival of trained personnel.
Storage of this compound
Proper storage is essential to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Data sourced from commercially available this compound product information.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
